F-amidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFDULIIJWCYCK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of F-Amidine in Inhibiting Protein Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein citrullination, the post-translational conversion of arginine residues to citrulline, is a critical physiological process catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). This modification, by neutralizing the positive charge of arginine, can significantly alter protein structure and function, thereby influencing a myriad of cellular processes including gene regulation, signal transduction, and apoptosis. However, dysregulated PAD activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain cancers.[1][2] This has positioned PAD enzymes as attractive therapeutic targets for the development of novel inhibitory molecules.
F-amidine, a haloacetamidine-based compound, has emerged as a potent, irreversible inhibitor of PAD enzymes.[3] Its mechanism of action involves the covalent modification of a critical cysteine residue within the active site of PADs, leading to their inactivation.[3] This technical guide provides an in-depth overview of the role of this compound in inhibiting protein citrullination, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of this compound Inhibition
This compound acts as a mechanism-based inhibitor of PAD enzymes, specifically targeting the active site cysteine residue that is essential for catalysis.[3] The inhibition process is calcium-dependent and irreversible.[3]
The proposed mechanism of inhibition involves the following key steps:
-
Binding to the Active Site: this compound, structurally similar to the natural substrate arginine, binds to the active site of the PAD enzyme.
-
Nucleophilic Attack: The active site cysteine, present as a thiolate anion, performs a nucleophilic attack on the electrophilic carbon of the fluoroacetamidine "warhead" of this compound.[4]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Covalent Modification: The intermediate then collapses, leading to the formation of a stable thioether bond between the cysteine residue and the this compound molecule. This covalent modification permanently inactivates the enzyme.[3]
Caption: Mechanism of this compound inhibition of PAD4.
Quantitative Inhibitory Data
The potency of this compound and its analogue, Cl-amidine, has been quantified against various PAD isozymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inactivation rate constants (k_inact/K_I), providing a comparative view of their inhibitory efficacy.
Table 1: IC50 Values of this compound and Cl-amidine against PAD Isozymes
| Inhibitor | PAD1 (μM) | PAD3 (μM) | PAD4 (μM) |
| This compound | 29.5 | 350 | 21.6 |
| Cl-amidine | 0.8 | 6.2 | 5.9 |
Data sourced from MedchemExpress.[1]
Table 2: Inactivation Rate Constants (k_inact/K_I) of this compound and Cl-amidine against PAD Isozymes
| Inhibitor | PAD Isozyme | k_inact/K_I (M⁻¹min⁻¹) |
| l-F-amidine | PAD1 | 1220 |
| l-Cl-amidine | PAD1 | 37000 |
| l-Cl-amidine | PAD4 | 13000 |
| d-F-amidine | PAD1 | 1220 |
| d-Cl-amidine | PAD1 | 13500 |
Data sourced from NIH.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on protein citrullination.
In Vitro PAD Enzyme Inhibition Assay (Colorimetric Method)
This assay measures the amount of citrulline produced by the PAD enzyme in the presence and absence of an inhibitor.
Materials:
-
Recombinant human PAD4 enzyme
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
This compound or other test inhibitors
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Color Reagent A: 0.5% Diacetyl monoxime in 5% acetic acid
-
Color Reagent B: 0.25% Antipyrine, 0.25% Thiosemicarbazide in 25% H₂SO₄
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the respective wells.
-
Add 20 µL of recombinant PAD4 enzyme (final concentration ~50 ng/µL) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of BAEE substrate (final concentration 5 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of a 1:1 mixture of Color Reagent A and Color Reagent B.
-
Incubate the plate at 95°C for 15 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Caption: Workflow for in vitro PAD enzyme inhibition assay.
Western Blot Analysis of Histone H3 Citrullination in Neutrophils
This protocol details the detection of citrullinated histone H3, a key substrate of PAD4, in neutrophil cell lysates following treatment with this compound.
Materials:
-
Isolated human neutrophils
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) or other neutrophil activator
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-citrullinated Histone H3 (CitH3), Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Pre-incubate isolated neutrophils with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Stimulate the neutrophils with PMA (e.g., 100 nM) for 4 hours at 37°C to induce PAD4 activation and histone citrullination.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CitH3 and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of citrullinated histone H3.
-
Signaling Pathways and Logical Relationships
The catalytic cycle of PAD enzymes is a multi-step process that is crucial for understanding the mechanism of inhibition by compounds like this compound.
Caption: Catalytic cycle of Peptidylarginine Deiminase (PAD).
Conclusion
This compound and its derivatives represent a valuable class of chemical probes for studying the physiological and pathological roles of protein citrullination. Their mechanism-based, irreversible inhibition of PAD enzymes provides a powerful tool for dissecting the intricate signaling pathways governed by this post-translational modification. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this dynamic field and aid in the development of novel therapeutics targeting PAD-mediated diseases. As our understanding of the "citrullinome" expands, the utility of specific and potent PAD inhibitors like this compound will undoubtedly continue to grow, offering new avenues for therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to F-amidine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-amidine, also known as N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide, is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4). This enzyme plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, through its catalytic activity of converting arginine residues to citrulline. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition assays, and in vivo evaluation are presented, alongside a visualization of its role in relevant signaling pathways.
Chemical Structure and Properties
This compound is a synthetic organic compound with the molecular formula C14H19FN4O2 and a molecular weight of 294.32 g/mol .[1] Its structure features a benzoyl-protected ornithine amide backbone with a reactive fluoroacetamidine "warhead" that is crucial for its inhibitory activity.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H19FN4O2 | [1] |
| Molecular Weight | 294.32 g/mol | [1] |
| IUPAC Name | N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide | [1] |
| CAS Number | 877617-45-3 | |
| Solubility (as trifluoroacetate salt) | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 10 mg/ml | [2] |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 8 | [1] |
Biological Properties and Activity
This compound is a potent, irreversible, and bioavailable inactivator of Protein Arginine Deiminase 4 (PAD4).[3] It also shows inhibitory activity against PAD1. The inhibitory activity is calcium-dependent and occurs through the specific covalent modification of a cysteine residue (Cys645) in the active site of PAD4.[4] This covalent modification leads to the inactivation of the enzyme.
Table 2: Biological Activity of this compound
| Parameter | Value | Target | Conditions | Source |
| IC50 | 21.6 µM | PAD4 | in vitro | [2] |
| IC50 | 29.5 µM | PAD1 | in vitro | [2] |
| IC50 | 350 µM | PAD3 | in vitro | [2] |
| kinact/KI | 3,000 M⁻¹min⁻¹ | PAD4 | in vitro | [2] |
| kinact/KI | 2,800 M⁻¹min⁻¹ | PAD1 | in vitro | [2] |
| kinact/KI | 170 M⁻¹min⁻¹ | PAD3 | in vitro | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting PAD4, a key enzyme in the citrullination process. In rheumatoid arthritis, the overexpression of PAD4 in immune cells, such as neutrophils, leads to hypercitrullination of various proteins, including histones. This process is implicated in the formation of neutrophil extracellular traps (NETs) and the generation of autoantigens, which trigger an autoimmune response. By irreversibly binding to the active site of PAD4, this compound blocks this pathological citrullination, thereby mitigating the downstream inflammatory cascade.
References
- 1. This compound | C14H19FN4O2 | CID 11589584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
F-amidine's role in rheumatoid arthritis research
An In-depth Technical Guide on the Role of F-amidine in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. A key pathological feature of RA is the presence of autoantibodies targeting citrullinated proteins (ACPAs), which often appear years before clinical symptoms.[1] The generation of these citrullinated autoantigens is catalyzed by a family of calcium-dependent enzymes known as Peptidyl Arginine Deiminases (PADs).[2] Of the five human PAD isozymes, PAD2 and particularly PAD4 are highly implicated in the pathogenesis of RA.[2][3] PAD4 is the only isozyme with a nuclear localization sequence and plays a critical role in the citrullination of histones, a key step in the formation of Neutrophil Extracellular Traps (NETs).[3][4] NETs release a web of chromatin decorated with citrullinated proteins, exposing these autoantigens to the immune system and fueling the autoimmune cycle in RA.[5]
This has positioned PAD4 as a significant therapeutic target. This compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, irreversible, mechanism-based inhibitor of PAD4.[6] It acts by covalently modifying a critical cysteine residue (Cys645) in the enzyme's active site.[7][8] As a powerful chemical probe, this compound and its analogue, Cl-amidine, have been instrumental in elucidating the role of PAD4 and citrullination in RA and other inflammatory diseases.[6][9] This guide provides a comprehensive overview of this compound, its mechanism of action, its utility in RA research, and detailed experimental protocols for its evaluation.
The PAD4-Citrullination Axis in Rheumatoid Arthritis
The dysregulation of PAD4 activity is a central element in the breach of self-tolerance in RA.[8] Genetic studies have identified the PADI4 gene as a susceptibility locus for RA in certain populations.[8] In the inflamed synovium of RA patients, PAD2 and PAD4 are abundantly expressed, leading to an accumulation of citrullinated proteins.[8][10]
This process is critically linked to neutrophils and the formation of NETs. In response to inflammatory stimuli, intracellular calcium levels in neutrophils rise, activating PAD4.[4][5] Activated PAD4 translocates to the nucleus and citrullinates arginine residues on histones (e.g., H3).[4][9] This modification neutralizes the positive charge of arginine, weakening the electrostatic interaction between histones and DNA, which leads to chromatin decondensation and the subsequent expulsion of NETs.[11] These NETs serve as a major source of citrullinated autoantigens, which are then recognized by the immune system, leading to the production of ACPAs and perpetuating the inflammatory cascade.[1][5]
Signaling Pathway of PAD4-Mediated Inflammation in RA
The following diagram illustrates the signaling cascade leading to NET formation and the point of intervention for this compound.
Caption: this compound inhibits PAD4, preventing histone citrullination and NETosis.
This compound: Mechanism and Efficacy
This compound is a haloacetamidine-based compound designed as a mechanism-based inactivator of PAD4.[6] Its inhibitory action is irreversible, time-dependent, and concentration-dependent.[8][9]
Mechanism of Action
The inhibition of PAD4 by this compound proceeds via covalent modification of the active site Cys645 residue.[7] The process is initiated by the nucleophilic attack of the Cys645 thiolate on the imino carbon of this compound, forming a tetrahedral intermediate.[7] Subsequently, a series of rearrangements facilitated by the active site His471, which acts as a proton donor, leads to the formation of a stable thioether linkage, thus irreversibly inactivating the enzyme.[7]
Quantitative Data: In Vitro Efficacy
This compound and its analogues are potent pan-PAD inhibitors, although their selectivity varies. The table below summarizes key inhibitory constants for this compound and related compounds against different PAD isozymes.
| Compound | Target PAD Isozyme | IC₅₀ (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |
| This compound | PAD1 | 29.5 | - | [11] |
| PAD3 | 350 | - | [11] | |
| PAD4 | 21.6 | - | [11] | |
| Cl-amidine | PAD1 | 0.8 | - | [11] |
| PAD3 | 6.2 | - | [11] | |
| PAD4 | 5.9 | - | [11] | |
| o-F-amidine | PAD4 | ~2 | 21,000 | [12] |
| TDFA (Thr-Asp-F-amidine) | PAD1 | 16 ± 2 | 2,700 | [13] |
| PAD2 | 44 ± 6 | 1,000 | [13] | |
| PAD3 | >50 | <1,000 | [13] | |
| PAD4 | 0.84 ± 0.09 | 52,000 | [13] |
Note: Lower IC₅₀ and higher k_inact/K_I values indicate greater potency. TDFA is a second-generation inhibitor demonstrating improved selectivity for PAD4.[13]
In Vivo and Ex Vivo Efficacy in RA Models
While this compound itself has been noted for its bioavailability, most in vivo arthritis studies have utilized its close analogue, Cl-amidine, which also acts as a pan-PAD irreversible inhibitor.[1][6] These studies provide strong proof-of-concept for the therapeutic potential of PAD inhibition in RA.
| Model / System | Compound | Key Findings | Reference(s) |
| Murine Collagen-Induced Arthritis (CIA) | Cl-amidine | - Decreased clinical disease activity by ~50%.[14] - Significantly reduced synovial and serum citrullination.[14] - Lowered histopathology scores for inflammation and joint damage.[14] - Reduced NET formation by bone marrow neutrophils.[15] | [14][15] |
| Ex Vivo Human & Murine Cells | Cl-amidine | - Reduced ex vivo NET formation by preventing histone H3 citrullination.[9] | [9] |
| Murine CIA | BB-Cl-amidine (2nd Gen) | - Reversed clinical and histological signs of arthritis when given after disease onset.[16] - Reduced global protein citrullination in lymph nodes.[16] - Shifted immune response from pro-inflammatory Th1/Th17 to Th2.[16] | [16] |
| Murine CIA | GSK199 (PAD4-selective) | - Significantly reduced clinical disease activity and joint damage.[17] - Decreased complement C3 deposition in synovium.[17] - Did not significantly affect total serum citrulline levels, suggesting a more targeted effect.[17] | [17] |
Experimental Protocols
The evaluation of PAD inhibitors like this compound involves a multi-step process from in vitro enzymatic assays to cellular and in vivo animal models.
Protocol 3.1: In Vitro PAD4 Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound against recombinant human PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.5 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
This compound (dissolved in DMSO or appropriate solvent)
-
Colorimetric Reagent: Diacetyl monoxime, thiosemicarbazide, and acid solution (for measuring citrulline production)
-
96-well microplate and plate reader
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add PAD4 enzyme to each well (except for no-enzyme controls).
-
Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (BAEE) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the acid-based colorimetric reagent.
-
Heat the plate (e.g., 95°C for 15 minutes) to allow color development. The reaction between the citrulline product and the reagent produces a colored compound.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Cellular Histone Citrullination Assay
Objective: To assess the ability of this compound to inhibit PAD4 activity within a cellular context.
Materials:
-
Cell line (e.g., HL-60, MCF-7, or HEK293T cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Calcium Ionophore (e.g., A23187 or ionomycin) to induce calcium influx and activate PADs.
-
SDS Lysis Buffer
-
Primary Antibodies: Anti-citrullinated Histone H3 (Cit 2, 8, 17), Anti-total Histone H3 (as a loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western Blotting equipment and reagents
Methodology:
-
Plate cells in a multi-well dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a pre-determined time (e.g., 1-3 hours).
-
Induce PAD activation by adding a calcium ionophore (e.g., 4 µM A23187) and incubate for an additional 30-60 minutes at 37°C.[12]
-
Wash the cells with PBS and lyse them directly in SDS lysis buffer.
-
Separate the protein lysates via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform Western blot analysis:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on histone citrullination.
Protocol 3.3: In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a PAD inhibitor (e.g., Cl-amidine as a surrogate for this compound) in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (genetically susceptible to CIA)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Cl-amidine (dissolved in a sterile vehicle like PBS)
-
Calipers for measuring paw swelling
-
Histology reagents (formalin, decalcifying solution, H&E stain)
Methodology:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine CII in CFA. Administer an intradermal injection at the base of the tail of each mouse.
-
Day 21: Administer a booster injection of CII emulsified in IFA.
-
-
Treatment Protocol:
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using calipers.
-
-
Terminal Analysis (e.g., Day 35-45):
-
Histopathology: Euthanize mice, dissect the ankle and knee joints, and fix them in formalin. Decalcify the joints, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation, pannus formation, and cartilage/bone erosion.
-
Serology: Collect blood to measure serum levels of total citrulline, anti-CII antibodies, and other relevant cytokines or biomarkers.[14]
-
Experimental Workflows
Visualizing the workflow for inhibitor evaluation provides a clear overview of the research pipeline.
In Vitro to Cellular Evaluation Workflow
References
- 1. Inhibiting citrullination in rheumatoid arthritis: taking fuel from the fire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD enzymes in rheumatoid arthritis: pathogenic effectors and autoimmune targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Extracellular Traps Tied to Rheumatoid Arthritis: Points to Ponder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NETosis as Source of Autoantigens in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citrullination in Rheumatoid Arthritis—A Process Promoted by Neutrophil Lysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. US8921595B2 - Protein Arginine Deiminase inhibitors as novel therapeutics for rheumatoid arthritis and cancer - Google Patents [patents.google.com]
- 13. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.stanford.edu [med.stanford.edu]
- 15. Neutrophil extracellular traps exacerbate Th1-mediated autoimmune responses in rheumatoid arthritis by promoting DC maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
F-amidine in Cancer Therapy: A Technical Overview of its Preclinical Potential
Executive Summary: The landscape of cancer therapy is continually evolving, with a growing emphasis on epigenetic targets that regulate gene expression. Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the conversion of arginine to citrulline on histone tails and other proteins, has emerged as a promising therapeutic target. Overexpression of PAD4 is noted in various malignancies and is associated with oncogenic signaling.[1][2] F-amidine, a haloacetamidine-based small molecule, is a potent, irreversible inactivator of PAD4.[3][4][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Role of PAD4 in Cancer
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that post-translationally converts arginine residues to citrulline, a process known as citrullination or deimination.[4] This modification neutralizes the positive charge of arginine, potentially altering protein structure, function, and protein-protein interactions.[6] In the context of oncology, PAD4's primary role is as an epigenetic modulator. By citrullinating histones (e.g., H3 and H4), PAD4 can antagonize other post-translational modifications like arginine methylation, which is often associated with transcriptional activation.[7] This function positions PAD4 as a transcriptional corepressor, and its overexpression in tumors such as breast cancer, colon cancer, and leukemia may contribute to the silencing of tumor suppressor genes, thereby promoting tumorigenesis.[1][2][7] Consequently, the inhibition of PAD4 presents a novel epigenetic approach to cancer therapy.[3][8]
This compound: A Potent PAD4 Inactivator
This compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a first-generation, irreversible pan-PAD inhibitor.[1][2][5] It was designed based on the scaffold of benzoyl-L-arginine amide, a known PAD4 substrate.[1] The key feature of this compound is the replacement of the guanidinium group with a fluoroacetamidine "warhead".[1] This warhead covalently modifies a critical cysteine residue (Cys645) in the active site of PAD4, leading to its irreversible inactivation in a calcium-dependent manner.[2][4] While effective, this compound is often studied alongside its more potent analogue, Cl-amidine, which functions through the same mechanism but with a better leaving group (chlorine vs. fluorine).[1][2]
Mechanism of Action in Cancer Therapy
This compound's anti-cancer potential stems from its ability to reverse the oncogenic effects of PAD4. The primary mechanisms include epigenetic reprogramming, induction of cellular differentiation, and synergistic enhancement of conventional therapies.
Epigenetic Reprogramming via PAD4 Inhibition
As a transcriptional corepressor, PAD4's inhibition by this compound can lead to significant changes in gene expression.[3] By preventing histone citrullination, this compound may restore the normal patterns of histone arginine methylation, leading to the reactivation of silenced tumor suppressor genes. This mechanism is analogous to the action of other epigenetic drugs like HDAC and DNA methyltransferase inhibitors.[3] One of the key pathways affected is the p53 signaling axis. PAD4 can act as a corepressor of p53; its inhibition can therefore lead to the increased expression of p53 target genes, such as the cell cycle inhibitor p21, which promotes growth arrest and differentiation.[7][9]
Induction of Cellular Differentiation and Apoptosis
A key finding is that this compound can induce terminal differentiation in cancer cells.[3] In leukemic (HL-60) and colon cancer (HT-29) cell lines, treatment with this compound led to the expression of differentiation markers and a shift towards a non-cancerous phenotype.[3][9] This effect is likely mediated by the upregulation of the p21 protein, which halts the cell cycle, allowing differentiation programs to proceed.[3][7] Furthermore, this compound can sensitize TRAIL-resistant cancer cells to apoptosis, providing another avenue for its therapeutic effect.[10]
Synergy with Conventional Chemotherapeutics
This compound has demonstrated the ability to synergistically enhance the efficacy of standard chemotherapy agents.[3] Studies have shown that co-administration of this compound with doxorubicin significantly lowers the effective concentration of doxorubicin required to achieve cell killing.[3] This suggests that PAD4 inhibition may serve as a valuable adjuvant therapy, potentially allowing for lower doses of cytotoxic drugs and reducing associated side effects.[3] Similarly, this compound potentiates the apoptotic effects of TRAIL in certain cancer cell lines.[10]
Preclinical Data and Efficacy
The anti-cancer properties of this compound and related compounds have been evaluated in various cancer cell lines. The quantitative data from these studies are summarized below.
In Vitro Cytotoxicity
This compound exhibits modest single-agent cytotoxicity against several cancer cell lines while showing no effect on non-cancerous cells.[3][8] Its analogue, Cl-amidine, generally shows higher potency.[3]
| Compound | Cell Line | Effect | Concentration | Source |
| This compound | HL-60, HT-29, MCF7 | ~10% reduction in cell viability | Not specified | [3] |
| Cl-amidine | HL-60 | Up to 40% reduction in cell viability | Nanomolar | [3] |
| This compound | HL-60 | 68% cell death | 33 µM | [10] |
| BB-Cl-amidine | U2OS | EC50 = 8.8 µM | 8.8 µM | [1][11] |
| Cl-amidine | U2OS | EC50 > 200 µM | >200 µM | [1][11] |
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds.
Synergistic Effects
The synergistic potential of this compound has been quantified in combination with doxorubicin and a TRAIL receptor agonist.
| Primary Agent | Synergistic Agent | Cell Line | Effect | Concentration | Source |
| Doxorubicin | This compound | Not specified | 5-fold decrease in EC50 | 100 µM | [3] |
| Doxorubicin | Cl-amidine | Not specified | 18-fold decrease in EC50 | 100 µM | [3] |
| DR5 Agonist MAb | This compound | HL-60 | ~86% cell death (vs. 79% predicted additive) | 33 µM | [10] |
Table 2: Synergistic Activity of this compound with Anti-Cancer Agents.
Inhibitory Potency
The potency of this compound and Cl-amidine is often described by their inactivation efficiency (k_inact/K_I).
| Inhibitor | Target | k_inact/K_I (M⁻¹min⁻¹) | Source |
| This compound | PAD4 | 3,000 | [3] |
| Cl-amidine | PAD4 | 13,000 | [3] |
| TDFA | PAD4 | Highly potent, >15-fold selective vs PAD1 | Not specified |
Table 3: Inhibitory Potency of Haloacetamidine-based PAD Inhibitors.
Key Signaling Pathways
The PAD4-p53-p21 Axis
PAD4 is a negative regulator of the tumor suppressor p53.[7][9] It can be recruited to the promoters of p53 target genes, like p21, where it citrullinates histones and represses transcription.[7] By inhibiting PAD4, this compound prevents this repressive action, allowing for the expression of p21. The p21 protein is a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, which is a prerequisite for cellular differentiation and can also lead to apoptosis.[3]
Sensitization to TRAIL-Induced Apoptosis
Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it selectively induces apoptosis in cancer cells.[10] However, many tumors develop resistance. This compound has been shown to re-sensitize TRAIL-resistant cells, such as the U87-MG glioma cell line, to TRAIL-induced apoptosis.[10] While the exact mechanism is still under investigation, it may involve the PAD4-dependent regulation of genes involved in the apoptotic pathway. Interestingly, this compound can also potentiate TRAIL responses in cells that do not express PAD4 mRNA, suggesting potential off-target effects or downstream mechanisms independent of direct PAD4 inhibition.[10]
Experimental Methodologies
This section provides an overview of the key experimental protocols used to evaluate the efficacy of this compound.
Synthesis of this compound (General Approach)
The synthesis of this compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a multi-step chemical process. While detailed, proprietary protocols are found in specialized literature, the general logic involves using L-ornithine as a starting scaffold.[12]
Cell Viability and Cytotoxicity Assays
-
Cell Culture: Cancer and non-cancerous cell lines are cultured in appropriate media and conditions to achieve exponential growth.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (and/or co-treatments like doxorubicin) for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: A viability reagent (e.g., WST-1, MTT, or CellTiter-Glo) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition: The absorbance or luminescence is read using a plate reader.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. EC50 values (the concentration required to reduce cell viability by 50%) are determined using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific to the target protein (e.g., p21, PAD4, β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the signal is captured using an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
Reverse Transcription: A fixed amount of RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Reaction: The qRT-PCR reaction is set up using the cDNA template, gene-specific primers (e.g., for p21 and a housekeeping gene like GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which monitors the fluorescence signal at each cycle of amplification.
-
Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Apoptosis Detection
-
Cell Treatment: Cells are treated with this compound and/or a TRAIL agonist for the desired time.
-
Staining:
-
For Nuclear Morphology: Cells are fixed and stained with a DNA-binding dye like Hoechst 33342.
-
For Annexin V/PI: Cells are harvested and resuspended in Annexin V binding buffer, then stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
-
Data Acquisition:
-
Hoechst: Images are captured using a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.
-
Annexin V/PI: Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
-
Quantification: The percentage of apoptotic cells is calculated for each treatment condition.
Conclusion and Future Directions
This compound is a valuable chemical probe and a promising lead compound for a novel class of epigenetic cancer therapies. Its ability to irreversibly inhibit PAD4 leads to anti-cancer effects through multiple mechanisms, including the induction of differentiation, cell cycle arrest, and sensitization to other therapies. Preclinical data clearly demonstrate its potential, particularly as an adjuvant to conventional chemotherapy.
Future research should focus on developing second-generation inhibitors with improved selectivity for PAD4 over other PAD isozymes to minimize potential off-target effects. The development of compounds like TDFA, a peptide-based inhibitor with high selectivity for PAD4, represents a significant step in this direction.[13] Furthermore, in vivo studies in relevant animal models are crucial to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound and its derivatives, ultimately paving the way for potential clinical investigation.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 3. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. stemcell.com [stemcell.com]
- 9. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of F-amidine: A Technical Guide for Drug Development Professionals
F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) has emerged as a cornerstone in the study of protein arginine deiminases (PADs), a family of enzymes implicated in a range of inflammatory diseases and cancers. This potent, irreversible inhibitor of PAD4 has paved the way for a deeper understanding of the roles these enzymes play in pathology and has provided a valuable scaffold for the development of next-generation therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
This compound was developed as a mechanism-based inhibitor of Protein Arginine Deiminase 4 (PAD4). PAD4 catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification that plays a significant role in gene regulation and the inflammatory process, particularly in autoimmune diseases like rheumatoid arthritis.[1][2] The design of this compound was rationally based on the structure of known PAD4 substrates, with a key modification to impart irreversible inhibition. The core concept was to replace the guanidinium group of a substrate mimic with a haloacetamidine "warhead" capable of covalently modifying a critical cysteine residue in the enzyme's active site.[2]
Mechanism of Action: Covalent Modification of PAD4
This compound acts as an irreversible inhibitor of PAD4 by forming a covalent bond with a key cysteine residue, Cys645, located within the enzyme's active site.[1] The inhibition is a calcium-dependent process, consistent with the fact that PAD4 requires calcium for its catalytic activity.[3] The proposed mechanism of inhibition involves the following key steps:
-
Nucleophilic Attack: The active site Cys645, existing as a thiolate anion, initiates a nucleophilic attack on the carbon atom of the fluoroacetamidine group of this compound.[1]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Rearrangement and Halide Elimination: The intermediate then undergoes a rearrangement, facilitated by the protonation of the leaving fluoride by a nearby histidine residue (His471), leading to the formation of a stable thioether bond between this compound and Cys645.[1]
This covalent modification permanently inactivates the enzyme, preventing it from binding and processing its natural substrates.
Caption: Mechanism of PAD4 Inactivation by this compound.
Quantitative Inhibitory Activity
This compound is a potent inhibitor of PAD4, and its activity, along with that of related analogs, has been extensively characterized. The following tables summarize key quantitative data for this compound and other haloacetamidine-based inhibitors against various PAD isozymes.
| Compound | Target | IC50 (μM) | Reference |
| This compound | PAD4 | 21.6 ± 2.1 | [4] |
| Cl-amidine | PAD4 | ~6 | [5] |
| o-F-amidine | PAD4 | 1.9 ± 0.21 | [6] |
| TDFA | PAD4 | 0.9 ± 0.1 | [2] |
Table 1: Half-maximal inhibitory concentration (IC50) of this compound and related compounds against PAD4.
| Compound | Target | k_inact (min⁻¹) | K_I (μM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| This compound | PAD1 | - | - | 1220 | [7] |
| PAD4 | - | - | 15,000 | [2] | |
| Cl-amidine | PAD1 | - | - | 4,000 | [7] |
| PAD4 | - | - | 65,000 | [2] | |
| TDFA | PAD1 | 0.8 ± 0.1 | 34 ± 6 | 24,000 | [2] |
| PAD2 | - | - | < 300 | [2] | |
| PAD3 | - | - | < 300 | [2] | |
| PAD4 | 0.8 ± 0.1 | 34 ± 6 | 24,000 | [2] | |
| d-F-amidine | PAD1 | - | - | 1220 | [7] |
| d-Cl-amidine | PAD1 | - | - | 13500 | [7] |
Table 2: Inactivation kinetics of this compound and its analogs against PAD isozymes.
Experimental Protocols
The synthesis of this compound is typically achieved through a solid-phase peptide synthesis (SPPS) approach. This method allows for the sequential addition of building blocks to a solid support, facilitating purification and handling. The following is a detailed experimental protocol based on the published literature.
Solid-Phase Synthesis of this compound
This protocol outlines the key steps in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Materials and Reagents:
-
Rink Amide AM resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Orn(Dde)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N-methylmorpholine (NMM)
-
Benzoyl chloride
-
Hydrazine
-
Ethyl fluoroacetimidate hydrochloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Resin Preparation: Swell Rink Amide AM resin in DMF. Deprotect the fluorenylmethyloxycarbonyl (Fmoc) group by treating the resin with a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Ornithine Coupling: Activate Fmoc-Orn(Dde)-OH with HBTU and HOBt in DMF, followed by the addition of NMM. Add this activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. Wash the resin with DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled ornithine residue using 20% piperidine in DMF. Wash the resin with DMF.
-
Benzoylation: Treat the resin with a solution of benzoyl chloride in DMF to cap the α-amino group of the ornithine. Wash the resin with DMF.
-
Dde Deprotection: Selectively remove the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group from the δ-amino group of the ornithine side chain by treating the resin with a solution of 2% hydrazine in DMF. Wash the resin with DMF.
-
Fluoroacetimidoylation: React the deprotected δ-amino group with ethyl fluoroacetimidate hydrochloride in DMF. This step introduces the fluoroacetamidine "warhead".
-
Cleavage from Resin: Cleave the synthesized this compound from the solid support using a cleavage cocktail, typically a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5).
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white solid.
Conclusion
This compound stands as a seminal molecule in the field of PAD inhibition. Its rational design, potent and irreversible mechanism of action, and well-defined synthesis have made it an invaluable tool for dissecting the biological functions of PAD4. The insights gained from studying this compound continue to fuel the development of more selective and clinically viable PAD inhibitors for the treatment of a variety of human diseases. This guide provides a comprehensive foundation for researchers and drug development professionals working with or building upon this important chemical probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4: Deiminase 4: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017027967A1 - Inhibitors of peptidyl arginine deiminase (pad) enzymes and uses thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inactivation of PAD4: A Technical Guide to F-amidine's Irreversible Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism, kinetics, and experimental methodologies surrounding the irreversible inhibition of Protein Arginine Deiminase 4 (PAD4) by F-amidine and its analogs. This document provides a comprehensive resource for understanding this critical interaction, aiding in the development of novel therapeutics targeting PAD4-mediated pathologies such as rheumatoid arthritis and certain cancers.
Introduction to PAD4 and the Significance of Its Inhibition
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on various protein substrates, most notably histones. This process, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of neutrophil extracellular traps (NETs), a key component of the innate immune response.[1][2] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, as well as in the progression of various cancers.[3] Consequently, the development of potent and specific PAD4 inhibitors is a significant focus of therapeutic research.
This compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide) and its chloro-analog, Cl-amidine, are well-characterized irreversible inhibitors of PAD4.[4][5] These compounds act as mechanism-based inactivators, covalently modifying a critical cysteine residue within the enzyme's active site, leading to its permanent inactivation.[3][6] Understanding the intricacies of this irreversible inhibition is paramount for the design of next-generation PAD inhibitors with improved selectivity and efficacy.
Mechanism of Irreversible Inhibition
The irreversible inhibition of PAD4 by this compound is a multi-step process that culminates in the formation of a stable covalent bond with the enzyme. The key active site residues involved in this process are Cysteine 645 (Cys645) and Histidine 471 (His471).[6]
The proposed mechanism is as follows:
-
Initial Binding: this compound, designed as a substrate analog, first binds non-covalently to the active site of PAD4.
-
Nucleophilic Attack: The catalytic Cys645, present as a thiolate anion in the active enzyme, performs a nucleophilic attack on the electrophilic carbon of the fluoroacetamidine "warhead" of this compound.[6]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Protonation and Halide Displacement: His471 acts as a general acid, donating a proton to the fluorine atom, which facilitates its departure as a fluoride ion. This leads to the formation of a three-membered sulfonium ring intermediate.
-
Covalent Adduct Formation: The unstable sulfonium ring collapses, resulting in the formation of a stable thioether bond between the sulfur atom of Cys645 and the inhibitor. This covalent modification permanently inactivates the enzyme.
Quantitative Analysis of PAD4 Inhibition
The potency of irreversible inhibitors like this compound is typically quantified by the second-order rate constant, kinact/KI, where kinact is the maximal rate of inactivation and KI is the inhibitor concentration at which the rate of inactivation is half-maximal. The table below summarizes the kinetic parameters for this compound and the related inhibitor, Cl-amidine, against various PAD isozymes.
| Inhibitor | Target Isozyme | kinact (min-1) | KI (μM) | kinact/KI (M-1min-1) | Reference |
| This compound | PAD1 | - | - | 1220 | [7] |
| PAD2 | - | - | <150 | [7] | |
| PAD3 | - | - | <150 | [7] | |
| PAD4 | 1.0 | 330 | 3000 | [5] | |
| Cl-amidine | PAD1 | - | - | 37000 | [7] |
| PAD2 | - | - | - | ||
| PAD3 | - | - | - | [4] | |
| PAD4 | 2.4 | 180 | 13000 | [5] |
Note: Some values were not explicitly reported in the cited literature and are indicated by "-".
Detailed Experimental Protocols
Determination of Kinetic Parameters (kinact and KI) for Irreversible Inhibition
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of irreversible PAD4 inhibitors.
Materials:
-
Recombinant human PAD4
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) substrate
-
This compound or other irreversible inhibitor
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 2 mM DTT
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate (α-KG)
-
NADH
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, 10 mM BAEE, 8.5 mM α-KG, 0.22 mM NADH, and 8.4 U of GDH.
-
Inhibitor Addition: Add varying concentrations of the irreversible inhibitor (e.g., this compound) to the wells. Include a control with no inhibitor.
-
Enzyme Addition and Kinetic Reading: Initiate the reaction by adding a final concentration of 0.2 μM PAD4 to each well. Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 30 seconds). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the ammonia produced by PAD4 activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the reaction rate versus time. The slope of this line represents the pseudo-first-order rate constant of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I]) Where [I] is the inhibitor concentration.
-
The second-order rate constant is then calculated as kinact/KI.
-
Mass Spectrometry Analysis of the this compound-PAD4 Adduct
This protocol provides a general workflow for identifying the covalent modification of Cys645 in PAD4 by this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
PAD4 enzyme treated with this compound
-
Untreated PAD4 enzyme (control)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Incubate purified PAD4 with an excess of this compound to ensure complete inactivation. A control sample of untreated PAD4 should be processed in parallel.
-
Denature the proteins, reduce disulfide bonds with DTT, and alkylate free cysteine residues with IAA.
-
Digest the proteins into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixtures using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of human PAD4.
-
Specifically look for a mass shift on the peptide containing Cys645 in the this compound-treated sample compared to the control. The expected mass shift corresponds to the addition of the this compound remnant after the loss of the fluorine atom.
-
Confirm the site of modification by analyzing the fragmentation pattern (b- and y-ions) in the MS2 spectrum of the modified peptide.
-
PAD4 in Cellular Signaling: The Pathway to NETosis
PAD4 plays a central role in a specialized form of neutrophil cell death called NETosis, where decondensed chromatin is released to trap and kill pathogens. The activation of PAD4 is a critical step in this pathway.
Various stimuli, including pathogens and inflammatory cytokines, can trigger signaling cascades within neutrophils that lead to the activation of PAD4. A key event is the influx of calcium ions into the cell, which is required for PAD4's enzymatic activity. Once activated, PAD4 translocates to the nucleus and citrullinates histones. This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The resulting chromatin decondensation is a prerequisite for the eventual release of NETs.
Conclusion
This compound and its analogs have proven to be invaluable tools for studying the function of PAD4 and as starting points for the development of therapeutic inhibitors. The irreversible nature of their interaction with PAD4 provides a potent and durable mode of action. This technical guide has provided a comprehensive overview of the mechanism, kinetics, and experimental approaches for characterizing the irreversible inhibition of PAD4 by this compound. The detailed protocols and visual representations of key processes aim to equip researchers with the knowledge necessary to further investigate this important enzyme and its role in health and disease.
References
- 1. Activation of PAD4 in NET formation [vtechworks.lib.vt.edu]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
F-amidine's Effect on Histone Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of F-amidine and its impact on histone citrullination. This compound is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), a key enzyme responsible for the post-translational modification of arginine residues to citrulline on histone proteins.[1][2][3] This modification, known as citrullination, plays a crucial role in various biological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs).[4][5][6][7] Dysregulation of histone citrullination has been implicated in the pathogenesis of several diseases, including autoimmune disorders and cancer, making PAD4 an attractive therapeutic target.[4][7][8]
Core Mechanism of Action
This compound acts as a mechanism-based inactivator of PAD4.[3] The process is calcium-dependent and involves the covalent modification of a critical cysteine residue (Cys645) within the active site of the enzyme.[1] This irreversible binding effectively inactivates PAD4, thereby preventing the conversion of arginine to citrulline on its histone substrates.[3]
Quantitative Data: Inhibition of PAD Enzymes
The following table summarizes the inhibitory activity of this compound and related compounds against various PAD isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | PAD1 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference(s) |
| This compound | - | - | 21.6 | [9] |
| Cl-amidine | 0.8 | 6.2 | 5.9 | [10][11][12][13] |
| BB-Cl-amidine | - | - | - | [11][14][15] |
| TDFA (Thr-Asp-F-amidine) | - | - | 1.5 | [16] |
Note: A lower IC50 value indicates a more potent inhibitor. Data for all PAD isoforms were not available for all compounds in the searched literature.
Signaling Pathways
PAD4-Mediated Gene Regulation
Histone citrullination by PAD4 is a critical epigenetic modification that influences gene expression. By converting positively charged arginine residues to neutral citrulline, PAD4 can alter chromatin structure and the binding of regulatory proteins. This can lead to either transcriptional repression or activation, depending on the specific gene and cellular context.
Caption: PAD4-mediated histone citrullination and its inhibition by this compound in gene regulation.
PAD4 in Neutrophil Extracellular Trap (NET) Formation
PAD4 plays an essential role in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.[4][5][6] Upon activation, PAD4 citrullinates histones, leading to chromatin decondensation and the release of a web-like structure of DNA and proteins that traps and kills pathogens.[4][17]
Caption: The role of PAD4 in Neutrophil Extracellular Trap (NET) formation and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to study the effect of this compound on histone citrullination.
In Vitro PAD4 Inhibition Assay
This assay is used to determine the inhibitory potential of compounds like this compound on PAD4 activity.
Workflow Diagram:
Caption: Workflow for an in vitro PAD4 inhibition assay.
Protocol:
-
Reagents:
-
Recombinant human PAD4 enzyme.
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6).
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE) or purified histones.
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent (specific to the chosen method, e.g., a colorimetric reagent for ammonia detection).
-
-
Procedure:
-
Pre-incubate the PAD4 enzyme with varying concentrations of this compound (or a vehicle control) in the assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to the pre-incubation mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop the reaction (e.g., by adding EDTA to chelate calcium).
-
Measure the product formation. If using BAEE, this can be the release of ammonia, which can be quantified using a colorimetric assay. If using histones, citrullination can be detected by Western blot or ELISA.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.
-
Western Blotting for Histone Citrullination
This technique is used to detect and quantify the levels of citrullinated histones in cell or tissue extracts.
Workflow Diagram:
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
The Role of F-amidine in Epigenetic Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications are crucial for the regulation of gene expression and the maintenance of cellular identity. Among these, post-translational modifications of histone proteins play a pivotal role. Histone citrullination, the conversion of arginine to citrulline, is an emerging epigenetic mark catalyzed by the family of Protein Arginine Deiminases (PADs). PADI4, in particular, is a key nuclear enzyme that targets histones H3 and H4, thereby influencing chromatin structure and gene transcription. F-amidine, and its more potent analogue Cl-amidine, are mechanism-based irreversible inhibitors of PADI4. This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, its mechanism of action, quantitative biochemical data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction: this compound and the Epigenetic Landscape
This compound is a haloacetamidine-based compound designed as a potent and specific inhibitor of Protein Arginine Deiminase 4 (PADI4).[1][2] PADI4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues within proteins to citrulline, a process known as citrullination or deimination.[2][3] This modification is particularly significant in the context of epigenetics as it targets arginine residues on the N-terminal tails of histones, including H3 (Arg2, Arg8, Arg17, Arg26) and H4 (Arg3).[4]
By converting a positively charged arginine to a neutral citrulline, PADI4 activity can alter the electrostatic nature of histone tails, which is thought to weaken histone-DNA interactions and lead to chromatin decondensation.[5] Furthermore, histone citrullination can directly antagonize other crucial epigenetic marks, most notably histone arginine methylation.[3][6][7] This interplay places PADI4, and by extension its inhibitor this compound, at a critical regulatory node in gene expression. This compound serves as an essential chemical probe to dissect the function of PADI4 in both normal physiology and disease states, including cancer and autoimmune disorders like rheumatoid arthritis.[1][2][8]
Mechanism of Action: Irreversible Inhibition of PADI4
This compound is a mechanism-based, irreversible inhibitor of PADI4.[9][10] Its inhibitory action is dependent on the enzyme's catalytic activity and requires calcium, a necessary cofactor for PADI4 function.[2][10]
The mechanism proceeds via the covalent modification of a critical cysteine residue (Cys645) located in the active site of PADI4.[9] The process is initiated by a nucleophilic attack from the Cys645 thiolate on the carbon of the fluoroacetamidine "warhead" of this compound. This leads to the formation of a stable thioether linkage, rendering the enzyme permanently inactive.[9][11] This irreversible inactivation makes this compound a powerful tool for studying the long-term consequences of PADI4 inhibition.
Quantitative Data: Inhibitor Potency and Selectivity
The potency of irreversible inhibitors like this compound is best described by the second-order rate constant, kinact/KI. However, IC₅₀ values are also commonly reported. This compound and its analogues exhibit varying potencies and selectivities across the PADI family. Cl-amidine is generally considered a more potent, pan-PADI inhibitor, while this compound shows selectivity for PADI1 and PADI4 over PADI3.[8]
Table 1: In Vitro Inhibitory Activity of this compound and Cl-amidine against PADI Isozymes
| Inhibitor | Target Isozyme | IC₅₀ (µM) | kinact/KI (M⁻¹min⁻¹) | Reference |
| This compound | PADI1 | 29.5 ± 1.3 | Not Reported | [8] |
| PADI3 | ~350 | Not Reported | [8] | |
| PADI4 | 21.6 ± 2.1 | 3,000 | [8][9] | |
| Cl-amidine | PADI1 | 0.8 ± 0.3 | 37,000 | [8][12] |
| PADI3 | 6.2 ± 1.0 | 2,000 | [8][12] | |
| PADI4 | 5.9 ± 0.9 | 13,000 | [3][9] |
Table 2: Cellular Activity of PADI Inhibitors
| Inhibitor | Cell Line | Effect | IC₅₀ / EC₅₀ | Reference |
| Cl-amidine | Human Leukemia (HL-60) | Cytotoxicity | IC₅₀ = 0.25 µM | [12] |
| Human Breast Cancer (MCF7) | Cytotoxicity | IC₅₀ = 0.05 µM | [12] | |
| Human Colon Cancer (HT29) | Cytotoxicity | IC₅₀ = 1 µM | [12] | |
| BB-Cl-amidine | Human Osteosarcoma (U2OS) | Cytotoxicity | EC₅₀ = 8.8 µM | [7] |
| Differentiated HL-60 cells | ↓ Histone H3 Citrullination | Significant at 20 µM | [5][13] |
Role in Epigenetic Signaling: Crosstalk with Histone Methylation
The primary epigenetic role of PADI4 is the citrullination of histone tails, which directly impacts the histone code. One of the most well-documented consequences is the antagonism of histone arginine methylation. Protein Arginine Methyltransferases (PRMTs) and PADI4 can act on the same arginine residues, creating a dynamic interplay that regulates gene expression.
-
Repression: PADI4 can erase activating methyl marks or create a citrulline mark that is part of a repressive complex. For instance, PADI4 is recruited by transcription factors like p53 and can citrullinate H3R17, counteracting methylation by the coactivator CARM1 (PRMT4) and leading to gene repression.[14]
-
Activation: Conversely, PADI4 can activate gene expression by removing repressive methyl marks. It has been shown to counteract the repressive H3R2me2a mark deposited by PRMT6, leading to the activation of target genes.[4][14]
Inhibition of PADI4 with this compound blocks these activities, thereby preserving the existing arginine methylation states and preventing the transcriptional consequences of citrullination.
Experimental Protocols
In Vitro PADI4 Enzyme Activity Assay
This protocol outlines a colorimetric assay to measure PADI4 activity by quantifying ammonia, a byproduct of the deimination reaction. This can be used to determine IC₅₀ values for inhibitors like this compound.
Materials:
-
Recombinant human PADI4
-
This compound or other inhibitors
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 5 mM DTT, 10 mM CaCl₂, pH 7.6
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection kit (e.g., Berthelot-indophenol reaction based)
-
96-well microplate and reader
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilutions.
-
Add 70 µL of Assay Buffer containing a fixed concentration of recombinant PADI4 (e.g., 50 nM).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding 20 µL of BAEE substrate (final concentration e.g., 10 mM).
-
Incubate for a fixed time (e.g., 20 minutes) at 37°C.
-
Stop the reaction according to the ammonia detection kit instructions (often by adding a strong acid or base).
-
Develop the colorimetric signal by adding the detection reagents and incubate as required.
-
Read the absorbance at the appropriate wavelength (e.g., ~665 nm).
-
Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones
This protocol describes how to assess the effect of this compound on the level of citrullinated histone H3 (Cit-H3) at specific gene promoters in a cellular context.[6][15]
Materials:
-
Cell line of interest (e.g., HL-60, MCF7)
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer, Sonication Buffer, ChIP Dilution Buffer
-
Anti-citrullinated Histone H3 antibody (e.g., targeting Cit-H3R2/8/17)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
qPCR primers for target gene promoter and a negative control region
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound (e.g., 20 µM) or vehicle (DMSO) for a desired time (e.g., 24 hours).
-
Cross-linking: Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to 125 mM.
-
Cell Lysis: Harvest and wash cells. Lyse the cells to release nuclei.
-
Chromatin Shearing: Resuspend nuclei in Sonication Buffer and sonicate to shear chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the chromatin and pre-clear with Protein A/G beads. Save a small aliquot as "Input". Incubate the remaining chromatin overnight at 4°C with the anti-Cit-H3 antibody or control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours, followed by Proteinase K treatment to digest proteins.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Analysis: Quantify the amount of precipitated DNA for the target promoter using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input DNA, and the this compound treated sample is compared to the vehicle control.
Conclusion and Future Directions
This compound is an indispensable tool for probing the epigenetic functions of PADI4. Through its irreversible inhibition of histone citrullination, it allows for detailed investigation into the regulatory crosstalk between arginine methylation and deimination. The quantitative data and protocols provided herein serve as a guide for researchers aiming to explore this pathway. Future work will likely focus on developing even more potent and isozyme-selective PADI inhibitors for both research and therapeutic applications, particularly in oncology and autoimmune diseases where PADI4 activity is often dysregulated. The continued use of chemical probes like this compound will be essential in validating PADI4 as a druggable epigenetic target.
References
- 1. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bertin-bioreagent.com [bertin-bioreagent.com]
- 5. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAD Inhibitor, Cl-amidine [sigmaaldrich.com]
- 12. stemcell.com [stemcell.com]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for analyzing histone citrullination in chromatin structure and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to F-amidine's Selectivity for Peptidylarginine Deiminase (PAD) Isozymes
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline in proteins. This process, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to conformational changes in proteins and modulating their function. In humans, five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, with PADs 1-4 being catalytically active. Dysregulated PAD activity is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, multiple sclerosis, ulcerative colitis, and cancer, making these enzymes attractive therapeutic targets.
F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) was developed as one of the first potent, mechanism-based inhibitors of PAD enzymes.[1] Understanding the selectivity of this compound and its analogs for different PAD isozymes is crucial for its use as a chemical probe to dissect the specific roles of each enzyme in health and disease and for the development of next-generation, isozyme-selective therapeutics. This guide provides a comprehensive overview of this compound's selectivity, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound and other haloacetamidine-based compounds are irreversible inhibitors that covalently modify the target enzyme.[2] The inactivation process is both time- and concentration-dependent and requires the presence of calcium.[3][4] Calcium binding to PAD enzymes induces a conformational change that positions a critical cysteine residue (Cys645 in PAD4) in the active site, making it competent for catalysis.[3][5] this compound acts as a mechanism-based inhibitor, where the active site cysteine attacks the electrophilic carbon of the fluoroacetamidine "warhead".[2][6] This results in the formation of a stable thioether linkage, permanently inactivating the enzyme.[2] Theoretical studies suggest this inhibition is initiated by the nucleophilic addition of the Cys645 thiolate to the this compound, leading to the formation of a tetrahedral intermediate, with a nearby histidine residue (His471) acting as a proton donor to facilitate the reaction.[6]
References
- 1. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 5. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Research and Development of F-Amidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research that led to the development of F-amidine and its analogs as potent inhibitors of Protein Arginine Deiminases (PADs). The following sections detail the core scientific discoveries, experimental methodologies, and key data that have established these compounds as critical tools in the study of citrullination and its role in various diseases, notably rheumatoid arthritis.
Introduction to this compound and Protein Arginine Deiminases
Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes. However, dysregulated PAD activity has been implicated in the pathogenesis of several autoimmune diseases, cancers, and neurodegenerative disorders.
This compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, was developed as a mechanism-based inhibitor of PADs, with a particular potency against PAD4.[1][2] Its design was based on the structure of benzoylarginine amide (BAA), a known substrate for PAD enzymes.[3] The substitution of a guanidinium nitrogen with a fluorine-containing methylene group created a "warhead" that covalently modifies a critical cysteine residue in the enzyme's active site, leading to irreversible inhibition.[3][4][5] This pioneering work has paved the way for the development of a suite of haloacetamidine-based inhibitors, including the widely used Cl-amidine, which have become invaluable for elucidating the biological functions of specific PAD isozymes.
Mechanism of PAD4 Inhibition by this compound
The inhibitory action of this compound on PAD4 is a well-characterized example of mechanism-based inactivation. The process involves the covalent modification of the active site cysteine residue, Cys645.[4][5] The reaction is initiated by the nucleophilic attack of the Cys645 thiolate on the carbon of the fluoroacetamidine group.[4] This is followed by the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and the departure of the fluoride leaving group results in the formation of a stable thioether linkage between the enzyme and the inhibitor.[4] This covalent bond irreversibly inactivates the enzyme.[5]
The following diagram illustrates the key steps in the proposed mechanism of PAD4 inactivation by this compound.
Quantitative Analysis of this compound and Analog Inhibition
The potency and selectivity of this compound and its derivatives have been extensively characterized. The tables below summarize key quantitative data from foundational studies, providing a comparative overview of their inhibitory activities against different PAD isozymes.
| Compound | Target PAD Isozyme | IC50 (μM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| This compound | PAD4 | 6.2 | 180,000 | [3] |
| Cl-amidine | PAD1 | - | 37,000 | [6] |
| Cl-amidine | PAD2 | - | - | |
| Cl-amidine | PAD3 | - | - | |
| Cl-amidine | PAD4 | 2.2 | - | [7] |
| o-F-amidine | PAD1 | - | 12,100 | [6] |
| o-F-amidine | PAD2 | - | 345 | [6] |
| o-F-amidine | PAD3 | - | 3.1 | [6] |
| o-F-amidine | PAD4 | - | 54 | [6] |
| o-Cl-amidine | PAD1 | - | - | |
| o-Cl-amidine | PAD2 | - | - | |
| o-Cl-amidine | PAD3 | - | - | |
| o-Cl-amidine | PAD4 | - | - | |
| d-F-amidine | PAD1 | - | 1,220 | [6] |
| d-Cl-amidine | PAD1 | - | 13,500 | [6] |
| d-o-F-amidine | PAD1 | - | 12,100 | [6] |
| BB-Cl-amidine | U2OS cells (EC50) | 8.8 | - | [8] |
Table 1: Inhibitory Potency of this compound and Analogs against PAD Isozymes.
| Compound | Maximum Tolerated Dose (MTD) | Animal Model | Reference |
| d-Cl-amidine | >20 mg/kg | Mouse | [6] |
| d-o-F-amidine | >20 mg/kg | Mouse | [6] |
| l-Cl-amidine | 10 mg/kg | Mouse | [6] |
Table 2: In Vivo Tolerability of Amidine-Based PAD Inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that were instrumental in the characterization of this compound and its analogs.
Synthesis of this compound (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide)
The synthesis of this compound is a multi-step process that starts from l-ornithine. The following is a representative synthetic scheme.
A detailed, step-by-step protocol for the synthesis of amidine derivatives can be complex and is often optimized for specific laboratory conditions. Researchers should refer to the primary literature for precise reaction conditions, purification methods, and characterization data.[9][10][11]
PAD4 Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50 and k_inact/K_I) of compounds against recombinant human PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 5 mM DTT
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Colorimetric Reagent: Diacetyl monoxime, thiosemicarbazide, and acidic ferric chloride solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 20 µL of PAD4 enzyme solution (final concentration ~0.2 µM) to each well.
-
Add 5 µL of the test compound at various concentrations (typically in a serial dilution). For control wells, add 5 µL of the solvent.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the BAEE substrate solution (final concentration ~10 mM) to each well.
-
-
Incubation and Quenching:
-
Incubate the reaction mixture at 37°C for 15-20 minutes.
-
Stop the reaction by adding 150 µL of the colorimetric reagent mixture.
-
-
Color Development and Measurement:
-
Heat the plate at 95°C for 30 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the kinetic parameters k_inact and K_I, time-dependent inhibition assays are performed, and the data are fitted to the appropriate kinetic models.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound analogs on a cell line, such as the MDA-MB-231 breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., d-Cl-amidine)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only as a negative control.
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic properties of a novel this compound analog in a rodent model.
Materials:
-
Male BALB/c mice (or other appropriate strain)
-
Test compound (e.g., d-Cl-amidine) formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Dosing syringes and needles (for intravenous or oral administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the mice to the laboratory conditions for at least one week before the study.
-
Administer the test compound to the mice via the desired route (e.g., a single intravenous bolus dose or oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Conclusion
The development of this compound and its subsequent analogs represents a landmark achievement in the field of chemical biology and drug discovery. These potent and selective inhibitors have not only provided critical insights into the enzymatic mechanism of PADs but have also become indispensable tools for investigating the role of citrullination in health and disease. The foundational research summarized in this guide highlights the power of rational drug design and provides a solid framework for the continued development of novel therapeutics targeting the PAD enzyme family.
References
- 1. Peptidylarginine Deiminase 4 Contributes to Tumor Necrosis Factor α–Induced Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-6-PAD4 axis in the earliest phase of arthritis in knock-in gp130F759 mice, a model for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erosive rheumatoid arthritis is associated with antibodies that activate PAD4 by increasing calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PAD4’s Implications in the Pathogenesis and Treatment of Rheumatoid Arthritis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Exploring the Therapeutic Potential of F-amidine Analogues: A Technical Guide for Drug Development Professionals
Introduction
Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in a variety of physiological processes, including gene regulation, cell differentiation, and apoptosis. However, dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, ulcerative colitis, and various cancers.[1][2] This has positioned the PADs as attractive therapeutic targets for the development of novel inhibitors.
One of the most significant breakthroughs in this area has been the development of F-amidine, a potent, bioavailable, and irreversible inactivator of PAD4.[3][4] this compound and its analogues have become invaluable chemical probes for dissecting the roles of PAD enzymes in health and disease and represent a promising starting point for the development of new therapeutics.[4] This technical guide provides an in-depth overview of the therapeutic potential of this compound analogues, focusing on their mechanism of action, structure-activity relationships, and preclinical efficacy.
Mechanism of Action: Covalent Modification of the Active Site
This compound and its analogues are mechanism-based inhibitors that act by irreversibly modifying a cysteine residue (Cys645 in PAD4) within the enzyme's active site.[3][5] The inactivation process is calcium-dependent, as calcium binding induces a conformational change in the enzyme that correctly positions Cys645 for catalysis and, in this case, for inactivation by the inhibitor.[3]
The proposed mechanism of inactivation involves the nucleophilic attack of the Cys645 thiolate on the iminium carbon of the this compound warhead. This is followed by the formation of a tetrahedral intermediate, which is stabilized by a nearby histidine residue (His471). Subsequent elimination of the halide leads to the formation of a stable thioether adduct, thus irreversibly inactivating the enzyme.[2][5]
Structure-Activity Relationships and Quantitative Data
The development of various this compound analogues has provided significant insights into the structure-activity relationships (SAR) governing their potency and selectivity for different PAD isozymes. Key modifications have included altering the halide leaving group, changing the length of the linker between the peptide backbone and the warhead, and introducing substitutions on the benzoyl group.[3][6]
Generally, chloro-analogues (Cl-amidines) have been found to be more potent than their fluoro-counterparts.[2][3] The positioning of the warhead is also critical, as analogues with altered linker lengths have shown significantly reduced inhibitory activity.[3][6]
Inhibitory Potency of this compound Analogues against PAD Isozymes
| Compound | Target PAD | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| This compound | PAD4 | ~2.3 - 5.8 | 3,000 | [2][3] |
| Cl-amidine | PAD4 | ~1.6 - 2.0 | 13,000 | [2][3] |
| d-Cl-amidine | PAD1 | - | 13,500 | [1] |
| d-o-F-amidine | PAD1 | - | 12,100 | [1] |
| TDFA | PAD4 | 1.5 ± 0.3 | - | [2] |
| TDCA | PAD4 | 3.4 ± 0.5 | - | [2] |
| BB-F-amidine | PAD2 | - | - | [7] |
| BB-Cl-amidine | PAD2 | - | - | [7] |
| Tetrazole tert-butyl this compound | PAD2 | - | 6,500 | [8] |
| Tetrazole tert-butyl Cl-amidine | PAD2 | - | 7,500 | [8] |
Note: IC50 and k_inact/K_I values can vary depending on the specific assay conditions.
Experimental Protocols
The evaluation of this compound analogues typically involves a series of in vitro and in cellulo experiments to determine their potency, selectivity, and mechanism of action.
Key Experimental Methodologies:
-
Enzyme Inhibition Assays (IC50 Determination):
-
Recombinant PAD enzyme is incubated with varying concentrations of the inhibitor for a defined period.
-
A substrate, such as benzoyl-L-arginine ethyl ester (BAEE), is added to initiate the enzymatic reaction.[9]
-
The rate of product formation (e.g., ammonia) is measured over time, often using a colorimetric assay.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
-
Kinetic Analysis (k_inact and K_I Determination):
-
The enzyme is incubated with different concentrations of the inactivator.
-
At various time points, aliquots are taken and the remaining enzyme activity is measured.
-
The observed rate of inactivation (k_obs) is plotted against the inactivator concentration.
-
The kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the concentration of inactivator that gives half the maximal rate) are determined from this plot.[3]
-
-
In Cellulo Efficacy Assays:
-
Cell lines that overexpress a specific PAD isozyme are treated with the inhibitor.
-
Cell viability and proliferation are assessed using assays such as MTT or cell counting.[1]
-
The ability of the inhibitor to block citrullination of cellular targets (e.g., histones) can be evaluated by western blotting using anti-citrullinated protein antibodies.[9]
-
Signaling Pathways and Therapeutic Potential
PAD enzymes, particularly PAD2 and PAD4, are implicated in the regulation of gene expression through histone citrullination. Histone citrullination can lead to chromatin decondensation and either transcriptional activation or repression depending on the specific context.[3] The ability of this compound analogues to modulate these processes underscores their therapeutic potential in cancer and inflammatory diseases.
In rheumatoid arthritis, PADs are responsible for the citrullination of proteins in the synovium, leading to the production of autoantibodies against these modified proteins, a hallmark of the disease. By inhibiting PAD activity, this compound analogues can potentially disrupt this cycle and ameliorate disease progression.[10] Indeed, Cl-amidine has demonstrated efficacy in animal models of rheumatoid arthritis, ulcerative colitis, and lupus.[2][11]
Conclusion and Future Directions
This compound and its analogues represent a highly promising class of compounds for the therapeutic targeting of PAD enzymes. The extensive research into their mechanism of action and structure-activity relationships has provided a solid foundation for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. While pan-PAD inhibitors like Cl-amidine have shown efficacy in preclinical models, the development of isozyme-selective inhibitors will be crucial for dissecting the specific roles of each PAD enzyme in disease and for minimizing potential off-target effects. The continued exploration of this compound analogues holds great promise for the development of novel treatments for a wide range of debilitating diseases.
References
- 1. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro PAD4 Inhibition Assays Using F-amidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues in proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, plays a role in various physiological processes, including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[3][4][5] Dysregulation of PAD4 activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis and various cancers.[6][7]
F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, irreversible, mechanism-based inactivator of PAD4.[1][7][8] It serves as a valuable chemical probe for studying the function of PAD4 and as a lead compound for the development of novel therapeutics. This application note provides a detailed protocol for utilizing this compound in in vitro PAD4 inhibition assays.
Mechanism of this compound Action
This compound is designed to mimic the natural substrate of PAD4, benzoyl-L-arginine.[9] Its inhibitory action is calcium-dependent and involves the covalent modification of a critical cysteine residue (Cys645) in the active site of PAD4.[1][4][8][10][11] The inactivation process is initiated by the nucleophilic attack of the Cys645 thiolate on the iminium carbon of this compound, leading to the formation of a stable thioether linkage.[8][10] This covalent modification irreversibly inactivates the enzyme.[1]
Figure 1. Mechanism of PAD4 inactivation by this compound.
Quantitative Data: PAD Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of this compound and other related haloacetamidine-based inhibitors against various PAD isozymes. This data is crucial for designing experiments and interpreting results.
| Inhibitor | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference |
| This compound | 29.5 | >100 | 350 | 21.6 | [12] |
| Cl-amidine | - | - | - | 5.9 ± 0.3 | [11] |
| o-F-amidine | 1.1 | 1.2 | 0.9 | 0.2 | [10] |
| o-Cl-amidine | 0.8 | 0.6 | 0.5 | 0.1 | [10] |
| TDFA | >15-fold vs PAD4 | >52-fold vs PAD4 | >65-fold vs PAD4 | Highly Potent | [5][9] |
Note: IC50 values can vary depending on assay conditions (e.g., substrate concentration, pre-incubation time). TDFA (Thr-Asp-F-amidine) is a highly selective PAD4 inhibitor.[9]
Experimental Workflow
A typical in vitro PAD4 inhibition assay using this compound involves several key steps, as illustrated in the workflow diagram below. The protocol involves pre-incubation of the enzyme with the inhibitor, followed by the addition of a substrate to initiate the reaction, and finally, detection of the product.
Figure 2. General workflow for an in vitro PAD4 inhibition assay.
Detailed Protocol: Colorimetric PAD4 Inhibition Assay
This protocol is adapted from established methods for measuring PAD4 activity by quantifying the ammonia produced during the citrullination reaction.[1][13]
A. Materials and Reagents
-
Recombinant Human PAD4
-
This compound
-
PAD Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM CaCl₂)[14]
-
Dithiothreitol (DTT), 1 M stock
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)[13]
-
Ammonia Detector Reagent
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the ammonia detection kit.
-
Incubator set to 37°C
B. Assay Procedure
-
Reagent Preparation:
-
Prepare the complete PAD Assay Buffer by adding DTT to a final concentration of 5 mM immediately before use.[14]
-
Dilute recombinant PAD4 enzyme to the desired concentration in the complete PAD Assay Buffer. Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the complete PAD Assay Buffer to generate a range of concentrations for IC50 determination.
-
Reconstitute the BAEE substrate and ammonia detector according to the manufacturer's instructions.
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity Wells (Positive Control): Add 155 µL of PAD Assay Buffer, 10 µL of diluted PAD4, and 5 µL of solvent (the same used for this compound).[13]
-
Background Wells (Negative Control): Add 165 µL of PAD Assay Buffer and 5 µL of solvent.[13]
-
Inhibitor Wells: Add 155 µL of PAD Assay Buffer, 10 µL of diluted PAD4, and 5 µL of the this compound serial dilutions.[13]
-
-
Pre-incubation:
-
Cover the plate and pre-incubate at 37°C for 15 minutes. This step allows this compound to bind to and inactivate PAD4.[1]
-
-
Reaction Initiation and Incubation:
-
Add 20 µL of the BAEE substrate solution to all wells to initiate the enzymatic reaction.
-
Cover the plate and incubate at 37°C for 20 minutes.[14]
-
-
Detection:
-
Stop the reaction and develop the signal by adding 50 µL of the Ammonia Detector reagent to each well.
-
Incubate the plate at 37°C for a period specified by the detection kit manufacturer (typically 15-30 minutes), allowing for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Subtract the average absorbance of the Background wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% Initial Activity wells.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
PAD4 Signaling and Regulatory Role
PAD4 is primarily localized in the nucleus and plays a significant role in gene regulation through histone modification.[6][15] By citrullinating arginine residues on histone tails (e.g., H3 and H4), PAD4 can antagonize histone methylation, leading to changes in chromatin structure and gene expression.[15] this compound can be used to probe these pathways by inhibiting PAD4-mediated citrullination.
Figure 3. Simplified PAD4 signaling pathway in the nucleus.
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAD4, Human Recombinant Peptidylarginine Deiminase-4 | Oxford Biomedical Research [oxfordbiomed.com]
- 7. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bertin-bioreagent.com [bertin-bioreagent.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A novel PAD4/SOX4/PU.1 signaling pathway is involved in the committed differentiation of acute promyelocytic leukemia cells into granulocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: F-amidine as a Pan-PAD Inhibitor in Cellular Assays
Introduction
Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification known as citrullination, the conversion of a peptidyl-arginine to a peptidyl-citrulline.[1][2] This modification plays a crucial role in diverse physiological processes, including gene regulation, apoptosis, and the formation of Neutrophil Extracellular Traps (NETs).[3][4] Dysregulated PAD activity is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders like rheumatoid arthritis, and cancer.[1][2][3]
F-amidine was one of the first potent, mechanism-based inhibitors developed for the PAD enzyme family.[1] It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue (Cys645 in PAD4) in the enzyme's active site.[2][5] While this compound is a valuable tool, subsequent research has led to the development of more potent or selective analogues, such as Cl-amidine, which is approximately four times more potent, and BB-Cl-amidine, which shows enhanced cellular potency and in vivo stability.[5][6][7] These haloacetamidine-based compounds serve as essential chemical probes for elucidating the biological functions of PADs in cell-based experiments.
Mechanism of Action
This compound and its analogues are mechanism-based inhibitors that require calcium-dependent activation of the PAD enzyme.[1][5] Once the enzyme is in its active conformation, the catalytic cysteine residue attacks the inhibitor. This leads to the formation of a covalent thioether linkage, irreversibly inactivating the enzyme.[2][8] The inhibition process is time- and concentration-dependent.[8]
Quantitative Data Summary
The potency of this compound and its key analogues varies across the different PAD isozymes and cell types. The following tables summarize the available quantitative data for these inhibitors.
Table 1: In Vitro Inhibitory Potency of Amidine-Based PAD Inhibitors
| Inhibitor | Target PAD Isozyme | IC50 (µM) | k_inact / K_I (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| This compound | PAD4 | ~1.9 - 6.2 | 3000 | [1][9] |
| Cl-amidine | PAD4 | ~1.9 - 5.8 | - | [9] |
| o-F-amidine | PAD1 | - | - | [1] |
| PAD4 | - | - | [8] | |
| BB-Cl-amidine | PAD2 | EC50 = 7.5 | - | [10] |
| U2OS Cells | EC50 = 8.8 | - | [4][8] |
| TDFA | PAD4 | - | - |[6] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. EC50 values represent the concentration that gives a half-maximal response in a cell-based assay.
Table 2: Effective Concentrations in Cell Culture Experiments
| Inhibitor | Cell Type | Concentration Range | Application | Reference |
|---|---|---|---|---|
| Cl-amidine | Transfected HEK293 | 0 - 200 µM | Antagonize PAD4-mediated protein interactions | [5] |
| HL-60 | 100 µM | Inhibit Histone H3 Citrullination | [4] | |
| Dendritic Cells | 50 - 200 µM | Suppress Nitric Oxide (NO) generation | [11] | |
| MDA-MB-231 | 100 - 400 µM | Decrease cell viability and number | [12] | |
| BB-Cl-amidine | PBMCs & PMNs | 20 µM | Inhibit intracellular citrullination | [13] |
| TDFA | HL-60 | 1 nM - 100 nM | Inhibit Histone H3 Citrullination |[4] |
Experimental Protocols
The following are generalized protocols for using this compound and related compounds in cell culture. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol 1: Inhibition of Intracellular Citrullination in Adherent Cells
This protocol is suitable for adherent cell lines like HEK293T, U2OS, or differentiated THP-1 macrophages to assess the inhibition of total or specific protein citrullination.
Materials:
-
Adherent cells (e.g., HEK293T stably expressing a PAD isozyme)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound or analogue (e.g., Cl-amidine, BB-Cl-amidine) dissolved in a suitable solvent (e.g., DMSO, HEPES buffer)[5][13]
-
Calcium Ionophore (e.g., A23187, Ionomycin)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA or SDS-based buffer)
-
Protein Assay Kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture plate (e.g., 6-well or 12-well plate) and grow to 70-80% confluency.
-
Inhibitor Pre-incubation:
-
Prepare fresh dilutions of the PAD inhibitor in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C and 5% CO₂.[13] Typical concentrations for Cl-amidine range from 10 µM to 200 µM, while more potent analogues like BB-Cl-amidine can be used at lower concentrations (e.g., 1-20 µM).[5][13]
-
-
Induction of PAD Activity:
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Analyze the lysates for protein citrullination via Western Blot (see Protocol 2).
-
Protocol 2: Western Blot Analysis of Protein Citrullination
This protocol allows for the detection of total citrullinated proteins or specific targets like citrullinated Histone H3 (H3Cit).
Materials:
-
Cell lysates (from Protocol 1)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Separation: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.
Protocol 3: Cell Viability and Cytotoxicity Assay
It is crucial to assess whether the observed effects of this compound are due to specific PAD inhibition or general cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
PAD inhibitor at various concentrations
-
Reagents for viability/cytotoxicity assay (e.g., MTT, WST-1, or LDH release assay kit)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of inhibitor concentrations for a prolonged period (e.g., 24, 48, or 72 hours).[13]
-
Viability Measurement (MTT/WST-1 Assay):
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance on a microplate reader. A decrease in absorbance indicates reduced cell viability.
-
-
Cytotoxicity Measurement (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercial kit.[13] An increase in LDH activity indicates cytotoxicity.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration relative to the vehicle-treated control cells. This can be used to determine an EC50 value for cytotoxicity. For example, BB-Cl-amidine was found to be ~20-fold more cytotoxic to U2OS cells than Cl-amidine.[4][8]
References
- 1. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 4. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein citrullination: inhibition, identification and insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology of Protein Citrullination by the Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
Application Notes and Protocols for Studying NETosis in Neutrophils Using F-amidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing F-amidine and its derivatives, such as Cl-amidine, as potent inhibitors of Peptidyl Arginine Deiminase 4 (PAD4) to study the process of Neutrophil Extracellular Trap (NET) formation, or NETosis. Understanding and modulating NETosis is critical in various fields, including immunology, inflammation, autoimmune diseases, and cancer research.
Introduction to this compound and NETosis
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[1][2] This process, termed NETosis, is a unique form of programmed cell death. A key enzyme in the initiation of NETosis is PAD4, which catalyzes the citrullination of arginine residues on histones.[1][3] This post-translational modification neutralizes the positive charge of histones, leading to chromatin decondensation, a crucial step for NET formation.[1][3][4]
This compound and its halogenated derivative, Cl-amidine, are well-characterized inhibitors of PAD enzymes.[3] By preventing histone citrullination, these small molecules effectively block the downstream events of NETosis, making them invaluable tools for investigating the roles of NETs in various physiological and pathological conditions.[2][5][6]
Key Applications
-
Investigating the role of NETosis in infectious diseases: Elucidate the contribution of NETs to pathogen clearance and host defense.
-
Studying autoimmune diseases: Explore the involvement of NETs in the generation of autoantigens and the progression of diseases like lupus and rheumatoid arthritis.[6][7]
-
Cancer research: Analyze the dual role of NETs in promoting and inhibiting tumor growth and metastasis.
-
Drug development: Screen for and validate novel therapeutic agents that target the NETosis pathway.
-
Inflammation and thrombosis research: Investigate the contribution of NETs to sterile inflammation and the formation of blood clots.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing Cl-amidine to modulate NETosis.
Table 1: In Vitro Inhibition of NETosis by Cl-amidine
| Cell Type | Stimulus | Cl-amidine Concentration | Outcome | Reference |
| Human peripheral blood neutrophils | 20 nM PMA | 200 µM | Complete inhibition of NET formation | [6] |
| Human peripheral blood neutrophils | 100 nM PMA | 1 mM | Significant reduction in NETosis (measured by SYTOX Green) | |
| Murine neutrophils | LPS | Not specified | Significant inhibition of NETs in serum | [5] |
Table 2: In Vivo Effects of Cl-amidine on NETosis and Disease Models
| Animal Model | Cl-amidine Dosage | Outcome | Reference |
| Murine Sepsis Model (CLP) | 50 mg/kg (subcutaneous) | Significantly reduced H3cit protein modification in peritoneal cells and fluid; improved survival rate from 45% to 100%.[2] | [2] |
| Murine LPS-induced Endometritis | Not specified | Significantly inhibited NET formation in the uterus; reduced MPO levels and neutrophil infiltration.[5] | [5] |
| Murine MPO-ANCA Vasculitis Model | 10 mg/kg/day (intraperitoneal) | Significantly lower serum MPO-ANCA titers (32.3 ng/ml vs. 132.1 ng/ml in control); 38% reduction in peritoneal citrullination.[6] | [6] |
| Murine High-Fat Diet-Induced Obesity | 10 mg/kg (subcutaneous, daily) | No significant difference in body weight, glucose tolerance, or immune cell accumulation in adipose tissue. |
Signaling Pathway of PAD4-Mediated NETosis
The diagram below illustrates the signaling cascade leading to NET formation and the inhibitory action of this compound/Cl-amidine.
Caption: PAD4-mediated NETosis signaling pathway and the inhibitory point of this compound.
Experimental Protocols
Protocol 1: In Vitro NETosis Induction and Inhibition in Human Neutrophils
This protocol describes the isolation of human neutrophils and the subsequent induction of NETosis using Phorbol 12-myristate 13-acetate (PMA) and its inhibition by Cl-amidine.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
Cl-amidine
-
SYTOX Green nucleic acid stain
-
DAPI (4',6-diamidino-2-phenylindole)
-
4% Paraformaldehyde (PFA)
-
Multi-well imaging plates
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Resuspend purified neutrophils in RPMI 1640 medium.
-
-
Cell Seeding:
-
Seed 1 x 10^6 neutrophils/mL in a multi-well imaging plate.
-
Allow cells to adhere for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Pre-incubate the neutrophils with the desired concentration of Cl-amidine (e.g., 200 µM) for 15-30 minutes.[6] A vehicle control (e.g., PBS or DMSO) should be run in parallel.
-
-
NETosis Induction:
-
Stimulate the neutrophils with a NETosis-inducing agent, such as 20-100 nM PMA.[6] Include an unstimulated control.
-
Incubate for 2-4 hours at 37°C and 5% CO2.
-
-
Staining and Fixation:
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify NETosis by measuring the area of SYTOX Green fluorescence relative to the number of DAPI-stained nuclei or as a percentage of the total imaged field.[2]
-
Caption: Experimental workflow for in vitro NETosis inhibition assay.
Protocol 2: In Vivo Murine Model of Sepsis and Cl-amidine Treatment
This protocol outlines the use of Cl-amidine in a cecal ligation and puncture (CLP) mouse model of sepsis to study the in vivo effects of NETosis inhibition.
Materials:
-
C57BL/6 mice
-
Cl-amidine
-
Sterile PBS
-
Surgical instruments for CLP
-
Anesthetics
-
Materials for tissue and fluid collection (peritoneal lavage, blood)
-
Western blot or ELISA kits for H3cit detection
Procedure:
-
Animal Preparation:
-
Acclimatize adult C57BL/6 male mice to the laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Cl-amidine Administration:
-
Cecal Ligation and Puncture (CLP):
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it with a needle to induce sepsis.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including fluid resuscitation and analgesics.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 24 hours post-CLP), euthanize the mice.[2]
-
Collect peritoneal fluid by lavage and isolate peritoneal cells.
-
Collect blood via cardiac puncture for plasma preparation.
-
-
Analysis of NETosis Markers:
-
Prepare protein lysates from the peritoneal cells.
-
Measure the levels of citrullinated histone H3 (H3cit) in the cell lysates and peritoneal fluid using Western blotting or ELISA to assess the extent of NETosis.[2]
-
-
Survival Studies:
-
For survival analysis, monitor the mice for a specified period (e.g., 7 days) and record the survival rate in both the Cl-amidine-treated and vehicle control groups.[2]
-
Caption: Experimental workflow for in vivo NETosis inhibition in a murine sepsis model.
Concluding Remarks
This compound and its derivatives are indispensable tools for dissecting the complex roles of NETosis in health and disease. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting this fundamental process of the innate immune system. Careful optimization of inhibitor concentrations and treatment times is recommended for each specific experimental system.
References
- 1. Localized Delivery of Cl-Amidine From Electrospun Polydioxanone Templates to Regulate Acute Neutrophil NETosis: A Preliminary Evaluation of the PAD4 Inhibitor for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
F-amidine as a Tool for Activity-Based Protein Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-amidine, a fluoroacetamidine-containing compound, has emerged as a powerful tool in the field of activity-based protein profiling (ABPP). ABPP is a chemical proteomics strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within a complex proteome. This compound and its derivatives are mechanism-based inactivators, primarily targeting Protein Arginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination or deimination, is implicated in various physiological and pathological processes, including rheumatoid arthritis, lupus, and cancer.[1]
These application notes provide a comprehensive overview of the use of this compound-based probes for ABPP, including detailed protocols for their synthesis and application in identifying and characterizing PAD activity.
Principle of this compound based ABPP
This compound acts as an irreversible inhibitor of PAD enzymes by covalently modifying a critical cysteine residue (Cys645 in PAD4) in the enzyme's active site.[2] The fluoroacetamidine "warhead" mimics the guanidinium group of the natural substrate, arginine, allowing it to bind to the active site. The enzymatic catalytic machinery then initiates a reaction that leads to the formation of a stable covalent bond between the probe and the enzyme. This covalent labeling event allows for the subsequent detection and identification of the active enzyme.
To facilitate detection, this compound can be functionalized with reporter tags such as fluorophores (e.g., Rhodamine, FITC) for in-gel fluorescence scanning or biotin for affinity purification and subsequent identification by mass spectrometry.[2]
Applications of this compound based ABPP
-
Profiling PAD activity: this compound probes allow for the direct assessment of PAD enzyme activity in complex biological samples, including cell lysates and tissues.
-
Inhibitor screening and development: The competitive binding between this compound probes and potential inhibitors can be used to screen for and characterize new PAD inhibitors.
-
Target identification and validation: Biotinylated this compound probes can be used to pull down and identify novel PAD-binding proteins and potential off-targets of PAD inhibitors.
-
Understanding PAD biology: These probes are valuable tools for studying the regulation of PAD activity in various cellular processes and disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivatives as PAD inhibitors.
Table 1: Inhibitory Potency of this compound and Analogs against PAD4
| Compound | IC50 (μM) | k_inact / K_I (M⁻¹min⁻¹) | Reference |
| This compound | 21.6 ± 2.1 | 3000 | [2] |
| Cl-amidine | 5.9 ± 0.3 | 13000 | [2] |
| Rhodamine-F-amidine (RFA) | 23.7 ± 4.1 | Not Reported | [2] |
| Rhodamine-Cl-amidine (RCA) | 7.4 ± 0.8 | Not Reported | [2] |
Table 2: Selectivity of this compound based Inhibitors against PAD Isozymes
| Compound | PAD1 (k_inact/K_I) | PAD2 (k_inact/K_I) | PAD3 (k_inact/K_I) | PAD4 (k_inact/K_I) | Reference |
| This compound | ~3000 M⁻¹min⁻¹ | Not Reported | Not Reported | 3000 M⁻¹min⁻¹ | [2] |
| Cl-amidine | ~13000 M⁻¹min⁻¹ | ~13000 M⁻¹min⁻¹ | ~13000 M⁻¹min⁻¹ | 13000 M⁻¹min⁻¹ | [2] |
Note: While this compound shows some selectivity for PAD1 and PAD4, Cl-amidine is a more potent, pan-PAD inhibitor. The development of more isozyme-selective probes is an active area of research.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a general method for the solid-phase synthesis of this compound. Note: This is a representative protocol, and optimization of coupling times and reagents may be necessary.
Materials:
-
Rink Amide AM resin
-
Fmoc-Orn(Dde)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Benzoyl chloride
-
Hydrazine solution (2% in DMF)
-
Ethyl fluoroacetimidate hydrochloride
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell Rink Amide AM resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-Orn(Dde)-OH to the resin using DIC and OxymaPure® in DMF. Monitor the reaction using a ninhydrin test.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Benzoylation: Acylate the free N-terminus with benzoyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in DMF.
-
Dde Deprotection: Remove the Dde protecting group from the ornithine side chain using 2% hydrazine in DMF.
-
Fluoroacetimidation: React the deprotected side-chain amine with ethyl fluoroacetimidate hydrochloride in DMF.
-
Cleavage and Deprotection: Cleave the compound from the resin and remove all protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: In-Gel Fluorescence Labeling of PAD4 with Rhodamine-F-amidine (RFA)
This protocol describes the labeling of PAD4 in cell lysates with RFA for visualization by in-gel fluorescence scanning.
Materials:
-
Cell lysate containing active PAD4
-
Rhodamine-F-amidine (RFA) probe (stock solution in DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation: Prepare cell lysates in a suitable lysis buffer and determine the protein concentration.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 50 µg of cell lysate with Labeling Buffer to a final volume of 50 µL.
-
Add RFA to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for rhodamine.
-
-
Coomassie Staining: After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
Protocol 3: Biotin-F-amidine Pulldown and Mass Spectrometry Analysis
This protocol outlines the enrichment of PAD4 from cell lysates using Biotin-F-amidine (BFA) followed by on-bead digestion and identification by mass spectrometry.
Materials:
-
Cell lysate containing active PAD4
-
Biotin-F-amidine (BFA) probe (stock solution in DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 1% Triton X-100 in PBS)
-
Wash Buffer 2 (e.g., 0.1% SDS in PBS)
-
Ammonium bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Labeling:
-
Incubate 1-2 mg of cell lysate with 5-10 µM BFA in Labeling Buffer for 1 hour at 37°C.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound proteins. Perform multiple washes.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate the cysteines with IAA (55 mM) for 20 minutes at room temperature in the dark.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Extraction and Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the enriched proteins.
-
Visualizations
Caption: Mechanism of PAD4 inactivation by this compound.
Caption: General workflows for this compound based ABPP.
Selectivity and Off-Target Considerations
Current this compound-based probes primarily target PAD enzymes. While this compound itself shows some preference for PAD1 and PAD4, the more potent analog, Cl-amidine, is a pan-PAD inhibitor. There is limited information on the selectivity of this compound against other classes of arginine-modifying enzymes, such as Protein Arginine Methyltransferases (PRMTs). Some other diamidine compounds have been shown to inhibit PRMTs, but this has not been extensively studied for this compound.[3][4]
As with any chemical probe, the potential for off-target labeling exists, especially at higher probe concentrations. It is crucial to include appropriate controls in all ABPP experiments, such as:
-
Competition experiments: Pre-incubation of the proteome with a known inhibitor to demonstrate that the probe labels the target in a specific and competitive manner.
-
Labeling of inactive mutants: Using a catalytically inactive mutant of the target enzyme to show that labeling is activity-dependent.
-
Quantitative proteomics: Employing quantitative mass spectrometry approaches to distinguish specific targets from non-specific background binding.
Further comprehensive profiling of this compound-based probes against a broader range of enzyme classes is necessary to fully characterize their selectivity and potential off-target effects.
References
- 1. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamidine compounds for selective inhibition of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diamidine Compounds for Selective Inhibition of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of F-amidine in Autoimmune Disease Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-amidine and its analogue, Cl-amidine, are potent, irreversible inhibitors of Peptidylarginine Deiminases (PADs), a family of enzymes that catalyze the conversion of arginine to citrulline. This post-translational modification, known as citrullination, plays a significant role in the pathophysiology of various autoimmune diseases. Dysregulated PAD activity, particularly from PAD2 and PAD4, is implicated in conditions such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), multiple sclerosis, and ulcerative colitis.[1][2] this compound and its derivatives serve as critical chemical probes to investigate the roles of PAD enzymes and protein citrullination in these diseases and as potential lead compounds for therapeutic development.[3]
Mechanism of Action
This compound acts as a mechanism-based inhibitor of PAD4, covalently modifying the active site cysteine residue (Cys645).[3][4] This irreversible inactivation is calcium-dependent, as calcium binding induces a conformational change in PAD4 that positions Cys645 for catalysis.[3] The inhibition process begins with the nucleophilic attack of the Cys645 thiolate on the this compound, leading to the formation of a stable thioether adduct.[3][4] This covalent modification effectively and irreversibly neutralizes the enzyme's catalytic activity.[3][5] While this compound is a potent inhibitor, its analogue Cl-amidine often exhibits greater potency in cellular and in vivo models.[6]
Signaling Pathway and Experimental Workflow
The primary mechanism by which this compound and its analogues are thought to ameliorate autoimmune disease is through the inhibition of Neutrophil Extracellular Trap (NET) formation.[7] NETosis is a form of neutrophil cell death characterized by the release of decondensed chromatin decorated with granular proteins. This process is critically dependent on the citrullination of histones by PAD4, which facilitates chromatin decondensation.[7] By inhibiting PAD4, this compound blocks histone citrullination and subsequent NET formation.[7]
Below are diagrams illustrating the PAD4 inhibition pathway and a general experimental workflow for studying the effects of this compound in an autoimmune disease model.
Caption: Mechanism of PAD4 inhibition by this compound, preventing citrullination and subsequent NET formation.
Caption: General experimental workflow for evaluating this compound's efficacy in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and its analogues against various PAD isozymes and their efficacy in a murine lupus model.
| Inhibitor | Target PAD Isozyme | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| This compound | PAD1 | 29.5 | - | [8] |
| PAD3 | 350 | - | [8] | |
| PAD4 | 21.6 | - | [8] | |
| Cl-amidine | PAD4 | ~2 | - | [9] |
| o-F-amidine | PAD4 | ~2 | - | [9] |
| o-Cl-amidine | PAD4 | ~2 | - | [9] |
| d-Cl-amidine | PAD1 | - | 13500 | [10] |
| d-o-F-amidine | PAD1 | - | 12100 | [10] |
Table 1: In Vitro Potency of this compound and Analogues.
| Treatment | Model | Key Outcomes | Reference |
| Cl-amidine | NZM Lupus Mice | Inhibited NET formation in vivo, reduced glomerular IgG deposition, improved endothelium-dependent vasorelaxation, delayed arterial thrombosis. | [11][12] |
| Cl-amidine & BB-Cl-amidine | MRL/lpr Lupus Mice | Reduced NET formation, improved endothelial function, downregulated type I interferon gene expression, reduced proteinuria and kidney immune complex deposition, protected against skin disease. | [13][14] |
Table 2: In Vivo Efficacy of PAD Inhibitors in Murine Lupus Models.
Detailed Experimental Protocols
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
This protocol is adapted from studies investigating the effect of PAD inhibitors on NETosis.[11][13][15]
Objective: To determine the in vitro efficacy of this compound in inhibiting NET formation by neutrophils.
Materials:
-
This compound or Cl-amidine
-
Phorbol 12-myristate 13-acetate (PMA)
-
Neutrophils isolated from human peripheral blood or mouse bone marrow
-
Culture medium (e.g., RPMI 1640)
-
Poly-L-lysine coated plates
-
DNA stain (e.g., DAPI)
-
Antibodies against NET components (e.g., anti-myeloperoxidase (MPO), anti-citrullinated Histone H3 (cit-H3))
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from fresh blood or bone marrow using density gradient centrifugation.
-
Seed the isolated neutrophils onto poly-L-lysine coated plates and allow them to adhere.
-
Pre-incubate the neutrophils with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes).
-
Stimulate the neutrophils with a NET-inducing agent, such as PMA (e.g., 20 nM), to induce NETosis.
-
Incubate for a period sufficient for NET formation (e.g., 4 hours).
-
Fix the cells and perform immunofluorescence staining for NET markers. Stain for DNA (DAPI), MPO, and cit-H3.
-
Visualize and quantify NET formation using a fluorescence microscope. The area of NETs can be measured using image analysis software.
In Vivo Treatment in a Murine Lupus Model
This protocol is a generalized procedure based on studies using Cl-amidine in lupus-prone mouse models.[11][13]
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of systemic lupus erythematosus.
Materials:
-
Lupus-prone mice (e.g., New Zealand Mixed 2328 (NZM) or MRL/lpr)
-
This compound or Cl-amidine formulated for in vivo administration (e.g., dissolved in PBS)
-
Vehicle control (e.g., PBS)
-
Equipment for subcutaneous or intraperitoneal injections
-
Tools for monitoring disease progression (e.g., metabolic cages for urine collection, ELISA kits for autoantibody measurement)
-
Histology equipment
Procedure:
-
Begin treatment at a pre-determined age when disease manifestations typically appear (e.g., 8-12 weeks of age).
-
Administer this compound or vehicle control to the mice daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 1-50 mg/kg/day).
-
Monitor the mice regularly for clinical signs of disease, such as weight loss, skin lesions, and proteinuria.
-
Collect blood samples periodically to measure levels of autoantibodies (e.g., anti-dsDNA) and complement components.
-
At the end of the study period (e.g., after 6-8 weeks of treatment), euthanize the mice and collect organs (e.g., kidneys, spleen) for histological analysis.
-
Assess kidney pathology by staining for immune complex deposition (e.g., IgG and C3) and evaluating glomerular and interstitial inflammation.
-
Analyze immune cell populations in the spleen and other lymphoid organs by flow cytometry.
Conclusion
This compound and its more potent analogues, such as Cl-amidine, are invaluable tools for studying the role of protein citrullination and PAD enzymes in autoimmune diseases. Their ability to inhibit NET formation provides a key mechanistic insight into their therapeutic potential. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex interplay between PADs, citrullination, and autoimmunity, and to explore the development of novel PAD-targeted therapies.
References
- 1. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein citrullination: inhibition, identification and insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. US8921595B2 - Protein Arginine Deiminase inhibitors as novel therapeutics for rheumatoid arthritis and cancer - Google Patents [patents.google.com]
- 10. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 15. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-Amidine Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-amidine and its analogs, such as Cl-amidine, are small molecule inhibitors of Protein Arginine Deiminases (PADs), particularly PAD4.[1][2] PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[3] Dysregulated PAD4 activity has been implicated in the progression of various cancers, making it a promising therapeutic target.[2][4] These application notes provide an overview of the effects of this compound treatment on cancer cell lines and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PAD4.[1] PAD4 is known to act as a transcriptional corepressor.[1] By inhibiting PAD4, this compound can lead to the reactivation of tumor suppressor pathways.[1][2] One of the key pathways affected is the p53 signaling pathway.[1][2] Inhibition of PAD4 has been shown to induce the expression of the p53 target gene, p21 (also known as CDKN1A), a cyclin-dependent kinase inhibitor.[1][2] This induction of p21 leads to cell cycle arrest and apoptosis in cancer cells.[1][2]
Data Presentation
The following table summarizes the cytotoxic effects of Cl-amidine, a closely related analog of this compound, on various cancer cell lines. While specific IC50 values for this compound are not as widely reported, the data for Cl-amidine provides a strong indication of the potential potency and effective concentration range for this compound.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Cl-amidine | HL-60 | Acute Promyelocytic Leukemia | - | 0.25 | [5] |
| Cl-amidine | MCF-7 | Breast Adenocarcinoma | - | 0.05 | [5] |
| Cl-amidine | HT-29 | Colorectal Adenocarcinoma | - | 1 | [5] |
| Cl-amidine | U-87 MG | Glioblastoma | 24 | 256.09 | [5] |
| Cl-amidine | U-87 MG | Glioblastoma | 48 | 150.40 | [5] |
Mandatory Visualizations
Caption: General experimental workflow for evaluating this compound's effect on cancer cells.
Caption: Simplified PAD4 signaling pathway affected by this compound in cancer cells.
Experimental Protocols
Cell Culture
-
Cell Lines: Human cancer cell lines such as HL-60 (leukemia), MCF-7 (breast cancer), HT-29 (colon cancer), or U-87 MG (glioblastoma) can be used.
-
Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 for HL-60, DMEM for MCF-7, HT-29, and U-87 MG) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them.
This compound Preparation and Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is advisable to perform a dose-response study with a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the viability assay) for 24 or 48 hours.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using trypsin-EDTA. Combine the detached cells with the cells from the medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents that target the epigenetic regulator PAD4. The protocols provided herein offer a framework for researchers to investigate the efficacy of these compounds in various cancer cell lines. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for patient stratification.
References
- 1. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of PAD4 and HDAC2 in the regulation of p53 target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of F-amidine in Inhibiting PAD4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the efficacy of F-amidine as an inhibitor of Protein Arginine Deiminase 4 (PAD4). This compound is a well-characterized, potent, and irreversible inhibitor of PAD4, making it a valuable tool for studying the enzyme's role in various physiological and pathological processes, including rheumatoid arthritis and cancer.[1][2] These protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
Introduction to PAD4 and this compound
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination.[1][3] This modification can alter protein structure and function, and has been implicated in gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[3][4] Dysregulated PAD4 activity is associated with several autoimmune diseases and cancers.[2][3]
This compound, and its chloro-analog Cl-amidine, are mechanism-based inhibitors that act by irreversibly modifying a critical cysteine residue (Cys645) in the active site of PAD4.[1][5] This covalent modification inactivates the enzyme in a time- and concentration-dependent manner.[3][6] The potency of this compound and related compounds makes them crucial for validating PAD4 as a therapeutic target.[7][8]
Quantitative Data Summary
The inhibitory potency of this compound and related compounds against PAD enzymes is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other relevant inhibitors against various PAD isozymes.
| Compound | PAD1 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Notes | Reference |
| This compound | 29.5 | 350 | 21.6 | Irreversible inhibitor. | [9] |
| Cl-amidine | 0.8 | 6.2 | 5.9 | Irreversible inhibitor, more potent than this compound. | [10] |
| Thr-Asp this compound (TDFA) | - | - | 1.5 - 2.3 | A more potent and selective PAD4 inactivator. | [2] |
| GSK199 | - | - | 0.2 | Selective inhibitor of PAD4. | [9] |
| BB-Cl-amidine | - | - | - | A potent pan-PAD inhibitor. | [8] |
Signaling Pathway of PAD4 Inhibition by this compound
The following diagram illustrates the catalytic mechanism of PAD4 and its irreversible inhibition by this compound. PAD4, in the presence of calcium, converts arginine to citrulline. This compound covalently modifies the active site cysteine (Cys645), leading to enzyme inactivation.
PAD4 activation and inhibition by this compound.
Experimental Protocols
Several robust methods can be employed to measure the efficacy of this compound in inhibiting PAD4. These include biochemical assays to measure enzymatic activity directly and cell-based assays to assess inhibition in a more physiological context.
Experimental Workflow Overview
The general workflow for assessing a PAD4 inhibitor like this compound involves initial biochemical screening, determination of inhibitory kinetics, and validation in a cellular context.
Workflow for evaluating this compound efficacy.
Protocol 1: In Vitro PAD4 Activity Assay (Ammonia Release)
This continuous spectrophotometric assay measures the ammonia released during the conversion of arginine to citrulline.[11][12][13] The ammonia is coupled to a second enzymatic reaction that results in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PAD4
-
This compound (or other inhibitors)
-
Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Tris-HCl buffer (100 mM, pH 7.5)
-
CaCl₂ (10 mM)
-
Dithiothreitol (DTT, 2.5 mM)
-
α-ketoglutarate (α-KG, 8.5 mM)
-
NADH (0.22 mM)
-
Glutamate dehydrogenase (GDH, 6-8 U)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Combine Tris-HCl, CaCl₂, and DTT.
-
Prepare Reaction Mixture: In each well of the microplate, add the assay buffer, α-KG, NADH, and GDH.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate with recombinant PAD4 for 15 minutes at 37°C to allow for time-dependent inactivation.[2]
-
Initiate Reaction: Add BAEE to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Assay for PAD4 Inhibition (Histone Citrullination)
This protocol assesses the ability of this compound to inhibit PAD4 activity within a cellular environment by measuring the citrullination of a key nuclear substrate, histone H3.[7][9][13]
Materials:
-
HL-60 cells (promyelocytic leukemia cell line, can be differentiated into neutrophil-like cells) or primary human neutrophils.[9][13]
-
RPMI-1640 medium with L-glutamine, supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
This compound (or other inhibitors).
-
Calcium ionophore (e.g., A23187 or ionomycin) to stimulate PAD4 activity.[13]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-citrullinated histone H3 (e.g., targeting citrullination at R2, R8, R17) and a loading control (e.g., anti-total histone H3 or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells or isolate primary neutrophils. For HL-60 cells, differentiation into a neutrophil-like phenotype can be induced by treatment with DMSO or all-trans-retinoic acid (ATRA).
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Stimulation of Citrullination:
-
Add a calcium ionophore (e.g., 4 µM A23187) to the cell culture and incubate for a short period (e.g., 30-60 minutes) to induce calcium influx and activate PAD4.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cell pellet with lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for citrullinated histone H3 and the loading control.
-
Normalize the citrullinated histone H3 signal to the loading control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value.
-
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) Assay
This assay uses a fluorescently labeled version of this compound, such as Rhodamine-conjugated this compound (RFA), to directly visualize the inhibition of PAD4.[14] Test compounds compete with RFA for binding to the active site of PAD4.
Materials:
-
Recombinant human PAD4.
-
Rhodamine-conjugated this compound (RFA).
-
This compound or other test inhibitors.
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and DTT).
-
SDS-PAGE gels.
-
In-gel fluorescence scanner.
Procedure:
-
Pre-incubation with Inhibitor:
-
In separate tubes, pre-incubate recombinant PAD4 with various concentrations of this compound (or other test compounds) or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
-
Labeling with RFA:
-
Add a fixed concentration of RFA to each tube and incubate for a further period (e.g., 15-30 minutes) to allow for covalent labeling of the remaining active PAD4.
-
-
Quenching and SDS-PAGE:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Fluorescence Scanning:
-
Visualize the fluorescently labeled PAD4 directly in the gel using a fluorescence scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PAD4 band in each lane.
-
A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of PAD4 by the test compound.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of this compound as a PAD4 inhibitor. By combining in vitro enzymatic assays with cell-based approaches, researchers can obtain robust and physiologically relevant data on the inhibitory potential of this compound and other novel PAD4-targeting compounds. These methods are essential for advancing our understanding of PAD4 biology and for the development of new therapeutics for PAD4-driven diseases.
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bertin-bioreagent.com [bertin-bioreagent.com]
- 10. glpbio.com [glpbio.com]
- 11. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 14. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Histone Citrullination Following F-amidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone citrullination, the post-translational conversion of arginine residues to citrulline, is a critical epigenetic modification catalyzed by Peptidylarginine Deiminases (PADs). This process neutralizes the positive charge of arginine, leading to chromatin decondensation and altered gene expression. The PAD4 isoform, in particular, is a key enzyme in this process and is implicated in various physiological and pathological conditions, including inflammation, autoimmune diseases, and cancer. F-amidine is a potent, irreversible inhibitor of PAD4, making it a valuable tool for studying the functional roles of histone citrullination.[1][2][3][4] This document provides detailed protocols for the treatment of cells with this compound and subsequent analysis of histone citrullination by Western blot.
Signaling Pathway of Histone Citrullination
Various stimuli, such as inflammatory signals or calcium ionophores, can lead to an increase in intracellular calcium levels. This rise in calcium activates PAD4, which then translocates to the nucleus. In the nucleus, PAD4 catalyzes the citrullination of arginine residues on histone tails (e.g., H3 and H4), leading to chromatin decondensation and changes in gene expression.[5][6][7] this compound acts by irreversibly binding to the active site of PAD4, thereby preventing it from citrullinating its histone substrates.[3]
Caption: Signaling pathway of PAD4-mediated histone citrullination and its inhibition by this compound.
Experimental Protocols
Cell Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit PAD4-mediated histone citrullination. The optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions.
Materials:
-
Cultured cells (e.g., HL-60, MCF7)
-
Complete cell culture medium
-
This compound (or Cl-amidine) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Stimulating agent (e.g., calcium ionophore A23187, PMA, TNF-α)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound and the stimulating agent in complete cell culture medium. A typical final concentration for this compound is in the range of 1-10 µM, and for Cl-amidine, it can be up to 200 µM.[8][9][10]
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for a specific duration (e.g., 30 minutes to 1 hour) by replacing the culture medium with the this compound-containing medium.[8]
-
Following pre-treatment, add the stimulating agent to the culture medium to induce histone citrullination. The concentration and duration of stimulation will depend on the agent and cell type (e.g., 4 µM calcium ionophore for 30 minutes).[9]
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Proceed immediately to histone extraction or whole-cell lysis for Western blot analysis.
Histone Extraction and Western Blot Analysis
This protocol outlines the procedure for extracting histones and analyzing their citrullination status by Western blot.
Materials:
-
Treated and untreated cells
-
Acid extraction buffer (e.g., 0.4 M HCl)
-
Tris-HCl (1M, pH 8.0)
-
SDS-PAGE gels (e.g., 15%)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against citrullinated histone H3 (e.g., anti-citH3)
-
Primary antibody for loading control (e.g., anti-total Histone H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Histone Extraction:
-
Lyse the washed cells by adding ice-cold acid extraction buffer and incubating on ice for 30 minutes to 1 hour.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.
-
Neutralize the extract by adding Tris-HCl (pH 8.0).
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control to confirm equal protein loading.
-
Experimental Workflow
The following diagram illustrates the overall workflow for analyzing the effect of this compound on histone citrullination.
Caption: Workflow for Western blot analysis of histone citrullination after this compound treatment.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry. The intensity of the citrullinated histone band is normalized to the intensity of the corresponding total histone or loading control band. The data can be presented in a table for clear comparison between different treatment conditions.
| Treatment Group | Stimulus | Normalized Citrullinated Histone H3 Levels (Arbitrary Units) | % Inhibition by this compound |
| Vehicle Control | - | Baseline | N/A |
| Vehicle Control | + | Increased Level | 0% |
| This compound | + | Reduced Level | Calculated |
| Other Inhibitors | + | Varies | Calculated |
Note: The actual values will be dependent on the specific experimental conditions.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the role of histone citrullination and the efficacy of PAD inhibitors like this compound. Proper execution of these methods will yield reliable and quantifiable data on the modulation of this important epigenetic mark, contributing to a better understanding of its biological significance and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Citrullination/methylation crosstalk on histone H3 regulates ER-target gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of PAD4 in Inflammation with F-amidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme implicated in various inflammatory and autoimmune diseases. By converting arginine residues to citrulline on proteins such as histones, PAD4 plays a key role in chromatin decondensation, gene regulation, and the formation of neutrophil extracellular traps (NETs). F-amidine, a potent and irreversible inhibitor of PAD4, serves as an invaluable chemical probe to elucidate the multifaceted roles of this enzyme in inflammatory processes.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate PAD4's function in inflammation.
This compound: Mechanism of Action
This compound, chemically known as N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, acts as a mechanism-based inhibitor of PAD4.[1][3] Its mechanism involves the covalent modification of a critical cysteine residue (Cys645) within the active site of PAD4.[3] This irreversible inactivation is calcium-dependent, a key feature of PAD4 activation.[4] The fluoroacetamidine group of this compound mimics the guanidinium group of arginine, allowing it to bind to the enzyme's active site. Following binding, a nucleophilic attack by the Cys645 thiolate leads to the formation of a stable thioether bond, rendering the enzyme inactive.[3]
Quantitative Data: Potency of this compound and Related PAD Inhibitors
The inhibitory potency of this compound and its analogs against PAD enzymes is crucial for designing and interpreting experiments. The following table summarizes key quantitative data for these inhibitors.
| Compound | Target PAD Isozyme(s) | IC50 (μM) | k_inact / K_I (M⁻¹min⁻¹) | Notes |
| This compound | Pan-PAD inhibitor | 21.6 ± 2.1 (for PAD4) | 3000 (for PAD4) | Irreversible, calcium-dependent inactivation.[4] |
| Cl-amidine | Pan-PAD inhibitor | ~1.9 - 22 | 13,000 (for PAD4) | A more potent analog of this compound.[5] |
| H-amidine | PAD4 | > 1000 | - | A poor, reversible inhibitor.[4] |
| TDFA (Thr-Asp-F-amidine) | PAD4-selective | 1.5 ± 0.3 | 26,000 | A highly potent and selective PAD4 inactivator.[6] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the role of PAD4 in inflammation using this compound.
In Vitro PAD4 Inhibition Assay
This protocol determines the inhibitory activity of this compound on purified PAD4 enzyme.
Materials:
-
Recombinant human PAD4 enzyme
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 0.5 mM DTT
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
Quenching solution
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the recombinant PAD4 enzyme to the desired concentration in pre-warmed Assay Buffer.
-
In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add the diluted PAD4 enzyme to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate BAEE (final concentration 10 mM) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Citrullination in Cells
This protocol assesses the ability of this compound to inhibit PAD4-mediated histone citrullination in a cellular context.
Materials:
-
Cell line of interest (e.g., neutrophils, HL-60 cells)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-citrullinated histone H3 (CitH3), anti-total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with a known PAD4 activator (e.g., calcium ionophore A23187, PMA) if necessary to induce histone citrullination.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total histone H3 antibody as a loading control.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol evaluates the effect of this compound on NET formation, a key inflammatory process mediated by PAD4.
Materials:
-
Isolated primary neutrophils or a suitable cell line
-
This compound
-
NET-inducing stimulus (e.g., PMA, ionomycin, LPS)
-
Cell-impermeable DNA dye (e.g., SYTOX Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from fresh blood or culture your cell line on glass coverslips or in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with a NET-inducing agent and incubate for the appropriate time (e.g., 2-4 hours).
-
Add the cell-impermeable DNA dye to the wells. This dye will only stain the extracellular DNA of NETs.
-
Visualize and quantify NET formation using a fluorescence microscope by capturing images and analyzing the area of stained DNA. Alternatively, use a fluorescence plate reader to measure the increase in fluorescence intensity.
In Vivo Administration of this compound in a Mouse Model of Inflammation
This protocol provides a general guideline for administering this compound in a mouse model of inflammation (e.g., collagen-induced arthritis, sepsis).
Materials:
-
This compound
-
Sterile vehicle (e.g., PBS, saline with a solubilizing agent like DMSO and Tween 80)
-
Mouse model of inflammation
-
Syringes and needles for administration
Procedure:
-
Establish the mouse model of inflammation according to a validated protocol.
-
Prepare the this compound formulation for in vivo administration. A related compound, Cl-amidine, has been administered at doses ranging from 10 to 100 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[7][8] A similar dose range can be considered for this compound, but dose-response studies are recommended.
-
Administer this compound or vehicle to the mice at the desired frequency (e.g., daily).
-
Monitor the animals for clinical signs of inflammation (e.g., paw swelling in arthritis, survival in sepsis).
-
At the end of the study, collect tissues and/or blood for downstream analysis, such as histology, cytokine measurement, or Western blotting for citrullinated proteins.
Visualizations
PAD4 Signaling Pathway in Inflammation
Caption: PAD4 signaling pathway in inflammation.
Experimental Workflow: Investigating PAD4 Inhibition by this compound
Caption: Experimental workflow for PAD4 investigation.
Conclusion
This compound is a powerful and specific tool for probing the function of PAD4 in inflammatory settings. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate roles of PAD4-mediated citrullination in health and disease. These studies will be instrumental in validating PAD4 as a therapeutic target and in the development of novel anti-inflammatory drugs.
References
- 1. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: F-amidine in Combination Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-amidine is a potent and irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer. PAD4 catalyzes the conversion of arginine residues to citrulline on histone proteins, a post-translational modification that alters chromatin structure and gene expression. In several cancers, PAD4 is overexpressed, contributing to tumorigenesis. This compound, by inhibiting PAD4, represents a promising epigenetic therapeutic approach. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with other anticancer drugs, offering a guide for preclinical cancer research.
Combination Therapy Rationale
The combination of this compound with conventional chemotherapy agents is based on the hypothesis that epigenetic modulation by this compound can sensitize cancer cells to the cytotoxic effects of other drugs. By altering the chromatin landscape, this compound may enhance the accessibility of DNA to DNA-damaging agents or modulate the expression of genes involved in cell cycle control and apoptosis, leading to synergistic or additive therapeutic effects.
Data Presentation
Quantitative Data on Drug Combinations
Table 1: Cytotoxicity of Cl-amidine and Rapamycin in Ovarian Cancer Cells (A2780 & SKOV3)
| Treatment | Concentration | % Cell Death (48h) |
| Cl-amidine | 175 µM | ~70% |
| Cl-amidine + Rapamycin | 200 µM Cl-amidine + 4nM Rapamycin | ~85%[1] |
Table 2: Apoptosis in Ovarian Cancer Cells (A2780 & SKOV3) with Cl-amidine and Rapamycin Combination
| Treatment | Concentration | % Total Apoptosis (Early + Late) |
| Cl-amidine | 200 µM | 75% |
| Cl-amidine + Rapamycin | 150 µM Cl-amidine + 4nM Rapamycin | 90%[1] |
Table 3: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Doxorubicin IC50 |
| MCF-7 | 0.17 µM[2] |
| HT-29 | Not explicitly found |
| HL-60 | Not explicitly found |
Note: IC50 values can vary between studies depending on the experimental conditions.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is for determining the viability and cytotoxic effects of this compound alone and in combination with other drugs.
Materials:
-
This compound
-
Combination drug (e.g., Doxorubicin)
-
Cancer cell lines (e.g., MCF-7, HT-29, HL-60)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values.
Synergy Analysis: Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[3][4][5]
Principle: The Combination Index (CI) is calculated based on the dose-effect relationships of individual drugs and their combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Procedure:
-
Determine Dose-Response Curves: Obtain the dose-response curves for this compound and the combination drug individually, and for their combination at a fixed ratio.
-
Calculate Fraction Affected (Fa): For each dose, calculate the fraction of cells affected (e.g., 1 - % viability).
-
Calculate Combination Index (CI): Use software like CompuSyn or perform manual calculations using the following formula for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in the combination that result in a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, harvest the cells (including floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) for p21
This protocol is for quantifying the mRNA expression of the cell cycle inhibitor p21.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for p21 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in p21 expression, normalized to the housekeeping gene.
Cell Differentiation Assessment: Wright-Giemsa Staining
This protocol is for the morphological assessment of cell differentiation, particularly for leukemia cell lines like HL-60.
Materials:
-
Treated and untreated cells
-
Microscope slides
-
Cytocentrifuge (optional)
-
Wright-Giemsa stain
-
Methanol (fixative)
-
Buffered water
-
Microscope
Procedure:
-
Cell Preparation: Prepare cell smears on microscope slides using a cytocentrifuge or by direct smearing.
-
Fixation: Air dry the slides and then fix them in methanol for 1-2 minutes.
-
Staining: Flood the slides with Wright-Giemsa stain for 2-3 minutes.
-
Buffering: Add an equal volume of buffered water to the stain on the slide and allow it to stand for 4-6 minutes.
-
Rinsing and Drying: Rinse the slides thoroughly with deionized water and allow them to air dry completely.
-
Microscopic Examination: Examine the slides under a microscope to observe changes in cell morphology, such as nuclear condensation, cytoplasmic changes, and the appearance of granules, which are indicative of differentiation.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits PAD4, leading to changes in chromatin structure and upregulation of p53. This, combined with Doxorubicin-induced DNA damage, enhances p53 activation, leading to p21-mediated cell cycle arrest and apoptosis.
Experimental Workflow for Combination Study
Caption: Workflow for evaluating the synergistic effects of this compound and Doxorubicin in cancer cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Throughput Screening to Identify PAD4 Inhibitors Using F-amidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[1][2] This process is crucial for various physiological functions, including gene expression regulation and protein function.[1] However, aberrant PAD4 activity and the resulting hypercitrullination have been implicated in the pathogenesis of numerous autoimmune diseases and cancers, including rheumatoid arthritis, multiple sclerosis, and the formation of neutrophil extracellular traps (NETs) that can promote tumorigenesis.[1][2][3][4] Consequently, PAD4 has emerged as a significant therapeutic target, and the development of specific inhibitors is an active area of research.
F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a potent, mechanism-based irreversible inhibitor of PAD4.[5][6] It acts by covalently modifying the active site cysteine residue (Cys645), thereby inactivating the enzyme.[3][5] This application note describes a high-throughput screening (HTS) assay for the identification of novel PAD4 inhibitors using a fluorescently labeled this compound analog, Rhodamine-conjugated this compound (RFA), as a probe.[5][7] The assay is based on the competition between test compounds and RFA for binding to the active site of PAD4.
Principle of the Assay
The HTS assay is designed to identify compounds that inhibit PAD4 activity by measuring their ability to compete with a fluorescently labeled, irreversible inhibitor, RFA. In this competitive binding assay, active PAD4 is incubated with test compounds. Subsequently, RFA is added to the reaction. If a test compound is an effective PAD4 inhibitor, it will occupy the active site of the enzyme, preventing the binding of RFA. The inhibitory activity is quantified by measuring the reduction in fluorescence signal from RFA bound to PAD4. A lower fluorescence signal indicates a more potent inhibitor. This method is suitable for HTS due to its simplicity, sensitivity, and plate-based format.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of PAD4 in NETosis and the workflow of the high-throughput screening assay.
Caption: PAD4 activation pathway leading to NETosis.
Caption: High-throughput screening workflow for PAD4 inhibitors.
Materials and Reagents
-
Enzyme: Human recombinant PAD4
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Fluorescent Probe: Rhodamine-conjugated this compound (RFA)
-
Positive Control Inhibitor: this compound or Cl-amidine
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Assay Plates: Black, low-volume, 384-well microplates
-
Plate Reader: Fluorescence plate reader with appropriate filters for Rhodamine (Excitation ~540 nm, Emission ~590 nm)
Experimental Protocol
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control inhibitors in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
For control wells, add DMSO (negative control), a known PAD4 inhibitor like this compound (positive control), and a well with no enzyme (background).
-
-
Enzyme Preparation and Dispensing:
-
Dilute the human recombinant PAD4 enzyme to the desired final concentration (e.g., 50 nM) in pre-warmed assay buffer.
-
Dispense 10 µL of the diluted PAD4 enzyme solution to each well of the assay plate containing the pre-spotted compounds.
-
For background wells, dispense 10 µL of assay buffer without the enzyme.
-
-
Incubation with Compounds:
-
Seal the plate and centrifuge briefly to ensure the contents are mixed.
-
Incubate the plate for 30 minutes at 37°C to allow the test compounds to bind to the PAD4 enzyme.
-
-
Fluorescent Probe Addition:
-
Prepare the RFA probe solution by diluting it in assay buffer to the final desired concentration (e.g., 100 nM).
-
Add 10 µL of the RFA solution to all wells of the assay plate.
-
-
Incubation with Probe:
-
Seal the plate and centrifuge briefly.
-
Incubate the plate for 60 minutes at 37°C, protected from light, to allow the RFA to bind to any available PAD4.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for Rhodamine (e.g., Ex: 540 nm, Em: 590 nm).
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the background wells (no enzyme) from the fluorescence signal of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula:
-
Dose-Response Curves and IC₅₀ Determination: For active compounds, plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data Summary
The following tables provide a summary of the inhibitory activities of this compound and its analogs against various PAD isoforms, as well as a comparison of different PAD4 inhibitors.
| Inhibitor | PAD1 IC₅₀ (µM) | PAD2 IC₅₀ (µM) | PAD3 IC₅₀ (µM) | PAD4 IC₅₀ (µM) | Selectivity for PAD4 |
| This compound | 29.5 | >50 | 350 | 21.6 | Pan-inhibitor |
| Cl-amidine | - | - | - | 5.9 | Pan-inhibitor |
| BB-Cl-amidine | - | - | - | - | - |
| TDFA | - | >50 | - | - | ≥15-fold vs PAD1, ≥52-fold vs PAD2 |
| GSK199 | - | - | - | 0.2 | Selective |
Data compiled from multiple sources.[8][9] Dashes indicate data not available from the searched sources.
| Inhibitor | Assay Type | IC₅₀ (µM) | Notes |
| This compound | In vitro enzyme assay | 21.6 | Irreversible inhibitor[5][8] |
| Cl-amidine | In vitro enzyme assay | 5.9 | Irreversible inhibitor[5] |
| SC97362 | Computerized HTS | 1.88 ± 0.26 | Reversible inhibitor[7] |
| Inh-Dap | Structure-based virtual screen | 243.2 ± 2.4 | Reversible inhibitor[7] |
| GSK199 | Fluorescence polarization | 0.2 | Reversible, selective inhibitor |
| TDFA | In vitro enzyme assay | - | Highly potent inactivator |
Data compiled from multiple sources.[7][9] Dashes indicate data not available from the searched sources.
Conclusion
The described high-throughput screening assay using a fluorescently labeled this compound probe provides a robust and sensitive method for identifying novel inhibitors of PAD4. This assay is amenable to automation and can be used to screen large compound libraries efficiently. The identification of potent and selective PAD4 inhibitors is a critical step in the development of new therapeutics for a range of inflammatory and autoimmune diseases, as well as cancer. Further characterization of hit compounds from the primary screen using orthogonal assays, such as those measuring ammonia release, is recommended to confirm their mechanism of action and eliminate false positives.[8]
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 5. Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bertin-bioreagent.com [bertin-bioreagent.com]
- 9. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of F-amidine Targets: Protein Arginine Deiminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-amidine and its derivatives are potent, irreversible pan-inhibitors of Protein Arginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of proteins known as citrullination.[1][2][3] This process, the conversion of arginine residues to citrulline, plays a crucial role in various physiological and pathological processes, including gene regulation, apoptosis, and autoimmune diseases such as rheumatoid arthritis and cancer.[3][4][5] this compound exerts its inhibitory effect by covalently modifying a critical cysteine residue within the active site of PAD enzymes.[2] The primary targets of this compound in mammalian cells are the five isoforms of PADs: PAD1, PAD2, PAD3, PAD4, and PAD6 (although PAD6 is thought to be catalytically inactive).[3][6] Consequently, immunohistochemistry (IHC) serves as a vital tool for visualizing the expression and localization of these PAD isozymes in tissues, providing critical insights into the potential therapeutic effects and mechanisms of action of this compound and other PAD inhibitors.
This document provides detailed application notes and protocols for the immunohistochemical detection of the primary targets of this compound: PAD1, PAD2, PAD3, and PAD4.
This compound Targets: Protein Arginine Deiminase (PAD) Isozymes
The PAD family consists of five isozymes with distinct tissue distributions and substrate specificities. Understanding the expression patterns of these enzymes is crucial for interpreting IHC staining results in the context of this compound research.
-
PAD1: Primarily found in the epidermis and uterus, PAD1 is involved in skin keratinization and epithelial differentiation.[7]
-
PAD2: The most widely expressed isoform, PAD2 is present in various tissues including skeletal muscle, brain, spleen, and hematopoietic cells.[8][9] It is implicated in multiple inflammatory conditions and cancers.[8][9]
-
PAD3: Predominantly expressed in hair follicles and the epidermis, PAD3 is essential for hair structure formation.[10]
-
PAD4: Mainly localized in the nucleus of hematopoietic cells, particularly neutrophils, PAD4 plays a critical role in the formation of neutrophil extracellular traps (NETs) and has been linked to autoimmune diseases and various cancers.[1][11]
Quantitative Data on PAD Isozyme Expression
The following tables summarize the semi-quantitative expression levels of PAD isozymes in different human tissues and cancer types, as determined by immunohistochemistry H-scores from various studies. The H-score is a method of assessing the intensity of staining and the percentage of positive cells.
Table 1: PAD2 Expression in Hepatocellular Carcinoma (HCC)
| Tissue Type | Number of Cases | Low PAD2 Expression (%) | High PAD2 Expression (%) |
| HCC | Not Specified | 50 | 50 |
| Data adapted from a study on the prognostic value of PAD2 in HCC.[8] |
Table 2: PAD4 Expression in Cervical Cancer Progression
| Tissue Type | Number of Cases | Median H-Score |
| Normal Cervix (NILM) | 20 | ~50 |
| CIN 1 | 20 | ~100 |
| CIN 2 | 20 | ~150 |
| CIN 3 | 20 | ~200 |
| Squamous Cell Carcinoma (SCC) | 20 | ~250 |
| Data adapted from a study on PAD4 expression in cervical intraepithelial neoplasia (CIN) and squamous cell carcinoma (SCC).[12][13] |
Experimental Protocols
General Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework for IHC staining of PAD isozymes in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations and incubation times may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)[14][15]
-
Hydrogen peroxide (3%)
-
Primary antibody (see Table 3 for recommended antibodies)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking:
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply the primary antibody diluted in antibody dilution buffer.
-
Incubate overnight at 4°C in a humidified chamber.[17]
-
-
Secondary Antibody and Detection:
-
Chromogenic Detection:
-
Apply DAB substrate solution and incubate until the desired brown color intensity is reached (typically 2-10 minutes).[17]
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
Recommended Validated Antibodies for IHC
Table 3: Validated Antibodies for PAD Isozyme Detection
| Target | Host | Clonality | Recommended Dilution | Supplier (Cat. No.) | Validation Notes |
| PAD1 | Rabbit | Polyclonal | 1:50 - 1:200 | Novus Biologicals (NBP2-37761) | Validated for IHC-P on human tissues.[7] |
| PAD2 | Rabbit | Polyclonal | 1:200 | Proteintech (12110-1-AP) | Validated for IHC on human breast cancer tissue.[19] |
| PAD2 | Rabbit | Polyclonal | 1:100 - 1:500 | Abcam (ab16478) | Cited in multiple publications for IHC. |
| PAD3 | Rabbit | Polyclonal | Not Specified | Novus Biologicals (NBP1-92240) | Validated for ICC/IF, with IHC potential. |
| PAD4 | Rabbit | Monoclonal [EPR20706] | 1:500 - 1:1000 | Abcam (ab214810) | Knockout validated for IHC in mouse tissues.[1] |
| PAD4 | Rabbit | Polyclonal | Not Specified | Abcam (ab96758) | Validated for IHC-P in human and mouse. |
Visualization of Pathways and Workflows
Signaling Pathway of PAD4 in Gene Regulation and NETosis
The following diagram illustrates the central role of PAD4 in citrullinating histones, which can lead to chromatin decondensation and either altered gene expression or the formation of Neutrophil Extracellular Traps (NETs). This compound, as a pan-PAD inhibitor, would block these downstream effects.
Caption: PAD4 activation and its role in gene regulation and NETosis.
Experimental Workflow for IHC Staining
The following diagram outlines the key steps in the immunohistochemistry protocol for detecting PAD isozymes in FFPE tissues.
Caption: Immunohistochemistry workflow for PAD isozyme detection.
References
- 1. Anti-PADI4 / PAD4 antibody [EPR20706] (ab214810) | Abcam [abcam.com]
- 2. Autodeimination of protein arginine deiminase 4 alters protein-protein interactions but not activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PADI1 Antibodies: Novus Biologicals [novusbio.com]
- 8. Expression of Peptidyl Arginine Deiminase 2 Is Closely Associated with Recurrence in Patients with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAD3 Antibodies: Novus Biologicals [novusbio.com]
- 11. biocompare.com [biocompare.com]
- 12. PAD-mediated citrullination is a novel candidate diagnostic marker and druggable target for HPV-associated cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. ptglab.com [ptglab.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. usbio.net [usbio.net]
- 19. PADI2 antibody (12110-1-AP) | Proteintech [ptglab.com]
Flow Cytometry Applications for F-amidine Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-amidine is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins. This post-translational modification, known as citrullination, plays a significant role in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. Inhibition of PAD4 by this compound has been shown to induce cytotoxic effects, cell differentiation, and apoptosis in various cancer cell lines.[1][2] Flow cytometry is an indispensable tool for dissecting the cellular responses to this compound treatment, enabling high-throughput, quantitative analysis of apoptosis, cell cycle progression, and DNA damage at the single-cell level.
These application notes provide detailed protocols for key flow cytometry-based assays to characterize the effects of this compound on cultured cells.
Key Applications
Assessment of Apoptosis Induction
This compound and its analogs, such as Cl-amidine, have been demonstrated to induce apoptosis in cancer cells.[2][3] The Annexin V/Propidium Iodide (PI) assay is a cornerstone of apoptosis detection by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.
-
Principle: In early apoptosis, PS is exposed on the cell surface and can be detected by fluorescently labeled Annexin V.[4][5][6] Propidium iodide, a DNA-binding dye, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][6]
Cell Cycle Analysis
PAD inhibitors can influence cell cycle progression, often leading to cell cycle arrest.[7] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10][11][12][13][14][15]
-
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[8][9][13] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.[12][15]
Evaluation of DNA Damage
PAD4 has been implicated in DNA damage response. Investigating whether this compound treatment leads to DNA damage is crucial for understanding its mechanism of action. The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs).[13][16][17]
-
Principle: Upon induction of DSBs, H2AX is rapidly phosphorylated.[17] This can be detected by intracellular staining with a fluorescently labeled anti-γH2AX antibody and quantified by flow cytometry.[13][16]
Data Presentation
The following tables summarize hypothetical quantitative data from the described flow cytometry applications. These values are for illustrative purposes and will vary depending on the cell line, this compound concentration, and exposure time.
Table 1: Apoptosis Induction in this compound Treated Cells (24-hour treatment)
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (IC50) | 60.7 ± 3.5 | 25.1 ± 2.9 | 14.2 ± 1.7 |
| This compound (2x IC50) | 35.4 ± 4.2 | 40.3 ± 3.8 | 24.3 ± 2.5 |
Table 2: Cell Cycle Distribution in this compound Treated Cells (24-hour treatment)
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.8 ± 2.5 | 28.3 ± 1.9 | 15.9 ± 1.3 |
| This compound (IC50) | 70.1 ± 3.1 | 15.2 ± 2.0 | 14.7 ± 1.8 |
| This compound (2x IC50) | 78.5 ± 3.8 | 8.9 ± 1.5 | 12.6 ± 1.4 |
Table 3: DNA Damage (γH2AX) in this compound Treated Cells (6-hour treatment)
| Treatment Group | Mean Fluorescence Intensity (MFI) of γH2AX | % γH2AX Positive Cells |
| Vehicle Control | 150 ± 25 | 3.1 ± 0.9 |
| This compound (IC50) | 480 ± 55 | 28.5 ± 3.2 |
| Positive Control (Etoposide) | 950 ± 80 | 85.2 ± 5.6 |
Experimental Protocols & Visualizations
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits PAD4, altering citrullination and gene expression, leading to apoptosis, cell cycle arrest, and DNA damage.
Caption: Workflow for assessing apoptosis in this compound treated cells using Annexin V and PI staining.
Caption: Workflow for cell cycle analysis of this compound treated cells using Propidium Iodide staining.
Caption: Workflow for detecting DNA damage in this compound treated cells via γH2AX staining.
Protocol 1: Annexin V/PI Apoptosis Assay
This protocol is adapted from standard Annexin V staining procedures and a study using the related compound Cl-amidine.[3]
Materials:
-
This compound
-
Appropriate cell line (e.g., U-87 MG glioma cells)[3] and culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., based on a predetermined IC50 value) and a vehicle control for the desired time period (e.g., 24 or 48 hours). A positive control for apoptosis (e.g., staurosporine) should also be included.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant from the previous step.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). Use quadrant gates to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Protocol 2: Propidium Iodide Cell Cycle Analysis
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest adherent cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 50 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
Add 500 µL of Propidium Iodide staining solution.
-
Incubate for 10-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Intracellular Staining for DNA Damage (γH2AX)
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
PBS
-
Trypsin-EDTA
-
Fixation Buffer (e.g., 2% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound. Include a positive control for DNA damage (e.g., etoposide or ionizing radiation). A shorter incubation time (e.g., 2-6 hours) may be optimal for detecting γH2AX induction.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Resuspend the cells in ice-cold 90% methanol and incubate on ice for at least 30 minutes.
-
-
Immunostaining:
-
Wash the cells twice with Blocking Buffer.
-
Resuspend the cells in Blocking Buffer containing the anti-γH2AX primary antibody at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with Blocking Buffer.
-
Resuspend the cells in Blocking Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Blocking Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for analysis.
-
Analyze on a flow cytometer, collecting data for at least 10,000 events.
-
Data Analysis: Generate a histogram of the fluorescence intensity for the γH2AX signal. Compare the mean fluorescence intensity (MFI) and the percentage of positive cells between control and this compound-treated samples. An isotype control should be used to set the gate for positive cells.
-
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. Citrullination of proteins: a common post-translational modification pathway induced by different nanoparticles in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedbiomics.com [appliedbiomics.com]
- 7. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytometric assessment of DNA damage in relation to cell cycle phase and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Troubleshooting F-amidine solubility and stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F-amidine. Here you will find information on overcoming common solubility and stability challenges in aqueous solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The solubility of this compound can be influenced by its salt form and the pH of the aqueous solution. The trifluoroacetate salt of this compound has a reported solubility of 10 mg/mL in PBS at pH 7.2[1][2]. For other aqueous buffers, the solubility should be determined empirically.
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify the Salt Form: Ensure you are using a salt form of this compound, such as the trifluoroacetate or hydrochloride salt, which are generally more water-soluble than the free base.
-
pH Adjustment: Amidines are basic compounds and their solubility is pH-dependent[3]. Try adjusting the pH of your buffer. A slightly acidic pH may improve the solubility of this compound by promoting the formation of the more soluble protonated form.
-
Gentle Heating and Sonication: Gentle warming of the solution or brief sonication can help to dissolve the compound. However, be cautious as excessive heat may accelerate degradation.
-
Use of Co-solvents: For stock solutions, consider using a small amount of a water-miscible organic solvent such as DMSO or ethanol before diluting with your aqueous buffer[1][4]. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What is the stability of this compound in aqueous solutions?
The stability of amidine-containing compounds in aqueous solutions is often pH-dependent[5]. While specific data for this compound is limited, related amidine prodrugs have shown maximum stability at approximately pH 7[6]. Deviations into acidic or basic pH ranges can lead to hydrolytic degradation[3][6][7]. It is recommended to prepare fresh aqueous solutions of this compound and use them on the same day. Storage of aqueous solutions for more than one day is not recommended[4][8].
Q4: How should I prepare a stock solution of this compound?
For preparing a stock solution, dissolve this compound trifluoroacetate salt in an organic solvent such as DMSO or ethanol[1][2]. For example, a stock solution can be made in DMSO at a concentration of 20 mg/mL[1][2]. This stock solution can then be further diluted into your aqueous experimental buffer to the desired final concentration.
Q5: What are the potential degradation pathways for this compound in aqueous solution?
The amidine functional group is susceptible to hydrolysis, which is a common degradation pathway for drugs in aqueous environments[6]. This can be catalyzed by acidic or basic conditions[3]. For this compound, hydrolysis of the amidine group would likely lead to the formation of the corresponding carboxylic acid derivative. The amide bond in the this compound structure could also be susceptible to hydrolysis, particularly at extreme pH values[6].
Troubleshooting Guides
Issue: Precipitation Observed After Diluting Organic Stock Solution into Aqueous Buffer
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
The pH of the final solution is not optimal for this compound solubility.
-
The organic solvent concentration is too high, causing the compound to precipitate out upon dilution.
Solutions:
-
Decrease Final Concentration: Prepare a more dilute solution of this compound in the aqueous buffer.
-
Optimize pH: Adjust the pH of the aqueous buffer to a range that favors the solubility of this compound. A slightly acidic pH may be beneficial.
-
Minimize Organic Solvent: Use a more concentrated stock solution to minimize the volume of organic solvent added to the aqueous buffer.
-
Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if compatible with your experimental setup[9][10][11][12][13].
Issue: Loss of Compound Activity Over Time in an Aqueous Solution
Possible Causes:
-
Chemical degradation of this compound due to hydrolysis.
-
Adsorption of the compound to the surface of the storage container.
Solutions:
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use. Avoid long-term storage of aqueous solutions.
-
Control pH: Maintain the pH of the solution at a level that minimizes degradation, likely around neutral pH.
-
Low-Binding Containers: Use low-protein-binding microcentrifuge tubes or plates for storage and handling of this compound solutions.
-
Perform a Stability Study: If consistent issues are observed, a short-term stability study in your specific buffer system may be necessary to understand the degradation kinetics.
Data Presentation
Table 1: Solubility of this compound Trifluoroacetate Salt
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [1][2] |
| DMSO | 20 mg/mL | [1][2] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Aqueous Buffer
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Methodology:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.
-
Filter the suspension through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the clear filtrate with a suitable mobile phase.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preliminary Stability Study of this compound in an Aqueous Buffer
Objective: To assess the short-term stability of this compound in a specific aqueous buffer at a given temperature.
Methodology:
-
Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several aliquots in separate, sealed vials.
-
Store the vials at a constant temperature (e.g., room temperature or 37 °C).
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial.
-
Immediately analyze the concentration of this compound in the sample using a validated, stability-indicating HPLC method.
-
Plot the concentration of this compound as a function of time to determine the degradation rate. The appearance of new peaks in the chromatogram should also be monitored as they may represent degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Forced Degradation: Subject this compound to forced degradation conditions to generate potential degradation products. This includes:
-
Acid Hydrolysis: Dissolve this compound in a dilute acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Dissolve this compound in a dilute base (e.g., 0.1 N NaOH) and heat.
-
Oxidation: Treat a solution of this compound with a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose solid this compound to elevated temperatures.
-
Photolytic Stress: Expose a solution of this compound to UV light.
-
-
Chromatographic Conditions Development:
-
Use a reverse-phase C18 column.
-
Develop a mobile phase gradient using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Use a UV detector set at a wavelength where this compound has significant absorbance.
-
-
Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for a preliminary this compound stability study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
Optimizing F-amidine concentration for effective PAD4 inhibition in cells
Welcome to the technical support center for the use of F-amidine and related compounds in cellular PAD4 inhibition studies. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing these inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PAD4?
A1: this compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a mechanism-based, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1] It functions by covalently modifying a critical cysteine residue (Cys645) in the active site of the enzyme.[2] This inactivation is calcium-dependent, as calcium binding induces a conformational change in PAD4 that is necessary for catalysis and inhibitor binding.[2][3]
Q2: Is this compound specific to PAD4?
A2: this compound is considered a pan-PAD inhibitor but exhibits some selectivity. It is a potent inhibitor of PAD1 and PAD4, but significantly less effective against PAD3.[4] Its chloro-analog, Cl-amidine, is a more potent pan-PAD inhibitor, affecting PAD1, PAD3, and PAD4.[4] For highly selective PAD4 inhibition, newer generation compounds like Thr-Asp-F-amidine (TDFA) have been developed, showing over 50-fold selectivity for PAD4 over PAD2 and PAD3.[5]
Q3: What is the difference in potency between this compound and Cl-amidine?
A3: Cl-amidine is a more potent inhibitor of PAD enzymes than this compound.[6] This difference is attributed to chlorine being a better leaving group than fluorine during the covalent modification of the active site cysteine.[6] For PAD4, the IC50 of Cl-amidine is approximately 3-4 times lower than that of this compound.[2][4]
Q4: How does this compound enter the cells?
A4: While specific transport mechanisms are not fully detailed, the bioavailability of this compound has been demonstrated in vivo.[1] Cell permeability can be a limiting factor for some PAD inhibitors. More lipophilic derivatives, such as BB-Cl-amidine, were designed to improve cell entry.[6]
Troubleshooting Guide
Q5: I am not observing significant PAD4 inhibition after this compound treatment. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy. Consider the following:
-
Inhibitor Concentration: this compound is less potent than other analogs like Cl-amidine.[6] You may need to increase the concentration. Effective concentrations for derivatives can range from nanomolar to high micromolar for this compound itself.[5][7] A dose-response experiment is crucial.
-
Calcium Levels: PAD4 activity and its inhibition by this compound are strictly calcium-dependent.[2] Ensure your experimental conditions promote sufficient intracellular calcium levels. Often, a calcium ionophore (e.g., ionomycin, A23187) is required to activate PAD4 in cells.[8][9]
-
Incubation Time: As an irreversible inhibitor, sufficient incubation time is necessary for this compound to modify the enzyme. Pre-incubating cells with this compound (e.g., 30-60 minutes) before stimulating with a calcium ionophore is a common practice.[3][9]
-
Cell Line Specifics: PAD4 expression levels can vary significantly between cell lines.[10] Confirm that your chosen cell model expresses sufficient levels of active PAD4.
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and the working solution is freshly prepared to avoid degradation.
Q6: My cells are showing high levels of toxicity after this compound treatment. How can I reduce cytotoxicity?
A6: While this compound is generally less cytotoxic than Cl-amidine, it can induce cell death, particularly in cancerous cell lines.[7]
-
Optimize Concentration: The primary cause of toxicity is often excessive concentration. Perform a dose-response curve and determine the lowest effective concentration that provides significant PAD4 inhibition without compromising cell viability.
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., LDH release, Trypan Blue, or flow cytometry-based assays) to correlate PAD4 inhibition with cell health.[9]
-
Reduce Incubation Time: Limit the exposure time to the minimum required for effective inhibition.
-
Consider Cell Type: this compound and Cl-amidine have been shown to have minimal cytotoxic effects on non-cancerous cell lines (e.g., NIH 3T3, differentiated HL-60 granulocytes) compared to cancerous ones (e.g., HL-60, MCF7).[7]
-
Use a More Selective Inhibitor: Off-target effects from inhibiting other PAD isoforms (like PAD1) could contribute to toxicity. Consider using a more PAD4-selective inhibitor like TDFA if off-target effects are a concern.[5]
Q7: My Western blot for citrullinated histone H3 (Cit-H3) is not working. What should I check?
A7: Detecting citrullinated proteins can be challenging.
-
Antibody Specificity: Ensure you are using an antibody validated for detecting citrullinated histone H3.
-
Cell Stimulation: Histone citrullination by PAD4 is an activation-dependent process.[10] Differentiated cells often require stimulation (e.g., with a calcium ionophore) to induce detectable histone citrullination.
-
Lysis and Sample Preparation: Use appropriate lysis buffers containing protease and PAD inhibitors (EDTA, as PADs are calcium-dependent) to preserve the modification during sample processing.
-
Positive Control: Include a positive control, such as cells stimulated with a calcium ionophore without any PAD inhibitor, to confirm that the detection method is working.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related PAD inhibitors to aid in experimental design.
Table 1: In Vitro Inhibitory Potency (IC50) of PAD Inhibitors
| Compound | Target PAD Isozyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | PAD4 | 21.6 ± 2.1 | [4] |
| PAD1 | 29.5 ± 1.3 | [4] | |
| PAD3 | ~350 | [4] | |
| Cl-amidine | PAD4 | 1.6 ± 0.1 | [2] |
| PAD1 | 0.8 ± 0.3 | [4] | |
| PAD3 | 6.2 ± 1.0 | [4] | |
| TDFA | PAD4 | 2.3 ± 0.2 | [5] |
| GSK199 | PAD4 (0.2 mM Ca2+) | 1.0 | [3] |
| GSK484 | PAD4 (0.2 mM Ca2+) | 0.25 |[3] |
Table 2: Cellular Efficacy and Cytotoxicity (EC50) of PAD Inhibitors
| Compound | Cell Line | Assay | EC50 (μM) | Reference |
|---|---|---|---|---|
| BB-Cl-amidine | U2OS | Cytotoxicity | 8.8 | [6][11] |
| Cl-amidine | U2OS | Cytotoxicity | >200 | [6][11] |
| Cl-amidine | HL-60 | Cytotoxicity | ~50 | [7] |
| This compound | HL-60 | Cytotoxicity | >100 |[7] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for PAD4 Inhibition in Suspension Cells (e.g., HL-60)
-
Cell Culture: Culture HL-60 cells to the desired density (e.g., 1-2 x 10^6 cells/mL).
-
Inhibitor Pre-incubation: Aliquot cells into tubes. Add this compound (or other inhibitors) to the desired final concentrations from a concentrated stock solution (typically in DMSO). Include a vehicle control (DMSO only). Incubate for 30-60 minutes at 37°C.
-
PAD4 Activation: Add a calcium ionophore (e.g., 4 µM A23187) to induce PAD4 activity.[9] Continue incubation for the desired time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation. Wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors and 5 mM EDTA (to immediately inactivate PADs).
-
Downstream Analysis: Use the cell lysate for downstream applications, such as Western blotting for citrullinated histone H3 or other PAD4 substrates.
Caption: Workflow for cellular PAD4 inhibition assay.
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
-
Cell Treatment: Treat cells with a range of this compound concentrations as described in Protocol 1.
-
Controls: Include three essential controls:
-
Untreated Control: Cells with vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis solution (provided with the kit) to determine 100% LDH release.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest inhibitor dose.
-
-
Supernatant Collection: After the incubation period, pellet the cells by centrifugation.
-
LDH Assay: Carefully transfer the supernatant to a fresh 96-well plate. Perform the LDH assay according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[9]
-
Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the controls.
Mechanism of PAD4 Inactivation by this compound
This compound acts as a suicide inhibitor. The active site cysteine (Cys645) of PAD4 attacks the inhibitor, leading to the displacement of the fluorine atom and the formation of a stable, covalent thioether bond, thus irreversibly inactivating the enzyme.[12][13]
Caption: Mechanism of irreversible PAD4 inactivation by this compound.
Troubleshooting Decision Tree
This chart helps diagnose common issues when optimizing this compound concentration.
References
- 1. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of F-amidine in experiments
Welcome to the technical support center for F-amidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible, and mechanism-based inactivator of Protein Arginine Deiminase 4 (PAD4).[1][2][3] Its design is based on the structure of PAD4 substrates.[1] this compound works in a calcium-dependent manner by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4. This modification forms a stable thioether adduct, leading to irreversible inactivation of the enzyme.[1][4]
Caption: Mechanism of PAD4 inactivation by this compound.
Q2: What are the primary off-target effects of this compound?
The main off-target effects of this compound stem from two sources:
-
Lack of Isozyme Selectivity: this compound is a "pan-PAD" inhibitor, meaning it can inhibit other active PAD isozymes (e.g., PAD1, PAD2, PAD3) in addition to its primary target, PAD4.[5] This can lead to confounding results if the experimental system expresses multiple PAD isozymes.
-
Cytotoxicity: At higher concentrations, this compound and its analogs can induce cytotoxicity in various cell lines.[6][7][8] However, some studies report that this compound shows selective cytotoxicity towards cancerous cell lines with little to no effect on noncancerous ones.[6]
Troubleshooting Guide
Issue 1: Unclear if the observed cellular effect is due to PAD4 inhibition or an off-target effect.
Solution: Implement rigorous controls to validate on-target activity.
-
Use a Negative Control Mutant: In cell-based assays, compare the effect of this compound in cells expressing wild-type PAD4 with cells expressing an inactive Cys645Ser (C645S) mutant. An effect that is absent in the C645S-expressing cells is likely due to on-target PAD4 inhibition.[2]
-
Substrate Protection Assay: In in vitro assays, increasing the concentration of a known PAD4 substrate should decrease the rate of this compound-induced inactivation. This demonstrates that this compound acts at the enzyme's active site.[2]
-
Monitor a Downstream Marker: Measure the levels of a known PAD4-specific substrate, such as citrullinated histone H3 (H3Cit). A dose-dependent decrease in H3Cit upon this compound treatment provides strong evidence of on-target PAD4 inhibition in a cellular context.[6]
Issue 2: High concentrations of this compound are causing cellular toxicity.
Solution: Optimize the inhibitor concentration and consider more selective alternatives.
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits PAD4 activity without causing significant cytotoxicity. The EC50 for cytotoxicity is often much higher than the concentration needed for PAD4 inhibition.
-
Use Second-Generation Inhibitors: Consider using more selective second-generation PAD inhibitors. Analogs such as o-F-amidine or d-F-amidine have been developed to offer improved selectivity among PAD isozymes, which may reduce off-target effects.[9][10]
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4: Deiminase 4: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing F-amidine degradation in long-term cell culture
Welcome to the technical support center for F-amidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues related to this compound degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide, is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1] PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification implicated in various diseases, including rheumatoid arthritis and cancer.[2] this compound acts as a mechanism-based inhibitor by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4, thus inactivating the enzyme.[3] This inhibition is dependent on the presence of calcium.
Q2: I'm observing inconsistent or diminishing effects of this compound in my long-term cell culture experiments. Could this be due to degradation?
Yes, it is possible. While this compound is a stable compound for short-term experiments, its long-term stability in aqueous cell culture media can be a concern. Some studies have suggested that this compound and its derivatives may be subject to time-dependent degradation in cell culture.[4] Cell culture media is a complex aqueous environment, typically buffered around pH 7.2-7.4, and contains various components that can promote the degradation of small molecules over time.[5]
Q3: What are the likely degradation pathways for this compound in cell culture media?
The primary degradation pathway for this compound in aqueous solution is likely hydrolysis. This compound is a benzamidine derivative, and compounds in this class are known to hydrolyze in aqueous solutions, particularly at neutral to basic pH, to form the corresponding benzamide.[6] The rate of hydrolysis can be influenced by the pH and temperature of the media.
Q4: Are the degradation products of this compound biologically active or toxic to cells?
Currently, there is limited information available on the specific biological activity or toxicity of this compound degradation products. However, the primary hydrolysis product, a benzamide derivative, is unlikely to retain the PAD4 inhibitory activity of the parent compound. The potential for off-target effects or cytotoxicity of the degradation products in long-term cultures cannot be ruled out and should be considered when interpreting experimental results.
Q5: How can I minimize this compound degradation in my long-term experiments?
To minimize degradation, consider the following strategies:
-
Prepare fresh stock solutions: Avoid using old stock solutions of this compound. Prepare fresh solutions from powder for each experiment.
-
Aliquot and store properly: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Replenish this compound in the media: For very long-term cultures (extending over several days or weeks), consider partially replacing the culture medium with fresh medium containing this compound at regular intervals. The frequency of media changes will depend on the specific experimental setup and the stability of this compound under your conditions.
-
Optimize storage of supplemented media: If you need to prepare a large batch of this compound-containing media, store it at 4°C and protect it from light. Use it within a defined, validated period.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Diminishing inhibitory effect over time | This compound degradation in the culture medium. | 1. Confirm the initial activity of your this compound stock. 2. Consider replenishing the this compound in your culture at regular intervals. 3. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols section). |
| High variability between replicate wells/flasks in long-term assays | Inconsistent degradation of this compound due to slight variations in culture conditions (e.g., pH shifts). | 1. Ensure consistent cell seeding density and media volume. 2. Monitor and control the pH of your cell culture. 3. Prepare a master mix of this compound-containing media to add to all replicates. |
| Unexpected cellular phenotypes or toxicity in long-term cultures | Accumulation of this compound degradation products. | 1. Attempt to identify and quantify degradation products using HPLC. 2. Test the toxicity of a hydrolyzed this compound sample on your cells. 3. Consider using a more stable analog of this compound if available. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Your specific cell culture medium (serum-free and serum-containing, if applicable)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile, light-protected microcentrifuge tubes
-
Incubator set to your cell culture conditions (e.g., 37°C, 5% CO2)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or sterile water).
-
Preparation of Test Samples:
-
Spike your cell culture medium with this compound to the final working concentration used in your experiments.
-
Prepare separate samples for each time point you wish to test (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Include a control sample of this compound in a stable solvent (e.g., acetonitrile) to account for non-degradative losses.
-
-
Incubation: Incubate the test samples under your standard cell culture conditions (37°C, 5% CO2) in light-protected tubes.
-
Sample Collection and Preparation for HPLC:
-
At each time point, remove an aliquot of the incubated medium.
-
If the medium contains serum, precipitate the proteins by adding an equal volume of cold acetonitrile, vortexing, and centrifuging at high speed for 10 minutes. Collect the supernatant.
-
Filter the samples through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Set up an HPLC method with a C18 column. A common mobile phase for similar compounds is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a wavelength where this compound has a strong absorbance (this may need to be determined empirically, but a starting point could be around 230-250 nm).
-
Inject the samples and record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the time 0 sample and the control.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound versus time to determine its stability profile. The appearance of new peaks over time may indicate the formation of degradation products.[8]
-
Visualizations
Caption: Mechanism of irreversible inhibition of PAD4 by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Proposed hydrolytic degradation pathway of this compound.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. nucleusbiologics.com [nucleusbiologics.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PAD4 Activity Assays with F-amidine
Welcome to the technical support center for troubleshooting PAD4 activity assays utilizing the F-amidine probe. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your PAD4 activity assays with this compound.
Q1: Why am I observing low or no inhibition of PAD4 activity with this compound?
A1: There are several potential reasons for low or no observable inhibition. Consider the following factors:
-
Calcium Concentration: this compound is a mechanism-based inactivator that preferentially modifies the active, calcium-bound form of PAD4.[1][2] Ensure that your assay buffer contains an adequate concentration of calcium (typically in the millimolar range) to activate PAD4.[1][3] The enzyme is essentially inactive in the absence of millimolar amounts of calcium.[1]
-
Pre-incubation Time: As an irreversible inhibitor, this compound requires time to covalently modify the active site of PAD4.[4][5] A pre-incubation step of PAD4 with this compound (in the presence of calcium) before adding the substrate is crucial. A typical pre-incubation time is 15-30 minutes at 37°C.[1][4]
-
Enzyme Activity: Verify the activity of your recombinant PAD4 enzyme. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles. It's advisable to aliquot your enzyme stock and use a fresh aliquot for each experiment.
-
This compound Integrity: Ensure the this compound compound has not degraded. Store it as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for your experiments.
Q2: My assay shows a high background signal. What are the possible causes and solutions?
A2: High background can obscure your results and make data interpretation difficult. Here are some common causes and troubleshooting tips:
-
Substrate Autohydrolysis: Some PAD4 substrates may be unstable and hydrolyze spontaneously, leading to a high background signal. Run a control reaction without the enzyme to assess the rate of substrate autohydrolysis.
-
Contaminated Reagents: Ensure all your buffers and reagents are free from contaminants that might interfere with the assay's detection method (e.g., fluorescence or colorimetric).
-
Non-specific Binding of Detection Reagents: If you are using an antibody-based detection method for citrullination, non-specific binding of the antibody can lead to high background. Optimize your antibody concentration and blocking conditions.
-
Fluorescent Probes: When using fluorescently-labeled this compound, such as Rhodamine-conjugated this compound (RFA), unbound probe can contribute to background fluorescence.[6] Ensure your protocol includes a step to separate labeled PAD4 from the unbound probe, such as SDS-PAGE.
Q3: The results of my this compound inhibition assay are not reproducible. What should I check?
A3: Lack of reproducibility can be frustrating. Systematically check the following experimental parameters:
-
Pipetting Accuracy: Small variations in the volumes of enzyme, inhibitor, or substrate can lead to significant differences in results. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Temperature Control: PAD4 activity is temperature-dependent.[4] Maintain a consistent temperature (e.g., 37°C) throughout the incubation steps.[4][7]
-
Timing: Be precise and consistent with all incubation times, especially the pre-incubation of PAD4 with this compound and the final reaction time with the substrate.
-
Reagent Preparation: Prepare fresh dilutions of your enzyme, inhibitor, and substrate for each experiment from concentrated stocks to minimize variability.
Q4: Can I use this compound to inhibit other PAD isoforms?
A4: this compound and its analogue, Cl-amidine, have been shown to inhibit other PAD isoforms, making them pan-PAD inhibitors.[7] However, their potency can vary between isoforms. For instance, this compound has reported IC50 values of 29.5 µM for PAD1, 350 µM for PAD3, and 21.6 µM for PAD4.[8] If you require isoform-specific inhibition, consider using inhibitors developed for specific PADs.[7][9]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related compounds in PAD4 activity assays.
Table 1: IC50 Values of Haloacetamidine-Based PAD Inhibitors
| Compound | PAD Isoform | IC50 (µM) | Reference |
| This compound | PAD4 | 21.6 ± 2.1 | [1] |
| Cl-amidine | PAD4 | 5.9 ± 0.3 | [1] |
| Rhodamine-tagged this compound (RFA) | PAD4 | 23.7 ± 4.1 | [1] |
| Rhodamine-tagged Cl-amidine (RCA) | PAD4 | 7.4 ± 0.8 | [1] |
| This compound | PAD1 | 29.5 | [8] |
| This compound | PAD3 | 350 | [8] |
| Cl-amidine | PAD1 | 0.8 | [8] |
| Cl-amidine | PAD3 | 6.2 | [8] |
Table 2: Kinetic Parameters for this compound and Cl-amidine with PAD4
| Compound | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| This compound | 3000 | [1] |
| Cl-amidine | 13000 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and PAD4.
Protocol 1: In Vitro PAD4 Inhibition Assay (IC50 Determination)
This protocol is adapted from methodologies described in the literature.[1][4]
Materials:
-
Recombinant human PAD4
-
This compound
-
Assay Buffer: 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Quenching solution for citrulline quantification
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound to the wells.
-
Add recombinant PAD4 to each well to a final concentration of 0.2 µM.
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to inactivate PAD4.
-
Initiate the enzymatic reaction by adding BAEE to a final concentration of 10 mM.
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by adding a suitable quenching solution or by flash-freezing in liquid nitrogen.[4]
-
Quantify the amount of citrulline produced using a standard colorimetric or fluorescence-based method.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Activity-Based Protein Profiling (ABPP) with Rhodamine-tagged this compound (RFA)
This protocol outlines the use of RFA to label active PAD4.[1]
Materials:
-
Recombinant human PAD4
-
Rhodamine-tagged this compound (RFA)
-
Assay Buffer (with and without 10 mM CaCl₂)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
-
Fluorescence gel scanner
Procedure:
-
Prepare reaction mixtures containing recombinant PAD4 and varying concentrations of RFA in assay buffer both with and without 10 mM CaCl₂.
-
Incubate the mixtures for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PAD4 using a fluorescence gel scanner. The intensity of the fluorescent band corresponds to the amount of active PAD4 labeled by RFA.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of PAD4 activation by calcium and irreversible inhibition by this compound.
Caption: Experimental workflow for a PAD4 activity assay with this compound.
References
- 1. Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reagents for protein arginine deiminase 4 (PAD4): synthesis and in vitro evaluation of a fluorescently labeled probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for F-amidine Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers utilizing F-amidine and its analogs in cell-based assays. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this compound-induced cytotoxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, and its more potent analogue Cl-amidine, are irreversible inhibitors of Protein Arginine Deiminase 4 (PAD4).[1][2][3][4] PAD4 is a calcium-dependent enzyme that converts arginine residues on proteins, such as histones, to citrulline.[1][2][4] This post-translational modification plays a role in transcriptional regulation and chromatin remodeling. This compound works by covalently modifying a critical cysteine residue (Cys645) in the active site of PAD4, leading to its irreversible inactivation.[1][2]
Q2: Why is controlling for this compound cytotoxicity important?
While this compound is a valuable tool for studying PAD4 function, it can exhibit cytotoxic effects, particularly at higher concentrations.[5] Uncontrolled cytotoxicity can confound experimental results, making it difficult to distinguish between specific effects of PAD4 inhibition and non-specific cell death. Therefore, it is crucial to determine the optimal concentration of this compound that effectively inhibits PAD4 without causing significant cell death in your specific cell model.
Q3: What are the typical cytotoxic concentrations of this compound and its analogs?
The cytotoxic concentration of this compound and its analogs, such as Cl-amidine, can vary significantly depending on the cell line and the duration of exposure. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and Cl-amidine in various cell lines. This data should be used as a starting point for determining the optimal concentration for your experiments.
| Compound | Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | Not Specified | 0.5 | [6] |
| Cl-amidine | U-87 MG | Glioblastoma | 24 hours | 256.09 | [1] |
| Cl-amidine | U-87 MG | Glioblastoma | 48 hours | 150.40 | [1] |
| Cl-amidine | BJ | Normal Fibroblast | 24 hours | 604.27 | [1] |
| Cl-amidine | BJ | Normal Fibroblast | 48 hours | 549.20 | [1] |
| Cl-amidine | HL-60 | Leukemia | Not Specified | 0.25 | [7] |
| Cl-amidine | MCF-7 | Breast Cancer | Not Specified | 0.05 | [7] |
| Cl-amidine | HT-29 | Colon Cancer | Not Specified | 1 | [7] |
| BB-Cl-amidine | U2OS | Osteosarcoma | Not Specified | 8.8 | [5][8] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death even at low concentrations. | - High sensitivity of the cell line to this compound. - Incorrect stock solution concentration. - Contamination of cell culture. | - Perform a thorough dose-response curve starting from very low (nanomolar) concentrations. - Verify the concentration of your this compound stock solution. - Routinely check cell cultures for contamination.[9] |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Degradation of this compound stock solution. | - Ensure consistent cell seeding density for all experiments. - Strictly adhere to the determined optimal incubation time. - Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles.[10] |
| No observable effect on the target pathway, even at high concentrations. | - Low PAD4 expression in the cell line. - this compound is not cell-permeable in your specific cell type. - Inactivation of this compound by components in the culture medium. | - Confirm PAD4 expression in your cell line by Western blot or qPCR. - Consider using a more cell-permeable analog like BB-Cl-amidine.[8] - Test this compound in serum-free or low-serum medium for a short duration. |
| Observed phenotype may be due to off-target effects. | - High concentrations of this compound can lead to non-specific binding. | - Use the lowest effective concentration of this compound. - Include a negative control, such as an inactive analog of this compound that does not bind to PAD4. - Perform washout experiments to distinguish between irreversible on-target effects and reversible off-target effects.[11] |
| Changes in cell morphology not related to apoptosis. | - this compound may induce cellular differentiation in some cancer cell lines. | - Assess markers of differentiation in your specific cell model. For example, this compound has been shown to induce differentiation in HL-60 cells. |
Experimental Protocols
Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal working concentration.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Assessing this compound-Induced Apoptosis using a Caspase-3 Assay
This protocol provides a method to determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.
Materials:
-
This compound
-
Complete cell culture medium
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations, including a concentration known to cause cytotoxicity and a lower, non-toxic concentration. Include positive and negative controls for apoptosis.
-
Cell Lysis: After the desired incubation period, harvest and lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates in a black 96-well plate.
-
Incubation: Incubate the plate at 37°C, protected from light, for the time recommended in the assay protocol.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the controls to determine the level of caspase-3 activation.
Visualizations
Signaling Pathway of PAD4 Inhibition by this compound
Caption: this compound inhibits PAD4, preventing the conversion of histone arginine to citrulline.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining this compound cytotoxicity and apoptosis induction.
Logical Relationship for Troubleshooting High Cytotoxicity
References
- 1. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. stemcell.com [stemcell.com]
- 8. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bca-protein.com [bca-protein.com]
- 11. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of F-amidine in in vivo studies
Welcome to the technical support center for researchers utilizing F-amidine in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges related to this compound's bioavailability and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo target?
This compound, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a potent and bioavailable irreversible inactivator of Protein Arginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues in proteins to citrulline.[1][4] This post-translational modification is implicated in various physiological and pathological processes, including gene regulation and the progression of autoimmune diseases like rheumatoid arthritis.[3][4]
Q2: Why is the bioavailability of amidine-containing compounds like this compound a concern for oral administration?
The amidine group is a key functional component in many pharmacologically active agents.[5] However, its basic nature often leads to ionization under physiological pH conditions.[6] This positive charge can hinder the compound's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract, resulting in poor oral absorption and low bioavailability.[5][7] Consequently, many amidine-based drugs require administration via injection to be effective.[5]
Q3: What are the primary strategies to improve the oral bioavailability of this compound and other amidine-based compounds?
Several strategies can be employed to enhance the oral bioavailability of amidine-containing molecules:
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Prodrug Approach: This involves chemically modifying the amidine group to create a more lipophilic, uncharged precursor (a prodrug) that can be more readily absorbed.[6][7] Once absorbed, the prodrug is converted back to the active amidine compound by enzymes in the body.[8] A notable example is the use of N,N'-dihydroxyamidines as a prodrug principle.[8]
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Structural Modification/Analog Synthesis: Creating analogs of the parent compound can lead to improved pharmacokinetic properties. For instance, Cl-amidine, an analog of this compound, is a more potent inactivator of PAD4.[1] The synthesis of d-amino acid-based analogs has also been explored to enhance stability and bioavailability.[9][10]
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Advanced Formulation Strategies: Encapsulating the drug in delivery systems like lipid nanoparticles (LNPs) or polymeric microspheres can protect it from degradation in the digestive tract and facilitate its absorption.[11][12][13] These systems can also provide controlled, sustained release of the drug over time.[11][13]
Troubleshooting Guide
Q1: I administered this compound orally to my animal models, but I am not observing the expected downstream biological effects. What are the potential causes?
This is a common issue that can stem from several factors related to bioavailability. Here’s a step-by-step guide to troubleshoot the problem.
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Step 1: Verify Compound Stability and Formulation.
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Is the compound degrading? Amidines can be susceptible to hydrolysis, especially at certain pH values.[14][15] Ensure your formulation is prepared fresh and that the vehicle is appropriate and does not contribute to degradation. The stability of alkoxycarbonylamidine prodrugs, for example, is pH-dependent.[14]
-
Is the compound dissolving? Poor solubility in the administration vehicle can lead to incomplete absorption. Check the solubility of this compound in your chosen vehicle and consider using solubilizing agents if necessary.
-
-
Step 2: Evaluate the Likelihood of Poor Absorption.
-
Is oral bioavailability the issue? As discussed, amidines are often poorly absorbed orally.[5] The lack of an effect strongly suggests a bioavailability problem.
-
Consider an alternative route of administration. To confirm that the compound is active in your model system, perform a pilot experiment using intraperitoneal (IP) or intravenous (IV) injection. If you observe the desired effect with these routes, it strongly implicates poor oral absorption as the primary issue.
-
-
Step 3: Explore Bioavailability Enhancement Strategies.
-
Switch to a more potent analog. Cl-amidine is approximately four times more potent than this compound as a PAD4 inactivator, which may compensate for low absorption.[1]
-
Consider a prodrug approach. If available, using a prodrug version of this compound, such as an N,N'-dihydroxyamidine derivative, could significantly increase oral bioavailability.[8]
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Investigate advanced formulations. Collaborating with a formulation scientist to encapsulate this compound in a controlled-release delivery system like P(3HB) microspheres could be a viable option for sustained exposure.[11][13]
-
dot
Caption: Troubleshooting workflow for lack of this compound in vivo efficacy.
Q2: My in vivo study with an this compound analog shows high inter-individual variability in response. What could be the reason?
High variability is often linked to inconsistent absorption and metabolism.
-
First-Pass Metabolism: Primary amines can be susceptible to first-pass metabolism in the liver, leading to significant variability in the amount of active drug that reaches systemic circulation.[6]
-
pH-Dependent Stability: The stability of your compound in the varying pH environments of the gastrointestinal tract can differ between animals, affecting absorption.[14][16]
-
Formulation Inconsistency: Ensure your formulation is homogenous. If it's a suspension, ensure it is well-mixed before dosing each animal to prevent variability in the administered dose.
Quantitative Data Summary
Improving bioavailability often involves creating analogs with better pharmacokinetic (PK) properties. Below is a comparison of this compound with its more potent analog, Cl-amidine, and d-amino acid-based versions designed for enhanced stability.
Table 1: In Vitro Potency of this compound and Analogs Against PAD Isozymes
| Compound | Target PAD Isozyme | Potency (kinact/KI, M-1min-1) | Selectivity Notes |
|---|---|---|---|
| l-F-amidine | PAD1 | 1,220 | - |
| l-Cl-amidine | PAD1 | 37,000 | ~3-fold selective for PAD1 over PAD4. |
| d-Cl-amidine | PAD1 | 13,500 | ~10-fold selective for PAD1 over PAD4.[10] |
| d-o-F-amidine | PAD1 | 12,100 | Highly selective for PAD1 (35- to 3900-fold vs other PADs).[10] |
Data synthesized from studies on PAD inhibitors.[1][10]
Table 2: Pharmacokinetic Properties of l-Cl-amidine vs. d-Cl-amidine in Mice
| Compound | Administration Route | Dose | Serum Concentration at 4h | Stability Note |
|---|---|---|---|---|
| l-Cl-amidine | IP | 10 mg/kg | Completely degraded | Susceptible to proteolysis, leading to a short in vivo half-life.[10] |
| d-Cl-amidine | IV | 2.5 mg/kg | ~10 nM | Still detectable after 4 hours.[10] |
| d-Cl-amidine | IP | 10 mg/kg | ~10 nM | Significantly more stable in a mouse model compared to the l-isomer.[10] |
This data indicates that the d-amino acid analog (d-Cl-amidine) has a significantly improved pharmacokinetic profile compared to its l-isomer.[10]
Key Experimental Protocols
Protocol: General In Vivo Oral Bioavailability Study
This protocol provides a general framework. Specific parameters such as animal strain, dose, and time points should be optimized for your specific experimental goals.
-
Animal Model:
-
Select an appropriate animal model (e.g., BALB/c mice, Sprague-Dawley rats).
-
Acclimate animals for at least one week before the experiment.
-
Fast animals overnight (8-12 hours) before dosing, with water available ad libitum.
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure complete dissolution or a homogenous suspension.
-
Administer a single dose of this compound orally (p.o.) via gavage.
-
For comparison, administer the same dose intravenously (i.v.) to a separate cohort of animals to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Place samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * 100.
-
dot
Caption: Workflow for assessing this compound's in vivo bioavailability.
Signaling Pathways and Mechanisms
Prodrug Activation Pathway
A key strategy to improve the oral delivery of amidines is the use of prodrugs that are activated in vivo. The N,N'-dihydroxyamidine prodrug approach is one such method.[8] This strategy increases lipophilicity for better absorption and relies on enzymatic reduction in the body to release the active amidine drug.
dot
Caption: Conversion of an N,N'-dihydroxyamidine prodrug to its active form.
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors and inactivators of protein arginine deiminase 4: functional and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Bioavailability of Amidine-Based Pharmaceuticals - Innovations Report [innovations-report.com]
- 6. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AU2007276526A1 - Improvement of the bioavailability of active substances having an amidine function in medicaments - Google Patents [patents.google.com]
- 8. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 12. Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming F-amidine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to F-amidine in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on histone and non-histone proteins. This post-translational modification, known as citrullination, plays a role in the epigenetic regulation of gene expression.[2][3] By inhibiting PAD4, this compound can alter gene expression, leading to cytotoxic effects in various cancer cell lines.[2][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Based on current research, a primary suspected mechanism of resistance to this compound is the upregulation of its target protein, PAD4. Studies have shown that treatment of cancer cells with this compound can lead to a dose- and time-dependent increase in PAD4 mRNA and protein expression.[4] This compensatory upregulation may titrate the inhibitor, reducing its effective concentration at the target site. Other potential, though less directly documented, mechanisms could include:
-
Mutations in the PADI4 gene: Alterations in the genetic sequence of PADI4 could lead to a PAD4 protein with reduced binding affinity for this compound.
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), could actively pump this compound out of the cell, lowering its intracellular concentration.
-
Activation of alternative signaling pathways: Cancer cells might activate compensatory survival pathways to bypass the effects of PAD4 inhibition.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments can be performed:
-
Assess PAD4 Expression: Use qRT-PCR and Western blotting to compare PAD4 mRNA and protein levels between your resistant and parental (sensitive) cell lines.
-
Sequence the PADI4 Gene: Isolate genomic DNA from both cell lines and sequence the coding region of the PADI4 gene to identify any potential mutations.
-
Evaluate Drug Efflux Pump Activity: Perform a Rhodamine 123 efflux assay to determine if there is increased activity of drug efflux pumps like MDR1 in the resistant cells. Confirm by Western blotting for MDR1 protein expression.
Q4: What strategies can I employ to overcome this compound resistance?
Several strategies can be explored to overcome resistance:
-
Combination Therapy: this compound has been shown to synergize with other anti-cancer agents. Combining this compound with drugs that have different mechanisms of action, such as doxorubicin or TRAIL agonists, may be effective.
-
Inhibition of Drug Efflux: If increased efflux pump activity is confirmed, co-treatment with an ABC transporter inhibitor, such as verapamil or tariquidar, could restore sensitivity to this compound.
-
Targeting Downstream Pathways: If specific survival pathways are found to be activated in resistant cells, targeting key components of these pathways with other inhibitors could be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent or No Cytotoxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound solutions should be freshly prepared and protected from light. Store stock solutions at -20°C or below. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Cell density can affect drug sensitivity. |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for your specific cell line. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. |
| Inherent Resistance | The cell line may have intrinsic resistance to this compound. Assess baseline PAD4 expression levels. |
Problem 2: Difficulty in Detecting PAD4 by Western Blot
| Possible Cause | Troubleshooting Step |
| Low PAD4 Expression | Use a sensitive ECL substrate. Increase the amount of protein loaded onto the gel (up to 50 µg). Consider using a positive control cell lysate known to express high levels of PAD4. |
| Poor Antibody Quality | Use a validated antibody specific for PAD4. Test different antibody dilutions. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage). Use a PVDF membrane, which generally has a higher binding capacity than nitrocellulose. |
| Protein Degradation | Ensure protease inhibitors are included in the lysis buffer and that samples are kept on ice. |
Problem 3: High Background in Rhodamine 123 Efflux Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Dye Concentration | Titrate the concentration of Rhodamine 123 to find the optimal balance between signal and background. |
| Insufficient Washing | Ensure cells are thoroughly washed with ice-cold PBS to remove extracellular dye before analysis. |
| Autofluorescence | Include an unstained cell control to assess the level of cellular autofluorescence and set the appropriate gates during flow cytometry analysis. |
| Cell Clumping | Gently triturate the cell suspension before analysis to ensure a single-cell suspension. |
Data Presentation
Table 1: Hypothetical EC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound EC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 5.2 | 1 |
| This compound Resistant Subclone 1 | 28.7 | 5.5 |
| This compound Resistant Subclone 2 | 45.1 | 8.7 |
Table 2: Hypothetical Relative PAD4 mRNA Expression in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Relative PAD4 mRNA Expression (Fold Change vs. Parental) |
| Parental Cancer Cell Line | 1.0 |
| This compound Resistant Subclone 1 | 4.8 |
| This compound Resistant Subclone 2 | 7.2 |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[5][6][7]
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blotting for PAD4 and p21
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10% (for PAD4) or 12% (for p21) SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAD4 (e.g., 1:1000 dilution) or p21 (e.g., 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR) for PAD4 and p21
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for PADI4, CDKN1A (p21), and a housekeeping gene (e.g., GAPDH).
-
Thermocycling: Perform the qPCR using a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[10]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11][12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.[12]
Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL and incubate for 30-60 minutes at 37°C.
-
Efflux: Centrifuge the cells, remove the dye-containing medium, and resuspend them in fresh, pre-warmed medium. To test for inhibition, add a known efflux pump inhibitor (e.g., 50 µM verapamil) to a subset of samples.
-
Incubation for Efflux: Incubate the cells at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: Place the tubes on ice to stop the efflux, and analyze the intracellular fluorescence by flow cytometry. Reduced fluorescence compared to the inhibitor-treated control indicates active efflux.
Visualizations
Caption: this compound mechanism of action and potential resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Overview of experimental workflow.
References
- 1. uniprot.org [uniprot.org]
- 2. Rhodamine 123 efflux assay [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. PADI4 Haplotypes Contribute to mRNA Expression, the Enzymatic Activity of Peptidyl Arginine Deaminase and Rheumatoid Arthritis Risk in Patients from Western Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. ulab360.com [ulab360.com]
How to interpret unexpected results in F-amidine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with F-amidine. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound shows little to no inhibition of PAD4 activity. What are the possible reasons?
A1: Several factors could contribute to a lack of observed inhibition. Consider the following possibilities:
-
Calcium Concentration: this compound's inactivation of Protein Arginine Deiminase 4 (PAD4) is calcium-dependent.[1] The binding of calcium to PAD4 induces a conformational change that is necessary for the enzyme's catalytic activity and for this compound to effectively modify the active site.[1][2] Ensure your assay buffer is supplemented with an adequate concentration of CaCl₂, typically in the low millimolar range (e.g., 5-10 mM).[3]
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Compound Integrity: Verify the purity and concentration of your this compound stock. Degradation of the compound can lead to reduced potency. It is also worth noting that analogues with different side chain lengths or lacking the haloacetamidine warhead, such as H-amidine, are significantly less potent or act as reversible inhibitors.[1]
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Assay Conditions: High concentrations of the substrate in your assay can compete with this compound for binding to the active site, potentially masking the inhibitory effect.[4] Consider optimizing the substrate concentration relative to the this compound concentration.
Q2: The inhibition of PAD4 by this compound in my experiment appears to be reversible, not irreversible. Why might this be?
A2: this compound is designed as an irreversible inactivator of PAD4 through covalent modification of the active site cysteine (Cys645).[1][5] If you observe what appears to be reversible inhibition, consider these points:
-
Incorrect Compound: You may be inadvertently using a related compound that is a reversible inhibitor. For instance, H-amidine, which lacks the fluorine atom, is a reversible competitive inhibitor of PAD4.[1]
-
Insufficient Incubation Time: Irreversible inhibition is time-dependent.[4] Ensure that you are pre-incubating this compound with PAD4 for a sufficient duration to allow for the covalent modification to occur before measuring residual enzyme activity.
-
Experimental Design: Rapid dilution experiments are a standard method to confirm irreversible inhibition. If activity is recovered after diluting the enzyme-inhibitor complex, it suggests reversible binding.[4] If your experimental setup does not account for the time-dependent nature of the inactivation, the results could be misinterpreted.
Q3: I'm observing significant cytotoxicity in my cell-based assays with this compound, even in cell lines where I don't expect PAD4 to be a critical survival factor. What could be happening?
A3: While this compound and its analogues like Cl-amidine have shown cytotoxic effects in some cancer cell lines, unexpected or widespread cytotoxicity could indicate off-target effects or other issues.[6][7]
-
Off-Target Effects: Although designed to be specific for PAD enzymes, high concentrations of this compound may lead to off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls. Some second-generation PAD inhibitors, like BB-Cl-amidine, have been shown to be cytotoxic to a range of immune cells at concentrations of 1 µM and above.[8]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It is possible that your specific cell line is more susceptible to the effects of this compound. Consider performing a dose-response curve to determine the EC50 for cytotoxicity in your cell line.
-
Compound Purity: Impurities in the this compound preparation could be contributing to the observed cytotoxicity.
Q4: I see that Cl-amidine is often used in the literature. What are the key differences between this compound and Cl-amidine?
A4: this compound and Cl-amidine are both haloacetamidine-based irreversible inhibitors of PAD enzymes.[9][10] The primary difference is the halogen on the "warhead" of the molecule (Fluorine vs. Chlorine).
-
Potency: Cl-amidine is generally considered to be a more potent inhibitor of PAD4 than this compound.[1][11][12] This is likely because chlorine is a better leaving group than fluorine, facilitating the covalent modification of the active site.[11]
-
In Vivo Studies: Cl-amidine has been more extensively used in in vivo animal models for diseases like rheumatoid arthritis and ulcerative colitis.[6][10]
-
Selectivity: Both this compound and Cl-amidine are considered pan-PAD inhibitors, meaning they inhibit multiple PAD isozymes with similar potencies.[10] More recent research has focused on developing isozyme-selective inhibitors.[10][13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds based on published literature.
Table 1: Inhibitory Potency of this compound and Analogues against PAD4
| Compound | IC₅₀ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹) | Notes |
| This compound | ~6 | 1.0 ± 0.1 | 330 ± 90 | 3000 | Irreversible inactivator.[4] |
| Cl-amidine | ~2 | 2.4 ± 0.2 | 180 ± 33 | 13000 | More potent than this compound.[1] |
| H-amidine | >1000 | - | 3200 ± 900 | - | Reversible competitive inhibitor.[1] |
Table 2: Cytotoxicity of PAD Inhibitors in Different Cell Lines
| Compound | Cell Line | EC₅₀ (µM) | Notes |
| Cl-amidine | U2OS | >200 | Human osteosarcoma cell line.[14] |
| BB-Cl-amidine | U2OS | 8.8 | Second-generation, more cytotoxic.[11][14] |
| Cl-amidine | Various Immune Cells | Cytotoxic at >1µM | Includes T cells, B cells, monocytes, and NK cells.[8] |
Experimental Protocols
Protocol 1: In Vitro PAD4 Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of PAD4 by this compound.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 0.5 mM DTT.
-
Enzyme Solution: Recombinant human PAD4 diluted in assay buffer to the desired concentration.
-
Substrate Solution: N-α-benzoyl-L-arginine ethyl ester (BAEE) or a similar PAD4 substrate dissolved in assay buffer.
-
Inhibitor Solution: this compound stock solution (e.g., in DMSO) diluted to various concentrations in assay buffer.
-
-
Inhibition Reaction:
-
In a 96-well plate, add a defined amount of PAD4 enzyme to each well.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 30 minutes) at 37°C to allow for irreversible binding.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress. For example, if using a colorimetric assay that detects ammonia, incubate for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cellular Histone Citrullination Assay
This protocol describes a method to assess the effect of this compound on histone citrullination in a cellular context.
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., MCF-7 or HL-60) to the desired confluency.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 48 hours).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method.
-
-
Western Blotting:
-
Separate the extracted histones by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, re-probe the membrane with an antibody against total histone H3.
-
-
Data Analysis:
-
Quantify the band intensities for citrullinated H3 and total H3.
-
Normalize the citrullinated H3 signal to the total H3 signal to determine the relative level of histone citrullination.
-
Compare the levels of citrullination in this compound-treated cells to the vehicle-treated control.
-
Visualizations
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4: Deiminase 4: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: F-amidine & Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using F-amidine and its analogs. The information is tailored for scientists and drug development professionals to help anticipate and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, mechanism-based, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2] Its mechanism of action involves the covalent modification of a critical cysteine residue (Cys645) in the active site of PAD4.[1][3] This inactivation is calcium-dependent, meaning the enzyme must be in its calcium-bound, active conformation for the inhibitor to bind and react.[3][4]
Q2: My this compound inhibition appears weak or non-existent. What are the common causes?
Several factors could contribute to a lack of this compound activity. Consider the following troubleshooting steps:
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Calcium Concentration: this compound's inactivation of PAD4 is calcium-dependent.[3][4] Ensure that your assay buffer contains an adequate concentration of calcium (typically in the millimolar range) to activate the enzyme.
-
Reagent Stability: While generally stable, improper storage of this compound can lead to degradation. Store the compound as recommended by the manufacturer, typically at room temperature in the continental US, though this may vary elsewhere.[5]
-
Enzyme Activity: Confirm that your PAD4 enzyme is active using a known substrate, such as N-α-benzoyl-L-arginine amide (BAA).[3]
-
Incorrect pH: The inactivation rate of PADs by haloacetamidine inhibitors can be pH-dependent.[6] Ensure your experimental pH is optimal for PAD4 activity.
Q3: I am observing off-target effects in my cell-based assays. Is this compound selective?
This compound and its close analog, Cl-amidine, are considered pan-PAD inhibitors, meaning they can inhibit multiple PAD isozymes with similar potency.[7] This lack of selectivity can lead to off-target effects if other PAD isozymes are expressed in your experimental system. If isozyme-specific inhibition is critical, consider using more selective inhibitors that have been developed.
Q4: Are there more selective alternatives to this compound?
Yes, several this compound and Cl-amidine derivatives have been developed to offer greater selectivity for specific PAD isozymes:
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PAD1-selective: d-o-F-amidine has been shown to be highly selective for PAD1.[8]
-
PAD2-selective: Benzimidazole-based derivatives of this compound have been synthesized to be potent and selective inhibitors of PAD2.[9][10]
-
PAD4-selective: Thr-Asp-F-amidine (TDFA) is a highly potent and selective PAD4 inactivator.[7]
Q5: I'm seeing low potency of this compound in my cellular assays compared to in vitro experiments. What could be the reason?
Poor cell permeability can be a significant issue for some this compound derivatives, leading to reduced efficacy in cellular models.[8][9] For example, d-o-F-amidine, despite its high in vitro selectivity for PAD1, shows poor efficacy in cellulo, likely due to low cellular uptake.[8] If you suspect poor cell permeability, consider using derivatives designed for improved cellular activity, such as BB-F-amidine or other more hydrophobic analogs.[11][12]
Troubleshooting Guide
Problem: Inconsistent results in PAD4 inhibition assays.
| Potential Cause | Recommended Solution |
| Sub-optimal Calcium Concentration | Titrate calcium concentration in your assay buffer to ensure maximal PAD4 activation. A typical starting point is 10 mM CaCl₂.[13] |
| Presence of Reducing Agents | High concentrations of reducing agents like Dithiothreitol (DTT) may interfere with the assay. If DTT is necessary, optimize its concentration. A concentration of 0.5 mM DTT has been found to be optimal in some cases.[13] |
| Solubility Issues | Some this compound analogs can have limited solubility.[3] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your aqueous assay buffer. Visually inspect for any precipitation. |
| Incorrect Incubation Time | This compound is a time-dependent inactivator.[4] Ensure you are pre-incubating the inhibitor with the enzyme for a sufficient amount of time to allow for covalent modification before adding the substrate. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and related compounds against different PAD isozymes. This data can help in selecting the appropriate inhibitor for your specific research needs.
| Inhibitor | Target PAD Isozyme | IC₅₀ (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| This compound | PAD4 | 21.6 (in presence of Ca²⁺) | 3000 | [4] |
| Cl-amidine | Pan-PAD | - | - | [7] |
| d-o-F-amidine | PAD1 | - | 12100 | [8] |
| TDFA | PAD4 | 1.5 - 2.3 | 24000 (for TDCA) | [7] |
| BB-F-amidine | PAD2 | - | ~1200 | [9] |
| Compound 16a (this compound derivative) | PAD2 | - | 61600 | [9] |
| Compound 41a (this compound derivative) | PAD2 | - | 365400 | [9] |
Note: IC₅₀ and k_inact/K_I values can vary depending on the specific experimental conditions.
Experimental Protocols & Methodologies
General Protocol for In Vitro PAD4 Inhibition Assay:
-
Reagent Preparation:
-
Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, and 0.5 mM DTT.[13]
-
Dissolve this compound or its analog in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare a solution of recombinant human PAD4 enzyme in the assay buffer.
-
Prepare a solution of a suitable PAD4 substrate, such as N-α-benzoyl-L-arginine amide (BAA) or purified histone H3.[3][13]
-
-
Inhibition Reaction:
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the PAD substrate to each well.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.[13]
-
-
Detection and Analysis:
-
Quench the reaction.
-
Detect the product formation. For citrullinated histone H3, this can be done via Western blot using an anti-citrullinated histone H3 antibody.[13] For other substrates, colorimetric or fluorometric methods may be used.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of PAD4 inactivation by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4: Deiminase 4: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the specificity of F-amidine
Welcome to the technical support center for F-amidine, a potent inhibitor of the serine/threonine kinase, Kinase X. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues related to the specificity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent ATP-competitive inhibitor of Kinase X. However, due to the highly conserved nature of the ATP-binding pocket among kinases, this compound exhibits cross-reactivity with other kinases, most notably Kinase Y and Kinase Z.[1][2] This off-target activity can lead to confounding results in cellular assays.
Q2: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase X and not an off-target effect?
A2: Validating that a phenotype is due to on-target inhibition is crucial.[3] A highly recommended approach is to use a structurally unrelated inhibitor of Kinase X to see if it recapitulates the same phenotype.[4][5] Additionally, genetic approaches, such as using CRISPR/Cas9 to create a cell line with a drug-resistant mutant of Kinase X, can definitively link the phenotype to the target.[6]
Q3: What is a "negative control" for this compound and how should I use it?
A3: A negative control is a chemical analog of this compound that is designed to be inactive against the intended target (Kinase X) but is predicted to retain activity against potential off-targets. Observing the desired phenotype with this compound but not with the negative control provides evidence for on-target activity. However, it is important to note that chemical modifications to create a negative control can sometimes also abrogate off-target binding, which can be misleading.[4][7] Therefore, negative controls should be used in conjunction with other validation methods.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and endpoint. Ideally, you should use the lowest concentration that gives a robust on-target effect to minimize off-target activity. High concentrations of inhibitors are more likely to lead to off-target effects.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | 1. Variability in cell passage number or density.2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and ensure consistent plating density.2. Prepare fresh stock solutions of this compound regularly and store them properly.3. Standardize all incubation times. |
| Observed phenotype does not match genetic knockdown of Kinase X. | 1. The phenotype is caused by an off-target effect of this compound.2. this compound may be inhibiting the scaffolding function of Kinase X, which is not affected by knockdown.3. Incomplete knockdown of Kinase X. | 1. Perform a kinase selectivity profile to identify off-targets.[8] Use a structurally different Kinase X inhibitor to confirm the phenotype.[5]2. Use a drug-resistant mutant of Kinase X to validate the on-target effect.[6]3. Confirm knockdown efficiency by Western blot or qPCR. |
| High cellular toxicity observed at effective concentrations. | 1. The on-target inhibition of Kinase X is inherently toxic to the cells.2. Toxicity is due to off-target effects. | 1. This may be the expected outcome depending on the biological role of Kinase X.2. Attempt to reduce off-target effects by lowering the concentration of this compound. Consider medicinal chemistry efforts to improve selectivity.[9][10] |
Strategies for Enhancing the Specificity of this compound
Improving the selectivity of a small molecule inhibitor is a common challenge in drug discovery.[10] Several rational approaches can be employed to enhance the specificity of this compound.[9][10]
Medicinal Chemistry Approaches
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Structure-Based Design : By analyzing the crystal structure of this compound bound to Kinase X and comparing it to the structures of Kinase Y and Kinase Z, modifications can be made to this compound to exploit subtle differences in the binding pockets.[11][12] For example, adding a bulky substituent that creates a steric clash with a residue in the off-target kinases but not in Kinase X can improve selectivity.[13]
-
Conjugation to a Second Ligand : Tethering this compound to a peptide or another small molecule that binds to a nearby site on Kinase X can create a bivalent inhibitor with significantly enhanced affinity and specificity.[13][14]
Experimental Approaches
-
Lowering Concentration : The simplest method to reduce off-target effects is to use the lowest possible concentration of this compound that still effectively inhibits Kinase X.
-
Combination Therapy : In some cases, using this compound in combination with an inhibitor of a downstream effector of an off-target pathway can help to dissect the specific effects of Kinase X inhibition.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for determining the selectivity of this compound against a panel of kinases. Commercial services are available that offer broad kinase screening panels.[15][16]
-
Prepare this compound dilutions : Create a series of dilutions of this compound in the appropriate assay buffer.
-
Kinase Reactions : Set up kinase reactions for each kinase in the panel. Each reaction should contain the kinase, its specific substrate, and ATP (often at the Km concentration for each kinase).[1]
-
Add this compound : Add this compound at a single high concentration (e.g., 10 µM) to an initial screen to identify potential off-targets.[16]
-
Incubation : Incubate the reactions at the optimal temperature and time for each kinase.
-
Detection : Measure kinase activity using a suitable method, such as a phosphospecific antibody-based assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[15]
-
Data Analysis : Calculate the percent inhibition for each kinase. For any kinases showing significant inhibition (e.g., >50%), perform a follow-up experiment with a full dose-response curve to determine the IC50 value.[16]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19][20][21]
-
Cell Treatment : Treat cultured cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time.
-
Heating : Heat the cell suspensions in a PCR cycler to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis : Collect the supernatant containing the soluble proteins and analyze the amount of soluble Kinase X at each temperature by Western blotting.
-
Data Analysis : Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 3: Competitive Binding Assay
This assay can determine if a modified, more specific version of this compound (let's call it this compound-v2) binds to the same site on Kinase X as the original this compound.[22][23][24]
-
Prepare Reagents : You will need purified Kinase X, a labeled version of this compound (e.g., fluorescently tagged), and the unlabeled competitor (this compound-v2).
-
Incubation : In a multi-well plate, incubate a fixed concentration of Kinase X and labeled this compound with a serial dilution of unlabeled this compound-v2.
-
Equilibration : Allow the binding reaction to reach equilibrium.
-
Detection : Measure the amount of bound labeled this compound using a suitable technique (e.g., fluorescence polarization).
-
Data Analysis : Plot the signal against the concentration of the unlabeled competitor. A decrease in signal with increasing competitor concentration indicates that this compound-v2 is competing for the same binding site. The data can be used to calculate the inhibitory constant (Ki) of this compound-v2.[24]
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Kinase X (Target) | 15 |
| Kinase Y (Off-target) | 250 |
| Kinase Z (Off-target) | 800 |
| Kinase A | >10,000 |
| Kinase B | >10,000 |
Table 2: Comparison of this compound and a More Selective Analog (this compound-v2)
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) | Selectivity (Y/X) | Selectivity (Z/X) |
| This compound | 15 | 250 | 800 | 16.7x | 53.3x |
| This compound-v2 | 20 | 2,500 | >10,000 | 125x | >500x |
Visualizations
Caption: Signaling pathway showing on-target and off-target effects of this compound.
Caption: Workflow for developing a more selective this compound analog.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition: different approaches to selective inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to improve drug selectivity? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. An Efficient Strategy to Enhance Binding Affinity and Specificity of a Known Isozyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 23. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. support.nanotempertech.com [support.nanotempertech.com]
Validation & Comparative
A Head-to-Head Comparison of F-amidine and Cl-amidine as PAD Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of Protein Arginine Deiminase (PAD) inhibitors is critical for advancing research in fields ranging from oncology to autoimmune diseases. This guide provides a comprehensive comparison of two prominent haloacetamidine-based PAD inhibitors: F-amidine and Cl-amidine, focusing on their potency, mechanism of action, and the experimental protocols used for their evaluation.
This compound and Cl-amidine are irreversible inhibitors that covalently modify a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation.[1] This mechanism makes them valuable tools for studying the physiological and pathological roles of protein citrullination, a post-translational modification catalyzed by PADs.
Potency Comparison: A Quantitative Look
The inhibitory potency of this compound and Cl-amidine has been evaluated against several PAD isoforms. The data, summarized in the tables below, consistently demonstrates that Cl-amidine is a more potent pan-PAD inhibitor compared to this compound.
Table 1: IC50 Values of this compound and Cl-amidine Against PAD Isoforms
| Inhibitor | PAD1 | PAD3 | PAD4 |
| This compound | >1000 µM | 140 ± 20 µM | 2.0 ± 0.2 µM |
| Cl-amidine | 0.8 µM[2] | 6.2 µM[2] | 5.9 µM[2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a higher potency.
Table 2: kinact/KI Values for this compound and Cl-amidine
| Inhibitor | PAD1 (M-1min-1) | PAD2 (M-1min-1) | PAD3 (M-1min-1) | PAD4 (M-1min-1) |
| This compound | 1,220 | 1,100 | 250 | 1,100 |
| Cl-amidine | 11,000 | 3,700 | 600 | 13,000[3] |
kinact/KI is a measure of the inactivation efficiency of an irreversible inhibitor. A higher value indicates a more efficient inhibitor.
The data clearly indicates that Cl-amidine exhibits significantly lower IC50 values and higher kinact/KI values across multiple PAD isoforms, establishing it as the more potent of the two inhibitors. This difference in potency is likely attributable to the better leaving group ability of chlorine compared to fluorine in the haloacetamidine warhead.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and Cl-amidine.
In Vitro PAD Activity Assay for IC50 Determination
This assay quantifies the enzymatic activity of PADs and is used to determine the concentration of an inhibitor required to reduce this activity by half (IC50).
Materials:
-
Recombinant human PAD isoforms (PAD1, PAD2, PAD3, PAD4)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Inhibitors: this compound and Cl-amidine dissolved in DMSO
-
Colorimetric detection reagent for ammonia or citrulline
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired PAD isoform at a final concentration of 50-200 nM.
-
Add varying concentrations of the inhibitor (this compound or Cl-amidine) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate BAEE to a final concentration of 2-10 mM.
-
Incubate the reaction at 37°C for 20-30 minutes.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1.5 M perchloric acid).
-
Quantify the amount of product formed (citrulline or ammonia) using a suitable colorimetric assay.
-
Plot the percentage of PAD activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Histone H3 Citrullination Assay
This cell-based or in vitro assay assesses the ability of PAD inhibitors to block the citrullination of a key nuclear substrate, histone H3.
Materials:
-
Cell line expressing PADs (e.g., HL-60) or recombinant PAD enzyme and purified histone H3
-
Cell culture medium and reagents
-
Calcium ionophore (e.g., A23187) for cell stimulation
-
Lysis buffer
-
Primary antibody against citrullinated histone H3 (e.g., anti-CitH3)
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Procedure (In Vitro):
-
Incubate recombinant PAD4 (e.g., 100 ng) with purified calf thymus histone H3 (e.g., 5 µg) in PAD reaction buffer (100 mM Tris pH 7.5, 10 mM CaCl₂, 0.5 mM DTT).[4]
-
Add different concentrations of this compound or Cl-amidine (or DMSO as a control) to the reaction mixture.[4]
-
Pre-incubate for 30 minutes at 37°C.[4]
-
Initiate the reaction by adding the substrate if not already present.[4]
-
Incubate for 60 minutes at 37°C.[4]
-
Stop the reaction and analyze the samples by Western blotting using an antibody specific for citrullinated histone H3.[4]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better illustrate the context in which these inhibitors function, the following diagrams depict the PAD signaling pathway and the general workflow for evaluating PAD inhibitors.
Caption: PAD Signaling Pathway and Points of Inhibition.
Caption: General Workflow for PAD Inhibitor Evaluation.
References
F-amidine Versus Other PAD Inhibitors: A Comparative Analysis for the Research Professional
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of F-amidine and other prominent peptidylarginine deiminase (PAD) inhibitors. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation, cell differentiation, and the innate immune response. However, dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and neurodegenerative diseases. This has positioned PAD enzymes as attractive therapeutic targets.
This guide focuses on a comparative analysis of this compound, a first-generation pan-PAD inhibitor, against other key inhibitors, including the widely used Cl-amidine and the second-generation inhibitor BB-Cl-amidine, as well as emerging isoform-selective inhibitors.
Comparative Analysis of PAD Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected PAD inhibitors against various PAD isoforms. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and/or k_inact/K_I values (a measure of the irreversible inactivation efficiency).
| Inhibitor | PAD1 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference(s) |
| This compound | 29.5 | ~350 | 21.6 | [1] |
| Cl-amidine | 0.8 | 6.2 | 5.9 | [2][3][4][5] |
| BB-Cl-amidine | - | - | - | [6] |
| TDFA | - | - | - | [7] |
| GSK484 | - | - | 0.05 (in absence of Ca2+), 0.25 (in presence of 2mM Ca2+) | [2][3] |
| Inhibitor | PAD1 k_inact/K_I (M⁻¹min⁻¹) | PAD2 k_inact/K_I (M⁻¹min⁻¹) | PAD3 k_inact/K_I (M⁻¹min⁻¹) | PAD4 k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |
| This compound | - | - | - | - | - |
| Cl-amidine | 37,000 | 1,200 | 2,000 | 13,000 | [8] |
| BB-Cl-amidine | 16,100 | 4,100 | 6,800 | 13,300 | [9] |
| TDFA | - | - | - | 26,000 | [10] |
Mechanism of Action
This compound, Cl-amidine, and BB-Cl-amidine are all irreversible, mechanism-based inhibitors of PAD enzymes.[11] They function by covalently modifying a critical cysteine residue within the enzyme's active site.[7] This covalent modification renders the enzyme permanently inactive. The general mechanism involves the haloacetamidine "warhead" of the inhibitor, which mimics the guanidinium group of the natural substrate, arginine.
Newer generation inhibitors, such as TDFA, also act as irreversible inhibitors but have been engineered for greater selectivity towards specific PAD isoforms, primarily PAD4.[7][10] In contrast, inhibitors like GSK484 are reversible and exhibit high selectivity for PAD4.[2][3]
Experimental Protocols
In Vitro PAD Enzyme Activity Assay (Colorimetric)
This protocol is a generalized method for determining the inhibitory activity of compounds against PAD enzymes by measuring the production of ammonia, a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD1, PAD2, PAD3, PAD4)
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)
-
Calcium Chloride (CaCl₂)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Ammonia detection reagent kit (e.g., Berthelot reaction-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 50 µL of PAD enzyme solution (e.g., 30 nM PAD4) in Assay Buffer to each well.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a pre-warmed solution containing the substrate (e.g., 10 mM BAEE) and CaCl₂ (e.g., 10 mM) in Assay Buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction according to the ammonia detection kit's instructions.
-
Add the ammonia detection reagents as per the manufacturer's protocol and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Histone H3 Citrullination
This protocol details the detection of citrullinated histone H3 in cell lysates, a common method to assess the intracellular activity of PAD inhibitors.
Materials:
-
Cells (e.g., HL-60 or neutrophils)
-
Cell culture medium and supplements
-
PAD inhibitor
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or a calcium ionophore like A23187)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-citrullinated Histone H3 (e.g., targeting Citrulline R2+R8+R17), typically diluted 1:1000 in blocking buffer.[12]
-
Primary antibody: Anti-total Histone H3 or β-actin (as a loading control), typically diluted 1:1000-1:5000.[12]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the PAD inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., 4 µM A23187 for 30 minutes) to induce histone citrullination.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 or a loading control to normalize the data.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol describes a method to quantify NET formation by measuring extracellular DNA, a key component of NETs.
Materials:
-
Isolated primary neutrophils or a neutrophil-like cell line (e.g., differentiated HL-60 cells)
-
RPMI 1640 medium
-
PMA (Phorbol 12-myristate 13-acetate)
-
DNA-intercalating dye (e.g., PicoGreen or SYTOX Green)
-
PAD inhibitor
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Isolate neutrophils and resuspend them in RPMI medium.
-
Seed the neutrophils (e.g., 2 x 10⁵ cells/well) in a 96-well black plate.
-
Pre-incubate the cells with the PAD inhibitor or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Add the DNA-intercalating dye to each well at the manufacturer's recommended concentration.
-
Induce NET formation by adding a stimulating agent, such as PMA (e.g., 100 nM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points (e.g., every 30 minutes for 4 hours) using a fluorescence microplate reader.
-
Plot the fluorescence intensity over time to visualize the kinetics of NET formation. The reduction in fluorescence in inhibitor-treated wells compared to the vehicle control indicates inhibition of NETosis.
Signaling Pathways and Experimental Workflows
PAD4 Signaling in Neutrophil Extracellular Trap (NET) Formation
The following diagram illustrates the signaling pathway leading to NET formation in neutrophils and the role of PAD4.
PAD4 activation and its role in NETosis.
Experimental Workflow for Comparative Analysis of PAD Inhibitors
The following diagram outlines a typical experimental workflow for the comparative analysis of PAD inhibitors.
Workflow for PAD inhibitor evaluation.
Conclusion
This compound, as a first-generation pan-PAD inhibitor, has been a valuable tool for elucidating the roles of PAD enzymes in various biological processes. However, the development of more potent and isoform-selective inhibitors like Cl-amidine, BB-Cl-amidine, and newer compounds such as TDFA and GSK484, represents a significant advancement in the field. The choice of inhibitor for a particular research application will depend on the specific PAD isoform of interest, the desired mechanism of inhibition (irreversible vs. reversible), and the experimental context (in vitro vs. in vivo). This guide provides a foundational comparative analysis to aid researchers in making informed decisions for their studies targeting PAD enzymes.
References
- 1. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BB-Cl-Amidine | CAS#:1802637-39-3 | Chemsrc [chemsrc.com]
- 7. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating F-amidine's Inhibitory Effect on PAD4: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of F-amidine, a first-generation irreversible pan-peptidylarginine deiminase (PAD) inhibitor, with other notable PAD4 inhibitors. The focus is on validating the on-target inhibitory effect of these compounds, with a particular emphasis on the use of knockout models to confirm specificity. While this compound has been a valuable tool in studying protein citrullination, a review of current literature indicates a lack of direct validation of its efficacy and specificity in PAD4 knockout animal models. Therefore, this guide will leverage data from studies on the closely related pan-PAD inhibitor, Cl-amidine, in PAD4 knockout mice as a surrogate to discuss the expected outcomes of such validation for this compound.
Introduction to this compound and PAD4 Inhibition
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on various proteins, most notably histones. This post-translational modification, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of neutrophil extracellular traps (NETs), a process implicated in numerous inflammatory and autoimmune diseases.[1][2] this compound is a haloacetamidine-based irreversible inhibitor that covalently modifies a critical cysteine residue (Cys645) in the active site of PAD enzymes.[3][4][5] Its ability to inhibit PAD4 has made it a tool for studying the physiological and pathological roles of citrullination.[6]
Comparative Analysis of PAD4 Inhibitors
A variety of inhibitors have been developed to target PAD4, ranging from broad-spectrum pan-PAD inhibitors to highly selective compounds. This section compares this compound with key alternatives based on their in vitro potency and selectivity.
| Inhibitor | Type | Target(s) | IC50 (PAD4) | Notes |
| This compound | Irreversible, Pan-PAD | PAD1, PAD3, PAD4 | ~5.9 µM | A first-generation inhibitor with in vivo bioavailability.[3][6] |
| Cl-amidine | Irreversible, Pan-PAD | PAD1, PAD3, PAD4 | ~5.9 µM | A widely used pan-PAD inhibitor with demonstrated in vivo efficacy in various disease models.[7][8] |
| BB-Cl-amidine | Irreversible, Pan-PAD | PADs | Not specified | A second-generation pan-PAD inhibitor with increased plasma half-life and cellular uptake compared to Cl-amidine.[9] |
| TDFA | Irreversible, PAD4-selective | PAD4 >> PAD1/2/3 | Not specified | A highly potent and selective PAD4 inactivator.[10] |
| GSK484 | Reversible, PAD4-selective | PAD4 | ~50 nM (Ca2+-free) | A potent and selective reversible inhibitor that binds to the calcium-free form of PAD4. |
Validating On-Target Effects with PAD4 Knockout Models
The gold standard for validating the specificity of a drug is to demonstrate its lack of efficacy in a model where the target is absent. While no direct studies of this compound in PAD4 knockout mice were identified, extensive research on Cl-amidine in these models provides a strong framework for what would be expected.
In studies using PAD4 knockout mice, the genetic ablation of PAD4 prevents histone citrullination and the formation of NETs in response to various stimuli.[11][12] Treatment of wild-type mice with the pan-PAD inhibitor Cl-amidine phenocopies the PAD4 knockout, effectively blocking NET formation and reducing disease severity in models of sepsis and lupus.[13][14] However, in a model of Kawasaki disease vasculitis, while Cl-amidine was protective, PAD4 knockout mice were not, suggesting that the therapeutic effect of Cl-amidine in this context may be due to the inhibition of other PAD isoforms.[15]
These findings underscore the importance of using knockout models to confirm that the observed in vivo effects of a PAD inhibitor are indeed mediated through the intended target. The validation of this compound would require demonstrating that its administration to PAD4 knockout mice fails to produce the biological effects seen in wild-type animals.
Signaling Pathways and Experimental Workflows
To facilitate the design of validation studies, the following diagrams illustrate the key signaling pathway involving PAD4 and a general experimental workflow for testing PAD4 inhibitors.
Caption: PAD4 activation and its role in NET formation.
Caption: Experimental workflow for PAD4 inhibitor validation.
Detailed Experimental Protocols
In Vitro PAD4 Enzyme Activity Assay (Colorimetric)
This assay measures the amount of citrulline produced by recombinant PAD4.
Materials:
-
Recombinant human PAD4
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT
-
Colorimetric Reagent A: Diacetyl monoxime solution
-
Colorimetric Reagent B: Antipyrine/H₂SO₄ solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 20 µL of recombinant PAD4 (final concentration ~50 ng/µL) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of BAEE (final concentration 10 mM).
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 150 µL of the colorimetric reagent mixture (A and B).
-
Incubate at 95°C for 15 minutes.
-
Cool to room temperature and measure the absorbance at 466 nm.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Validation in a Mouse Model of Sepsis
This protocol is adapted from studies using Cl-amidine and PAD4 knockout mice and can be applied to this compound.[13]
Materials:
-
Wild-type C57BL/6 mice
-
PAD4 knockout (PAD4⁻/⁻) mice on a C57BL/6 background
-
This compound
-
Cecal Ligation and Puncture (CLP) surgery equipment
-
Peritoneal lavage buffer (PBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b) and Western blotting (e.g., anti-citrullinated Histone H3)
Procedure:
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle control to wild-type and PAD4⁻/⁻ mice via subcutaneous injection 30-60 minutes prior to CLP surgery.
-
Perform CLP surgery to induce sepsis.
-
At a defined time point (e.g., 24 hours) post-CLP, euthanize the mice and collect peritoneal lavage fluid.
-
Analyze the peritoneal fluid for:
-
Neutrophil infiltration: Perform cell counts and flow cytometry to quantify the number of neutrophils (Ly6G+/CD11b+).
-
Histone citrullination: Perform Western blotting on cell lysates using an antibody specific for citrullinated histone H3.
-
NET formation: Visualize extracellular DNA and citrullinated histones in peritoneal cells by immunofluorescence microscopy.
-
-
Expected Outcome for Validation: this compound should reduce histone citrullination and NET formation in wild-type mice but have no effect in PAD4⁻/⁻ mice, confirming its on-target activity. The phenotype of this compound-treated wild-type mice should resemble that of vehicle-treated PAD4⁻/⁻ mice.
Conclusion
This compound is a potent, irreversible pan-PAD inhibitor that has been instrumental in advancing our understanding of protein citrullination. However, to definitively validate its inhibitory effect on PAD4 in a biological system, studies utilizing PAD4 knockout models are essential. The experimental framework provided in this guide, leveraging insights from studies on the analogous inhibitor Cl-amidine, offers a clear path for such validation. By comparing the effects of this compound in wild-type versus PAD4 knockout animals, researchers can unequivocally demonstrate its on-target activity and further solidify its utility as a specific probe for PAD4 function in health and disease.
References
- 1. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 10. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus [jci.org]
- 15. Redundant role of PAD2 and PAD4 in the development of cardiovascular lesions in a mouse model of Kawasaki disease vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of F-amidine and Its Analogues as Epigenetic Cancer Therapeutics
Guide Overview: This document provides a comparative analysis of F-amidine and its structural analogues, a class of compounds investigated for their potential in cancer therapy. These molecules function primarily as inhibitors of Protein Arginine Deiminases (PADs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in various malignancies. This guide details their mechanism of action, compares their efficacy using quantitative data, outlines key experimental protocols for their evaluation, and visualizes critical pathways and workflows relevant to their study.
Mechanism of Action: Targeting Epigenetic Dysregulation
This compound and its analogues are haloacetamidine-based, irreversible inhibitors that target the PAD enzyme family.[1][2] In humans, this family includes five isoforms (PAD1-4 and PAD6). PAD4, in particular, is the only isoform with a nuclear localization sequence, allowing it to citrullinate nuclear proteins like histones.[3] This post-translational modification, the conversion of arginine to citrulline, neutralizes the positive charge of the histone tail, leading to chromatin decondensation and altered gene expression.
Many cancers, including breast, colon, and lung cancer, exhibit overexpression of PAD4.[1] By inhibiting PAD4, this compound and its analogues prevent histone citrullination, representing a novel epigenetic approach to cancer therapy.[4] This inhibition can reactivate tumor suppressor pathways. For instance, PAD4 can act as a corepressor of the p53 tumor suppressor protein. Its inhibition leads to the increased expression of p53 target genes, such as p21, which can induce cell cycle arrest, cellular differentiation, and apoptosis.[3][4]
Caption: PAD4 inhibition pathway by this compound and its analogues.
Comparative Efficacy of this compound and Key Analogues
The development of this compound analogues has been driven by the need for improved potency, selectivity, and pharmacokinetic properties. Cl-amidine, where the fluorine is replaced by chlorine, is generally more potent.[2] Further modifications have led to compounds like BB-Cl-amidine and YW3-56, which exhibit significantly enhanced cytotoxicity against cancer cells compared to the parent compounds.[1][3]
| Compound | Target | IC50 / EC50 (µM) | Cell Line | Notes |
| Cl-amidine | PAD1 | IC50: 0.8[5] | - | Pan-PAD inhibitor.[5] |
| PAD3 | IC50: 6.2[5] | - | ||
| PAD4 | IC50: 5.9[5] | - | ||
| - | EC50: ~200[1] | U2OS (Osteosarcoma) | Lower cytotoxicity compared to newer analogues.[1] | |
| This compound | - | - | HL-60 (Leukemia) | Induces significant cell death at 16-33 µM.[6] |
| TDFA | PAD4 | IC50: ~1.5 - 2.3[7] | - | ~10-fold more potent against PAD4 than this compound.[7] |
| BB-Cl-amidine | - | EC50: 8.8[1] | U2OS (Osteosarcoma) | ~20 times more cytotoxic than Cl-amidine.[1] |
| YW3-56 | PAD4 | IC50: 1 - 5[3] | - | Enhanced PAD4 inhibition.[3] |
| - | EC50: ~2.5[3] | U2OS (Osteosarcoma) | ~60-fold more cytotoxic than Cl-amidine.[3] |
Experimental Protocols
Evaluating the anti-cancer effects of this compound and its analogues involves a series of standard in vitro assays.
3.1. Cell Viability Assay (XTT/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U2OS, HL-60, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogue (e.g., 0.1 to 200 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Reagent Addition: Add XTT (or MTT) reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the EC50 value (the concentration at which 50% of cell viability is inhibited).
-
3.2. Apoptosis Assay (Caspase-Glo 3/7)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Methodology:
-
Seeding and Treatment: Seed and treat cells with the test compounds as described in the cell viability protocol.
-
Reagent Addition: After the treatment period (e.g., 24-48 hours), add the Caspase-Glo 3/7 reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescent signal relative to the vehicle control indicates an increase in caspase 3/7 activity and apoptosis.
-
3.3. Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins to confirm the mechanism of action (e.g., upregulation of p21).
-
Methodology:
-
Protein Extraction: Treat cells with the desired compound concentration. After incubation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-cleaved-caspase-3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin or GAPDH.
-
Caption: A typical experimental workflow for evaluating PAD inhibitors.
Structure-Activity Relationship (SAR) and Analogue Development
The design of this compound analogues follows a logical progression to enhance therapeutic properties. Initial substitution of fluorine with chlorine (Cl-amidine) improved potency, likely due to chlorine being a better leaving group.[2] Subsequent generations focused on improving cell permeability and target selectivity.
Caption: Logical progression of this compound analogue development.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of F-amidine's Effects with Genetic Knockdown of PAD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Protein Arginine Deiminase 4 (PAD4) by F-amidine and its genetic knockdown. The data presented herein is intended to assist researchers in selecting the appropriate experimental approach for studying the physiological and pathological roles of PAD4.
Introduction to PAD4, this compound, and Genetic Knockdown
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, the conversion of arginine residues to citrulline.[1] This modification plays a significant role in various biological processes, including gene expression, chromatin remodeling, and the formation of neutrophil extracellular traps (NETs).[2][3] Dysregulation of PAD4 activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, thrombosis, and various cancers.[1][4]
This compound is a potent, irreversible, and bioavailable inactivator of PAD4.[5] It acts as a mechanism-based inhibitor, covalently modifying the active site cysteine residue (Cys645) in a calcium-dependent manner, thereby blocking its catalytic activity.[5][6] this compound and its analogue, Cl-amidine, are widely used as pharmacological tools to probe PAD4 function.[7][8]
Genetic knockdown of PAD4 , typically achieved through techniques like CRISPR/Cas9 or the use of knockout mouse models, offers a highly specific method to study the function of PAD4 by ablating its expression.[7][9] This approach provides a valuable genetic baseline to validate the on-target effects of pharmacological inhibitors.
This guide will cross-validate the effects of this compound (and its close analogue Cl-amidine) with PAD4 genetic knockdown across key cellular processes and disease models.
Comparative Data on Functional Outcomes
The following tables summarize quantitative data from studies comparing the effects of PAD4 inhibition by haloacetamidine-based inhibitors (this compound and Cl-amidine) and PAD4 genetic knockdown.
| Parameter | This compound / Cl-amidine Treatment | PAD4 Genetic Knockdown | References |
| PAD4 Enzymatic Activity | Potent irreversible inhibition. IC50 for Cl-amidine is in the low micromolar range. This compound is also a potent inhibitor. | Complete ablation of PAD4 protein and enzymatic activity. | [10][11][12] |
| Histone Citrullination (in vitro) | Dose-dependent inhibition of histone H3 citrullination. Cl-amidine at 50 µM and 200 µM significantly reduces citrullination. | Absence of detectable histone citrullination in response to stimuli. | [13][14] |
| Neutrophil Extracellular Trap (NET) Formation | Significant reduction in NET formation upon stimulation with various agents (e.g., PMA, ionomycin). | Complete lack of NET formation in neutrophils from PAD4-deficient mice. | [7][8][15] |
| Gene Expression (e.g., p21) | Treatment with this compound or Cl-amidine can induce the expression of genes like p21 in cancer cell lines. | Knockdown of PAD4 can lead to changes in the expression of genes regulated by histone citrullination. | [16] |
Table 1: Comparison of In Vitro Effects of this compound/Cl-amidine and PAD4 Genetic Knockdown
| Disease Model | This compound / Cl-amidine Treatment | PAD4 Genetic Knockdown | References |
| Collagen-Induced Arthritis (Mouse Model) | Treatment with Cl-amidine reduces disease severity, joint inflammation, and joint damage. | PAD4 knockout mice exhibit decreased severity of experimental autoimmune arthritis. | [17][18] |
| Sepsis (Murine Model) | Cl-amidine treatment improves survival and reduces histone H3 citrullination. | PAD4 knockout mice have been used to study the role of NETs in sepsis. | [19] |
| Tumor Growth (Mouse Models) | Cl-amidine and other PAD4 inhibitors can inhibit tumor growth and metastasis. | Neutrophil-specific PAD4 deficiency can reduce tumor growth and metastasis. | [11][20] |
| Epithelial-to-Mesenchymal Transition (EMT) in Breast Cancer Cells | Not explicitly detailed for F/Cl-amidine in the provided context. | Stable knockdown of PAD4 induces EMT and increases the invasive potential of breast cancer cells. | [9] |
Table 2: Comparison of In Vivo and Disease Model Effects of this compound/Cl-amidine and PAD4 Genetic Knockdown
Signaling Pathways and Experimental Workflows
PAD4-Mediated Signaling Pathway in Neutrophil Extracellular Trap (NET) Formation
The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NETosis. Various stimuli can trigger an influx of calcium, which activates PAD4. Activated PAD4 then citrullinates histones, leading to chromatin decondensation, a critical step for the release of NETs.
Caption: PAD4 activation and its role in NETosis.
Experimental Workflow for Comparing this compound and PAD4 Knockdown
This diagram outlines a typical experimental workflow to cross-validate the effects of a pharmacological inhibitor like this compound with genetic knockdown of its target, PAD4.
Caption: Workflow for cross-validation.
Experimental Protocols
PAD4 Activity Assay
This protocol is based on a continuous spectrophotometric assay that measures the production of ammonia, a byproduct of the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.7, 10 mM CaCl₂)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Ammonia detection reagent
-
This compound or other inhibitors
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing PAD Assay Buffer and the ammonia detector.
-
Add the PAD4 enzyme to the mixture.
-
For inhibitor studies, pre-incubate the enzyme with this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the BAEE substrate.
-
Immediately measure the fluorescence at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[21]
-
Monitor the increase in fluorescence over time, which is proportional to the PAD4 activity.
-
For PAD4 knockdown cells, cell lysates can be used as the enzyme source to confirm the absence of activity.
Western Blot for Histone Citrullination
This protocol details the detection of citrullinated histones in cell lysates.
Materials:
-
Cells (treated with this compound or with PAD4 knockdown)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% nonfat dry milk in TBST)
-
Primary antibody against citrullinated histone H3 (anti-CitH3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.[22][23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Quantification of Neutrophil Extracellular Trap (NET) Formation
This protocol uses a cell-impermeable DNA dye (e.g., SYTOX Green) to quantify the release of extracellular DNA during NETosis.
Materials:
-
Isolated primary neutrophils or neutrophil-like cell line
-
Cell culture medium
-
NET-inducing stimulus (e.g., PMA, ionomycin)
-
This compound or vehicle control
-
SYTOX Green nucleic acid stain
-
Fluorescence microplate reader
Procedure:
-
Seed neutrophils in a multi-well plate.
-
Pre-treat the cells with this compound or vehicle for 30-60 minutes.
-
Add the NET-inducing stimulus to the wells.
-
Add SYTOX Green to all wells. SYTOX Green will only stain the extracellular DNA of NETs.
-
Incubate the plate at 37°C and 5% CO₂.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/520 nm for SYTOX Green) at various time points.[5]
-
An increase in fluorescence indicates NET formation.
Conclusion
The comparative analysis of this compound's effects and PAD4 genetic knockdown demonstrates a strong correlation in their functional outcomes. Both approaches lead to a significant reduction or complete ablation of PAD4 enzymatic activity, resulting in decreased histone citrullination and impaired NET formation. In various disease models, both pharmacological inhibition and genetic deletion of PAD4 have been shown to ameliorate disease severity, highlighting the on-target effects of this compound and its analogues.
While genetic knockdown provides a "gold standard" for target validation, pharmacological inhibitors like this compound offer a more therapeutically relevant and versatile tool for studying the dynamic roles of PAD4 in health and disease. The cross-validation presented in this guide supports the use of this compound as a specific and effective probe for PAD4 function, providing a strong rationale for its application in preclinical research and drug development.
References
- 1. Methods for Quantifying Neutrophil Extracellular Traps on Biomaterials | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods for Quantifying Neutrophil Extracellular Traps on Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.8. ELISA and Western blot analysis of Cit-histone H3 [bio-protocol.org]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. intjmorphol.com [intjmorphol.com]
- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
- 7. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil stimulation with citrullinated histone H4 slows down calcium influx and reduces NET formation compared with native histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Isolation and Western Blot Analysis for PAD4 and Citrullinated Histone H3 [bio-protocol.org]
F-amidine vs. First-Generation PAD Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of F-amidine with first-generation Protein Arginine Deiminase (PAD) inhibitors, focusing on their performance, mechanism of action, and selectivity. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of protein citrullination in health and disease.
Introduction to PAD Inhibition
Protein arginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a role in a variety of physiological processes, including gene regulation, apoptosis, and the innate immune response.[1] Dysregulated PAD activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis, ulcerative colitis, and cancer, making PAD enzymes attractive therapeutic targets.[2][3]
The first generation of mechanism-based irreversible PAD inhibitors includes compounds like this compound and Cl-amidine.[4] These inhibitors were designed based on the structure of benzoyl-L-arginine amide (BAA), a known PAD substrate.[5] They feature a haloacetamidine "warhead" that covalently modifies a critical cysteine residue (Cys645 in PAD4) in the enzyme's active site, leading to irreversible inactivation.[5][6]
Mechanism of Action
This compound and other first-generation haloacetamidine-based inhibitors act as irreversible, mechanism-based inactivators of PAD enzymes.[5] Their mechanism involves the following key steps:
-
Calcium-Dependent Binding: The inhibitor binds to the active site of the PAD enzyme in a calcium-dependent manner.[5]
-
Nucleophilic Attack: The active site cysteine (Cys645) acts as a nucleophile, attacking the iminium carbon of the inhibitor's haloacetamidine group.[5]
-
Covalent Adduct Formation: This attack leads to the formation of a stable thioether linkage between the inhibitor and the enzyme, effectively and irreversibly inactivating it.[6]
This covalent modification prevents the enzyme from binding and processing its natural arginine substrates.
Performance Comparison: this compound vs. Cl-amidine
This compound and Cl-amidine are the most well-characterized first-generation pan-PAD inhibitors. While structurally similar, their potencies and selectivities exhibit notable differences. Cl-amidine is generally considered to be a more potent inhibitor than this compound, a difference attributed to chlorine being a better leaving group than fluorine during the inactivation reaction.[4]
Quantitative Inhibitor Performance
The following table summarizes the in vitro potency of this compound and Cl-amidine against various PAD isozymes. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the k_inact/K_I value is a measure of the inactivation efficiency for irreversible inhibitors.
| Inhibitor | Target Isozyme | IC50 (μM) | k_inact/K_I (M⁻¹min⁻¹) |
| This compound | PAD1 | 29.5 ± 1.31[2] | N/A |
| PAD3 | ~350[2] | N/A | |
| PAD4 | 21.6 ± 2.10[2] | 3,023 | |
| Cl-amidine | PAD1 | 0.8 ± 0.3[2] | N/A |
| PAD3 | 6.2 ± 1.0[2] | N/A | |
| PAD4 | 5.9 ± 0.3 | 13,000 |
N/A: Data not available in the searched sources.
From the data, it is evident that Cl-amidine exhibits greater potency across all tested PAD isozymes compared to this compound.[2] this compound shows some selectivity for PAD1 and PAD4 over PAD3.[2] Both compounds are considered pan-PAD inhibitors as they inhibit multiple isozymes.[1][2]
Signaling Pathway: PAD4 in Neutrophil Extracellular Trap (NET) Formation
PAD4 plays a critical role in the process of NETosis, a form of programmed cell death in neutrophils that results in the release of neutrophil extracellular traps (NETs). NETs are web-like structures composed of decondensed chromatin and granular proteins that trap and kill pathogens. The diagram below illustrates the signaling pathway leading to PAD4-mediated histone citrullination and NET formation.
Experimental Protocols
In Vitro PAD Activity Assay (Colorimetric)
This protocol is used to determine the enzymatic activity of PADs by measuring the amount of citrulline produced.
Materials:
-
Purified recombinant PAD enzyme (PAD1, PAD2, PAD3, or PAD4)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Color Development Reagent (COLDER) solution: 2.25 M H₃PO₄, 4.5 M H₂SO₄, 1.5 mM NH₄Fe(SO₄)₂, 20 mM diacetyl monoxime, 1.5 mM thiosemicarbazide
-
Citrulline standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture by adding the Assay Buffer and a defined concentration of the substrate (e.g., 10 mM BAEE) to the wells of a 96-well plate.
-
To test inhibitor activity, pre-incubate the PAD enzyme with varying concentrations of the inhibitor (e.g., this compound) in the Assay Buffer for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the PAD enzyme (or the enzyme-inhibitor mixture) to the wells containing the substrate. The final enzyme concentration is typically in the nanomolar range (e.g., 0.2 μM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes) during which the enzyme activity is linear.
-
Stop the reaction by flash-freezing the plate in liquid nitrogen.
-
Add 200 μL of freshly prepared COLDER solution to each well.
-
Incubate the plate at 95°C for 30 minutes for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the amount of citrulline produced by comparing the absorbance values to a standard curve generated with known concentrations of citrulline.
Determination of IC50 Values
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a PAD inhibitor.
Procedure:
-
Perform the In Vitro PAD Activity Assay as described above with a range of inhibitor concentrations.
-
For each inhibitor concentration, calculate the percentage of enzyme inhibition relative to a control reaction with no inhibitor.
-
% Inhibition = 100 * (1 - (Activity with Inhibitor / Activity without Inhibitor))
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism).
-
The IC50 value is determined as the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Conclusion
This compound and Cl-amidine are foundational first-generation, irreversible pan-PAD inhibitors that have been instrumental in advancing the study of protein citrullination. Experimental data consistently demonstrates that Cl-amidine is a more potent inhibitor across multiple PAD isozymes compared to this compound. While both are valuable research tools, the choice between them may depend on the specific experimental context, with Cl-amidine being preferable where higher potency is required. For studies demanding isozyme selectivity, researchers should consider more recently developed second and third-generation inhibitors. This guide provides the necessary data and protocols to aid in the informed selection and application of these critical research compounds.
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: F-amidine vs. Cl-amidine at the Heart of PAD4
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides a detailed structural and functional comparison of two seminal peptidylarginine deiminase 4 (PAD4) inhibitors: F-amidine and Cl-amidine.
Protein arginine deiminase 4 (PAD4) is a critical enzyme implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target. This compound and Cl-amidine are two well-characterized, irreversible inhibitors that have paved the way for the development of more sophisticated PAD inhibitors. Both compounds are mechanism-based inhibitors that covalently modify a key cysteine residue (Cys645) in the active site of PAD4, leading to its inactivation.[1]
At a Glance: Key Quantitative Data
The following table summarizes the key biochemical and inhibitory parameters for this compound and Cl-amidine against PAD4.
| Parameter | This compound | Cl-amidine | Reference |
| IC50 (PAD4) | ~5.9 µM | ~0.8 µM | |
| kinact/KI (PAD4) | Not explicitly stated, but lower than Cl-amidine | 13,000 M-1s-1 | [2] |
| Mechanism of Action | Irreversible, covalent modification of Cys645 | Irreversible, covalent modification of Cys645 | [1] |
| Calcium Dependence | Yes | Yes | [1] |
Structural Insights from Crystallography
The crystal structure of this compound in complex with PAD4 (PDB ID: 2DW5) reveals the precise binding mode of this inhibitor.[3][4] this compound forms a thioether linkage with the active site Cys645.[3] While a dedicated crystal structure for Cl-amidine bound to PAD4 is not as readily available in the public domain, its binding is understood to be virtually identical to that of this compound due to their structural similarity.[3] The primary difference lies in the haloacetamidine "warhead," where the fluorine in this compound is replaced by a chlorine in Cl-amidine.[2]
The enhanced potency of Cl-amidine is largely attributed to the fact that chloride is a better leaving group than fluoride, facilitating the nucleophilic attack by the Cys645 thiolate.[1][5]
Experimental Protocols
The characterization of these inhibitors involved a series of key biochemical and structural experiments.
Crystallization of the PAD4-Inhibitor Complex
Crystals of the PAD4-F-amidine complex were obtained by soaking pre-formed crystals of wild-type PAD4 in a crystallization buffer containing 5 mM CaCl2 and 5 mM this compound.[1] The diffraction data were collected and the structure was solved by molecular replacement using a previously determined PAD4 structure.[1]
Enzyme Inhibition Assays (IC50 Determination)
The inhibitory potency of this compound and Cl-amidine was determined by measuring their ability to reduce the enzymatic activity of PAD4. A typical assay involves pre-incubating PAD4 with varying concentrations of the inhibitor in the presence of calcium.[1] The enzymatic reaction is then initiated by the addition of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE).[1] The rate of product formation is monitored over time to determine the concentration of inhibitor required to reduce enzyme activity by 50% (the IC50 value).[1]
Confirmation of Irreversible Inhibition
To confirm the irreversible nature of the inhibitors, rapid dilution and dialysis experiments were performed.[1] In these experiments, a pre-formed complex of PAD4 and the inhibitor is diluted significantly into an assay buffer containing the substrate.[1] If the inhibitor is irreversible, there will be no recovery of enzymatic activity over time, even after extensive dilution or dialysis.[1]
Inactivation Pathway and Structural Binding
The following diagrams illustrate the mechanism of PAD4 inactivation by haloacetamidine inhibitors and the key interactions within the active site.
Caption: Inactivation of PAD4 by this compound and Cl-amidine.
Caption: Key interactions of F/Cl-amidine in the PAD4 active site.
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
Validating the In Vivo Efficacy of F-amidine Against Other PAD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of F-amidine, a potent inhibitor of Protein Arginine Deiminase 4 (PAD4), against other well-characterized PAD inhibitors, including the pan-PAD inhibitors Cl-amidine and BB-Cl-amidine. The information is curated from preclinical studies to assist researchers in selecting the appropriate tool compound for their in vivo investigations into the role of PAD enzymes in various disease models.
Executive Summary
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination or deimination, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as cancer. Consequently, PAD inhibitors have emerged as promising therapeutic agents. This compound is a potent and bioavailable irreversible inactivator of PAD4.[1][2] Its efficacy in vivo is often compared to first and second-generation pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their relative performance.
Data Presentation: In Vitro and In Vivo Properties of PAD Inhibitors
The following table summarizes the key characteristics and efficacy of this compound, Cl-amidine, and BB-Cl-amidine based on published literature.
| Inhibitor | Target(s) | In Vitro Potency (IC50/kinact/KI) | In Vivo Half-life | Cellular Potency (EC50) | Key In Vivo Efficacy Findings | Citation(s) |
| This compound | Primarily PAD4 | IC50: ~1.9-22 µM | Bioavailable, specific half-life not detailed | Not widely reported | Active against PAD4 in vivo. | [3] |
| Cl-amidine | Pan-PAD (PAD1, 2, 3, 4) | IC50: ~5.9 µM (PAD4) | ~15 minutes | >200 µM (U2OS cells) | Reduces disease severity in murine models of collagen-induced arthritis, colitis, and lupus.[3][4][5][6][7] | [8][4][5][6][7][9][10] |
| BB-Cl-amidine | Pan-PAD (Preference for PAD4) | Similar to Cl-amidine | ~1.75 hours | 8.8 ± 0.6 µM (U2OS cells) | More potent than Cl-amidine in vivo; reverses clinical and histological changes in collagen-induced arthritis and is effective in lupus models.[1][5][6][7][10][11][12][13] | [1][5][6][7][10][11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for inducing and assessing the efficacy of PAD inhibitors in common murine models of inflammatory diseases.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the efficacy of PAD inhibitors in a preclinical model of rheumatoid arthritis.
Protocol:
-
Induction of Arthritis:
-
Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant is administered 21 days after the primary immunization.[14]
-
-
Inhibitor Administration:
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is monitored daily or every other day using a standardized clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study (e.g., day 35-42), mice are euthanized, and hind paws are collected for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Serum and synovial fluid can be collected to measure levels of citrullinated proteins, anti-citrullinated protein antibodies (ACPAs), and inflammatory cytokines (e.g., TNF-α, IL-1β).[14][15]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To assess the therapeutic potential of PAD inhibitors in a model of inflammatory bowel disease.
Protocol:
-
Induction of Colitis:
-
Inhibitor Administration:
-
PAD inhibitors or vehicle are administered daily via i.p. injection or oral gavage, starting either concurrently with DSS administration (prophylactic model) or after the onset of clinical signs (therapeutic model). A typical dose for Cl-amidine is 75 mg/kg/day.[8]
-
-
Efficacy Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a DAI score.
-
Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histopathology: Colonic tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the severity of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.[8][17]
-
Mandatory Visualizations
PAD4 Signaling Pathway in Inflammation
Caption: PAD4 activation by inflammatory stimuli leads to NETosis and pro-inflammatory cytokine production.
Experimental Workflow for In Vivo Efficacy Comparison
Caption: Workflow for comparing the in vivo efficacy of PAD inhibitors in a disease model.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine Deiminase Inhibition Mitigates NET Formation and Protects Against Kidney, Skin, and Vascular Disease in Lupus-Prone MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.stanford.edu [med.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. Modelling of Mouse Experimental Colitis by Global Property Screens: A Holistic Approach to Assess Drug Effects in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intrarectal Administration of Adelmidrol plus Hyaluronic Acid Gel Ameliorates Experimental Colitis in Mice and Inhibits Pro-Inflammatory Response in Ex Vivo Cultured Biopsies Derived from Ulcerative Colitis-Affected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of F-amidine for PAD4 over other PAD isozymes
F-amidine's Specificity for PAD4: A Comparative Analysis
A detailed examination of this compound's inhibitory action on Protein Arginine Deiminase 4 (PAD4) reveals a notable, though not absolute, specificity over other PAD isozymes. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against its enzymatic targets.
This compound is a potent, irreversible inhibitor of PAD4, a key enzyme implicated in various inflammatory diseases and cancers through its catalysis of protein citrullination.[1][2][3] The compound acts as a mechanism-based inhibitor, forming a covalent bond with a critical cysteine residue (Cys645) in the active site of PAD4.[1][3][4] While highly effective against PAD4, studies indicate that this compound also exhibits significant activity against PAD1, positioning it as a PAD1/4-selective inhibitor rather than a purely PAD4-specific agent.[4] In contrast, the related compound, Cl-amidine, is generally considered a pan-PAD inhibitor, demonstrating activity against multiple PAD isozymes.[4][5][6]
The quest for greater PAD4 selectivity has led to the development of second-generation inhibitors. One notable example is Thr-Asp-F-amidine (TDFA), which demonstrates significantly enhanced selectivity for PAD4 over other PAD isozymes, including PAD1, PAD2, and PAD3.[7] This improved specificity is attributed to additional interactions between the inhibitor and key amino acid residues within the PAD4 active site.[7]
Quantitative Comparison of Inhibitor Potency
To facilitate a clear comparison of this compound and its derivatives' efficacy and selectivity, the following table summarizes their inhibitory activities against various PAD isozymes, primarily presented as IC50 and kinact/KI values.
| Inhibitor | Target Isozyme | IC50 (µM) | kinact/KI (M-1min-1) | Reference |
| This compound | PAD1 | 29.5 ± 1.31 | - | [4] |
| PAD3 | ~350 | - | [4] | |
| PAD4 | 21.6 ± 2.10 | - | [4] | |
| Cl-amidine | PAD1 | 0.8 ± 0.3 | - | [4] |
| PAD3 | 6.2 ± 1.0 | - | [4] | |
| PAD4 | - | - | [6] | |
| TDFA | PAD1 | 8.5 ± 0.8 | 1700 | [7] |
| PAD2 | 71 ± 4.4 | 500 | [7] | |
| PAD3 | 26 ± 1.2 | 400 | [7] | |
| PAD4 | 0.56 ± 0.05 | 26,000 | [7] |
Experimental Methodologies
The determination of inhibitor potency and specificity relies on robust enzymatic assays. Below are detailed protocols for key experiments cited in the literature.
PAD Activity Assay for IC50 Determination
This protocol is a generalized procedure for measuring the half-maximal inhibitory concentration (IC50) of a compound against a PAD isozyme.
-
Enzyme and Substrate Preparation:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) are diluted to the desired concentration in PAD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM CaCl2, and 1 mM DTT).[8]
-
A suitable substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), is prepared in the same assay buffer.[9]
-
-
Inhibitor Preparation:
-
This compound or other test inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[10]
-
To each well, add the diluted PAD enzyme and the test inhibitor at various concentrations.[8][9] Include control wells with enzyme and solvent only (100% activity) and wells with assay buffer and solvent only (background).[8][9]
-
The plate is pre-incubated at 37°C for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.[1][8]
-
The enzymatic reaction is initiated by adding the substrate (BAEE) to all wells.[1][8]
-
The reaction is allowed to proceed at 37°C for a specific duration (e.g., 15-20 minutes).[1][8]
-
-
Detection of Activity:
-
The product of the reaction (citrulline or ammonia) is quantified. A common method involves measuring ammonia production using a fluorescent probe.[9] Alternatively, citrulline formation can be detected colorimetrically.
-
Fluorescence or absorbance is measured using a plate reader at appropriate excitation and emission wavelengths.[8]
-
-
Data Analysis:
-
The background fluorescence/absorbance is subtracted from all other readings.
-
The percent inhibition for each inhibitor concentration is calculated relative to the 100% activity control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9]
-
Kinetics of Inactivation (kinact and KI)
To determine if a compound is an irreversible inhibitor and to calculate the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal), time-dependent inactivation studies are performed.
-
Enzyme-Inhibitor Pre-incubation:
-
PAD4 enzyme is incubated with various concentrations of the irreversible inhibitor (e.g., this compound) at 37°C.
-
-
Time-Course Aliquots:
-
At specific time intervals, aliquots are withdrawn from the pre-incubation mixture.
-
-
Residual Activity Measurement:
-
Each aliquot is rapidly diluted 100-fold into an assay buffer containing a high concentration of substrate (e.g., 10 mM BAEE) to initiate the reaction and prevent further inactivation.[1]
-
The residual enzymatic activity is measured as described in the IC50 protocol.
-
-
Data Analysis:
-
For each inhibitor concentration, the natural logarithm of the residual enzyme activity is plotted against the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).
-
The kobs values are then plotted against the inhibitor concentrations. The data are fitted to the Michaelis-Menten equation to determine the values of kinact and KI.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of irreversible inhibition of PAD4 by this compound.
Caption: Experimental workflow for determining IC50 values.
Caption: Interactions contributing to TDFA's PAD4 selectivity.
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
A comparative review of F-amidine and other epigenetic modifiers
A Comparative Review of F-amidine and Other Epigenetic Modifiers
Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence.[1][2] These modifications, including DNA methylation and post-translational histone modifications, play a crucial role in regulating cellular processes and are increasingly recognized as key players in various diseases, including cancer.[1][2] Unlike genetic mutations, epigenetic alterations are often reversible, making the enzymes that catalyze them attractive targets for therapeutic intervention.[3] This guide provides a comparative review of this compound, a specific inhibitor of Protein Arginine Deiminase 4 (PAD4), and other major classes of epigenetic modifiers, with a focus on their mechanisms, experimental validation, and therapeutic potential.
This compound: A Targeted Approach to Epigenetic Modulation
This compound is a potent, mechanism-based irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4).[4][5] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on histone tails (H2A, H3, and H4) and other proteins.[5] This process, known as citrullination or deimination, neutralizes the positive charge of arginine, which can alter chromatin structure and protein function. PAD4 often acts as a transcriptional corepressor, and its inhibition can lead to the reactivation of silenced genes.[6]
Mechanism of Action: this compound, and its closely related analog Cl-amidine, are designed to mimic the PAD4 substrate, benzoyl-l-arginine amide.[5][7] They contain a haloacetamidine "warhead" that covalently modifies a critical cysteine residue (Cys645) in the active site of PAD4, leading to its irreversible inactivation.[5][8] By inhibiting PAD4, this compound prevents histone citrullination, thereby altering gene expression patterns. A key downstream effect is the increased expression of the cell cycle inhibitor p21, which can trigger growth arrest and cellular differentiation in cancer cells.[6]
Comparison with Other Epigenetic Modifiers
While this compound targets a specific histone modification, other epigenetic drugs have broader mechanisms of action. The most clinically advanced classes are DNA Methyltransferase (DNMT) inhibitors and Histone Deacetylase (HDAC) inhibitors.
-
DNA Methyltransferase (DNMT) Inhibitors: Compounds like Azacitidine and Decitabine are incorporated into DNA, where they trap DNMT enzymes.[2] This leads to a global reduction in DNA methylation (hypomethylation), which can reactivate tumor suppressor genes that were silenced by hypermethylation.[2][6]
-
Histone Deacetylase (HDAC) Inhibitors: HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. Inhibitors like Vorinostat (SAHA) block this activity, causing an accumulation of acetylated histones (hyperacetylation), which promotes a more open chromatin state and the expression of genes involved in processes like cell cycle arrest and apoptosis.[6]
The following diagram illustrates the distinct targets of these three classes of epigenetic modifiers.
Caption: Mechanisms of different epigenetic modifiers.
Comparative Performance Data
Experimental studies have demonstrated the cytotoxic and differentiation-inducing effects of this compound and its analogs in various cancer cell lines. These effects are often selective for cancerous cells over non-cancerous lines.[6]
| Modifier Class | Target Enzyme | Epigenetic Mark | General Effect on Gene Expression | Example Compound(s) | Reported In Vitro Effects (Cancer Cells) |
| PAD4 Inhibitor | Protein Arginine Deiminase 4 (PAD4) | Histone Arginine Citrullination | Re-expression of repressed genes (e.g., p21) | This compound, Cl-amidine | Micromolar cytotoxicity (HL-60, MCF7, HT-29); induces differentiation; potentiates doxorubicin effects.[6] |
| HDAC Inhibitor | Histone Deacetylases (HDACs) | Histone Lysine Acetylation | Broad re-expression of silenced genes | Vorinostat (SAHA), Panobinostat | Induces cell cycle arrest, differentiation, and apoptosis.[1] |
| DNMT Inhibitor | DNA Methyltransferases (DNMTs) | DNA Cytosine Methylation | Broad re-expression of silenced genes | Azacitidine, Decitabine | Induces differentiation and apoptosis; reactivates tumor suppressor genes.[1][2] |
This compound Signaling and Cellular Effects
Inhibition of PAD4 by this compound initiates a cascade of events that can lead to anti-tumor effects. By preventing the citrullination of histones (e.g., H3R) at gene promoters, it facilitates the expression of key regulatory genes. One well-documented target is CDKN1A, the gene encoding the p21 protein, a potent cell cycle inhibitor. The upregulation of p21 leads to cell cycle arrest and can induce terminal differentiation, effectively halting the proliferation of cancer cells.[6]
Caption: this compound's pathway to inducing cell cycle arrest.
Key Experimental Protocols
Validating the efficacy of PAD4 inhibitors like this compound involves several key experimental procedures.
PAD4 Enzymatic Activity Assay
A continuous spectrophotometric assay is commonly used to measure PAD4 activity and inhibition.[9]
Principle: The assay measures the amount of ammonia released during the conversion of a substrate (e.g., benzoyl-L-arginine ethyl ester, BAEE) to citrulline. This ammonia is used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, dithiothreitol (DTT), α-ketoglutarate, NADH, and glutamate dehydrogenase.[9]
-
Add the PAD4 enzyme and the inhibitor (e.g., this compound) at various concentrations and pre-incubate.
-
Initiate the reaction by adding the substrate BAEE.[9]
-
Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculate the rate of reaction and determine the inhibitory potency (e.g., IC₅₀) of the compound.
Cell-Based Assay for Cytotoxicity and Differentiation
Principle: To assess the effect of this compound on cancer cells, cell viability is measured, and markers of differentiation are quantified.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HL-60 leukemia cells) in appropriate culture medium.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24-72 hours).
-
Cytotoxicity: Assess cell viability using a method like Trypan Blue exclusion or an MTT assay.
-
Differentiation: For HL-60 cells, differentiation into granulocyte-like cells can be assessed by morphological changes or by measuring the expression of differentiation markers like CD38 via flow cytometry or Western blot.[6]
Western Blot for p21 and Histone Citrullination
Principle: Western blotting is used to detect changes in the levels of specific proteins (like p21) or post-translational modifications (like citrullinated histone H3) following inhibitor treatment.
Protocol:
-
Cell Lysis: After treatment with this compound, harvest cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-p21 or anti-citrullinated Histone H3).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands. Quantify band intensity relative to a loading control (e.g., β-actin).
The following diagram outlines a typical experimental workflow for evaluating a PAD4 inhibitor.
Caption: Workflow for testing this compound in cancer cells.
Conclusion
This compound and other PAD4 inhibitors represent a targeted class of epigenetic modifiers that act by preventing histone citrullination. This mechanism distinguishes them from broader-acting epigenetic drugs like HDAC and DNMT inhibitors. By upregulating key tumor suppressors such as p21, this compound can induce cytotoxicity and differentiation in cancer cells.[6] The specificity of PAD4 inhibitors offers a promising avenue for novel cancer therapies, potentially with a more defined therapeutic window and utility in combination with conventional chemotherapeutics to enhance efficacy.[6][10] Further research and clinical development will continue to elucidate the full potential of this unique approach to epigenetic therapy.[11]
References
- 1. Frontiers | Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential [frontiersin.org]
- 2. Modulating epigenetic modifications for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Modifications as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine deiminase 4: a target for an epigenetic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
Confirming the Irreversible Binding of F-amidine to PAD4: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nature of enzyme-inhibitor interactions is paramount. This guide provides a comparative overview of experimental methods to confirm the irreversible binding of F-amidine to Protein Arginine Deiminase 4 (PAD4), a critical enzyme implicated in various diseases, including rheumatoid arthritis and cancer.
This compound and its analogue, Cl-amidine, are well-established irreversible inhibitors of PAD enzymes.[1][2] Their mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys645) in the active site of PAD4, leading to its inactivation.[3][4] This irreversible binding is a key characteristic that distinguishes these compounds from reversible inhibitors and has significant implications for their therapeutic potential and pharmacodynamics.
Experimental Approaches to Confirm Irreversible Binding
Several robust experimental techniques can be employed to definitively establish the irreversible nature of this compound's binding to PAD4. These methods are designed to differentiate between covalent inhibition and high-affinity reversible binding.
Rapid Dilution and Dialysis Assays
A straightforward and effective method to test for irreversible binding is to attempt to dissociate the inhibitor-enzyme complex.
-
Rapid Dilution: In this assay, the pre-formed enzyme-inhibitor complex is rapidly diluted by a large factor (e.g., 100-fold) into an assay buffer.[3] If the inhibitor is reversible, the dilution will shift the equilibrium, causing the inhibitor to dissociate from the enzyme and leading to a recovery of enzyme activity. Conversely, if the binding is irreversible, the covalent bond will persist even after dilution, and enzyme activity will not be restored.[3]
-
Dialysis: This technique involves placing the enzyme-inhibitor complex in a dialysis bag with a semi-permeable membrane that allows small molecules like the inhibitor to pass through but retains the larger enzyme.[5][6] The bag is then placed in a large volume of buffer, which is changed periodically.[6] For a reversible inhibitor, the free inhibitor concentration outside the bag is near zero, causing the bound inhibitor to dissociate and diffuse out, thereby restoring enzyme activity.[5] With an irreversible inhibitor like this compound, the covalent adduct remains intact, and no significant recovery of enzyme activity is observed even after extensive dialysis.[2]
Kinetic Analysis
Detailed kinetic studies can provide quantitative evidence of irreversible inhibition. The interaction of an irreversible inhibitor with its target enzyme is typically a time-dependent process that can be characterized by two key parameters: the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI).[3][7] The ratio kinact/KI represents the second-order rate constant for inactivation and is a measure of the inhibitor's efficiency.[3] Unlike reversible inhibitors, which exhibit a rapid equilibrium, irreversible inhibitors show a time-dependent decrease in enzyme activity.
Mass Spectrometry
Mass spectrometry is a powerful tool for directly observing the covalent modification of the enzyme. By analyzing the mass of the intact protein or its digested peptides after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor (or a fragment thereof) can be detected on the modified amino acid residue. This provides direct physical evidence of a covalent bond. For this compound, mass spectrometry can confirm the formation of a thioether linkage with Cys645.[8]
X-ray Crystallography
X-ray crystallography offers atomic-level visualization of the enzyme-inhibitor interaction. By determining the crystal structure of the PAD4-F-amidine complex, the formation of a covalent bond between the inhibitor and the active site cysteine (Cys645) can be directly observed.[3] The electron density map will clearly show the linkage between the sulfur atom of Cys645 and a carbon atom of this compound, providing unequivocal proof of irreversible binding.[3]
Comparison of this compound with Other PAD4 Inhibitors
The following table summarizes the binding characteristics of this compound in comparison to other notable PAD4 inhibitors.
| Inhibitor | Binding Mechanism | IC50 (μM) | kinact/KI (M-1min-1) | Target Residue |
| This compound | Irreversible (Covalent) | 21.6 ± 2.1 [3] | 3,000 [2] | Cys645 [3][4] |
| Cl-amidine | Irreversible (Covalent) | 5.9 ± 0.3[3] | 13,000[2] | Cys645[4] |
| H-amidine | Reversible (Competitive) | >1000[3] | - | - |
| GSK199 | Reversible | 0.25 | - | Binds to calcium-free PAD4[1] |
| GSK484 | Reversible | 0.05 | - | Binds to calcium-free PAD4[1] |
| TDFA | Irreversible (Covalent) | - | 26,000[9] | Cys645[9] |
Experimental Protocols
Rapid Dilution Time Course Assay
Objective: To determine if enzymatic activity is recovered after rapid dilution of the enzyme-inhibitor complex.
Protocol:
-
Pre-incubate PAD4 with this compound at a concentration sufficient to achieve significant inhibition (e.g., 5-10 times the IC50) at 37°C for 30 minutes to allow for the formation of the enzyme-inactivator complex.[3]
-
Initiate the enzymatic reaction by rapidly diluting the pre-incubation mixture 100-fold into an assay buffer containing the substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).[3]
-
As a control, perform a parallel experiment where the enzyme is pre-incubated with a vehicle (e.g., DMSO) and then diluted in the same manner.
-
Monitor the product formation over time using a suitable detection method (e.g., colorimetric assay for ammonia production).
-
Expected Outcome: For an irreversible inhibitor like this compound, there will be no significant recovery of enzymatic activity in the diluted sample compared to the control.[3]
Dialysis Assay
Objective: To assess the recovery of enzyme activity after removing the unbound inhibitor by dialysis.
Protocol:
-
Incubate PAD4 with a high concentration of this compound to ensure near-maximal inhibition.[5]
-
Transfer the enzyme-inhibitor solution into a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa).[6]
-
Place the dialysis bag in a large volume of cold buffer (e.g., 50 mM HEPES, pH 7.6, 50 mM NaCl, 2 mM DTT).[6]
-
Stir the buffer gently at 4°C and change the buffer several times over a period of 24-48 hours to ensure complete removal of the free inhibitor.[6]
-
After dialysis, recover the enzyme sample from the bag and measure its activity using a standard enzyme assay.
-
Compare the activity of the this compound treated sample to a control sample that underwent the same dialysis procedure without the inhibitor.[5]
-
Expected Outcome: If this compound is an irreversible inhibitor, the enzymatic activity of the dialyzed sample will remain significantly lower than the control, indicating a stable covalent modification.[2][5]
Visualizing the Process
Figure 1. Workflow for confirming the irreversible binding of this compound to PAD4.
Figure 2. Mechanism of irreversible inhibition of PAD4 by this compound.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloacetamidine-based inactivators of Protein Arginine Deiminase 4 (PAD4): Evidence that General Acid Catalysis Promotes Efficient Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Kinetics of irreversible enzyme inhibition by an unstable inhibitor (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Use of Clickable Activity Based Protein Profiling Agents for Protein Arginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of F-amidine and Cl-amidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent peptidylarginine deiminase (PAD) inhibitors, F-amidine and Cl-amidine. Both compounds are instrumental in studying the role of protein citrullination in various physiological and pathological processes. This document synthesizes available experimental data to facilitate an objective comparison of their performance, aiding in the selection of the appropriate tool for research and development.
Executive Summary
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and Cl-amidine. It is important to note the limited availability of quantitative data for this compound, which precludes a direct quantitative comparison.
| Pharmacokinetic Parameter | This compound | Cl-amidine | Reference |
| Half-life (t½) | Data not available | ~15 minutes (in mice) | [1][2] |
| Maximum Concentration (Cmax) | Data not available | Data not available | |
| Time to Maximum Concentration (Tmax) | Data not available | Data not available | |
| Area Under the Curve (AUC) | Data not available | Data not available | |
| Bioavailability | Described as bioavailable | Orally active | [3][4][5] |
| Metabolism/Degradation | Data not available | Completely degraded within 2 hours (IV, 10 mg/kg, mice) and 4 hours (IP, 10 mg/kg, mice) | [6] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound and Cl-amidine are not extensively published. However, based on standard preclinical pharmacokinetic study designs, a general methodology is provided below.
General Protocol for in vivo Pharmacokinetic Study in Mice
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Minimum of one week prior to the experiment.
2. Drug Administration:
-
Formulation: Compounds are dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Routes of Administration:
-
Intravenous (IV) bolus via the tail vein.
-
Intraperitoneal (IP) injection.
-
Oral gavage.
-
-
Dosage: A typical dose for Cl-amidine has been reported at 10 mg/kg.[6] A similar dose could be considered for this compound for comparative studies.
3. Blood Sampling:
-
A sparse sampling or serial sampling design can be employed.
-
Time points (IV administration): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.
-
Time points (IP/Oral administration): 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.
-
Collection: Approximately 50-100 µL of blood is collected from the saphenous vein or via cardiac puncture for terminal samples into EDTA-coated tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying small molecules in plasma.
-
Sample Preparation: Protein precipitation or solid-phase extraction is used to extract the analytes from the plasma matrix.
-
Quantification: A standard curve with known concentrations of the compound is used to determine the concentration in the experimental samples.
5. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Mechanism of Action and Signaling Pathway
Both this compound and Cl-amidine function as irreversible inhibitors of PAD enzymes. Their primary mechanism involves the covalent modification of a critical cysteine residue within the active site of the enzyme. This inactivation prevents the conversion of arginine residues on substrate proteins, such as histones, to citrulline. The inhibition of histone citrullination is a key event that disrupts the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases.
Caption: Inhibition of PAD4 by this compound and Cl-amidine blocks histone citrullination.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study of this compound and Cl-amidine.
Caption: Workflow for in vivo pharmacokinetic comparison.
References
- 1. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. Theoretical study of the mechanism of protein arginine deiminase 4 (PAD4) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
F-amidine: A Comparative Analysis of its Therapeutic Potential in Rheumatoid Arthritis and Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of F-amidine, a potent irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), against established treatments for rheumatoid arthritis and cancer. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document serves as a valuable resource for evaluating the therapeutic potential of this compound and its analogues.
Executive Summary
This compound and its derivatives represent a novel class of therapeutics targeting PAD4, an enzyme implicated in the pathogenesis of autoimmune diseases and various cancers. These compounds operate by covalently modifying a critical cysteine residue in the active site of PAD4, leading to its irreversible inactivation. This mechanism contrasts with existing therapies such as methotrexate for rheumatoid arthritis, which has broad anti-inflammatory and immunosuppressive effects, and doxorubicin for cancer, a DNA-damaging agent with significant cardiotoxicity. Preclinical evidence suggests that PAD4 inhibition can ameliorate disease in models of rheumatoid arthritis and exhibit cytotoxic effects against cancer cell lines. This guide delves into the comparative efficacy and mechanisms of these distinct therapeutic approaches.
Data Presentation
In Vitro Potency and Selectivity of PAD Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogues against various PAD isoforms, providing insight into their potency and selectivity.
| Compound | PAD1 (IC50, µM) | PAD2 (IC50, µM) | PAD3 (IC50, µM) | PAD4 (IC50, µM) | Selectivity for PAD4 |
| This compound | ~15-fold less potent than for PAD4 | ~50-fold less potent than for PAD4 | ~50-fold less potent than for PAD4 | 2.3 ± 0.2 | - |
| Cl-amidine | Similar to PAD4 | Similar to PAD4 | Similar to PAD4 | ~4-fold more potent than this compound | Pan-PAD inhibitor |
| TDFA | ≥15-fold less potent than for PAD4 | ≥52-fold less potent than for PAD4 | ≥65-fold less potent than for PAD4 | 1.5 ± 0.3 | High |
Data compiled from multiple sources.[1][2]
In Vivo Efficacy of PAD Inhibitors in a Collagen-Induced Arthritis (CIA) Mouse Model
This table outlines the in vivo efficacy of various PAD inhibitors in reducing disease severity in the CIA model, a standard preclinical model for rheumatoid arthritis.
| Compound | Dose | Treatment Schedule | Key Outcomes |
| Cl-amidine | 1, 10, 50 mg/kg/day | Daily IP injection from day 0 | Significant reduction in clinical disease activity scores (42-55%) and joint destruction.[3][4] |
| BB-Cl-amidine | Not specified | Therapeutic protocol | Reverses immune-mediated joint inflammation.[5] |
| GSK199 (PAD4-selective) | 10, 30 mg/kg/day | Daily from time of immunization | Significant reduction in clinical disease scores and joint pathology.[6][7] |
Cytotoxicity of PAD Inhibitors in Cancer Cell Lines
The following table presents the cytotoxic effects of this compound and Cl-amidine on various cancer cell lines, indicating their potential as anti-cancer agents.
| Compound | Cell Line | EC50 (µM) |
| This compound | HL-60 (leukemia) | Micromolar range |
| MCF7 (breast cancer) | Micromolar range | |
| HT-29 (colon cancer) | Micromolar range | |
| Cl-amidine | HL-60 (leukemia) | Micromolar range |
| MCF7 (breast cancer) | Micromolar range | |
| HT-29 (colon cancer) | Micromolar range |
F- and Cl-amidine displayed micromolar cytotoxic effects towards several cancerous cell lines, with no effect observed in noncancerous lines.[7]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound, Methotrexate, and Doxorubicin.
Caption: this compound irreversibly inhibits PAD4 by modifying Cys645.
Caption: Methotrexate's anti-inflammatory action in rheumatoid arthritis.
Caption: Doxorubicin's cytotoxic mechanism via DNA damage and ROS.
Experimental Protocols
PAD4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound and its analogues against recombinant human PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer: 50 mM HEPES, pH 7.6, 50 mM NaCl, 10 mM CaCl2, 0.5 mM TCEP
-
Test compounds (this compound and analogues) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 150 µl of Assay Buffer, 10 µl of PAD4 enzyme, and 10 µl of the test compound dilution to the inhibitor wells.
-
For 100% activity wells, add 150 µl of Assay Buffer, 10 µl of PAD4, and 10 µl of DMSO.
-
For background wells, add 160 µl of Assay Buffer and 10 µl of DMSO.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µl of the BAEE substrate to all wells.
-
Monitor the production of ammonia, a byproduct of the deimination reaction, using a suitable detection method (e.g., a coupled enzymatic assay that results in a fluorescent or colorimetric signal).[8][9]
-
Read the plate at regular intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound and comparator compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF7, HT-29)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µl of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration and determine the EC50 value.[10][11]
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound or its analogues in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., Cl-amidine) formulated in a suitable vehicle (e.g., PBS)
-
Syringes and needles for immunization and drug administration
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses).
-
Begin treatment on a specified day (e.g., day 21, at the onset of clinical signs).
-
Administer the test compound daily via intraperitoneal (IP) injection.
-
-
Assessment of Arthritis:
-
Monitor mice three times a week for clinical signs of arthritis.
-
Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Histological Analysis:
-
At the end of the study (e.g., day 35), euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Data Analysis:
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the PAD4 enzyme inhibition assay.
Caption: Workflow for the cell viability (MTT) assay.
Caption: Workflow for the in vivo CIA mouse model.
References
- 1. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Proper Disposal of F-amidine: A Step-by-Step Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of F-amidine (CAS 877617-45-3), a halogenated organic compound commonly used in research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key chemical and hazard information for this compound and the related compound Cl-amidine, which informs the recommended disposal procedures.
| Property | This compound | Cl-amidine (hydrochloride) |
| CAS Number | 877617-45-3 | 1373232-26-8 |
| Molecular Formula | C₁₄H₁₉FN₄O₂ | C₁₄H₁₉ClN₄O₂ · HCl |
| Molecular Weight | 294.32 g/mol [1] | 347.2 g/mol |
| Known Hazards | Data not publicly available. Assumed to have similar hazards to Cl-amidine. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| Environmental Hazards | Data not publicly available. | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, containment, labeling, and transfer to a certified waste disposal service. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
1. Waste Segregation:
-
Designate a specific, clearly marked waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[3][4]
-
Keep this compound waste separate from incompatible materials such as strong acids, bases, and oxidizing agents.
2. Containment:
-
Use a chemically compatible and leak-proof container for collecting this compound waste. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
3. Labeling:
-
As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste" and "Halogenated Organic Waste."
-
List all constituents of the waste, including this compound and any solvents used, with their approximate concentrations.
-
Ensure the date of initial waste accumulation is clearly marked on the label.
4. Disposal Procedure:
-
Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's and local regulations, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and local regulations for the storage and handover of hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Personal protective equipment for handling F-amidine
Essential Safety and Handling Guide for F-amidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like this compound. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. By adhering to these guidelines, you can minimize risks and handle this compound with confidence.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, Cl-amidine hydrochloride, indicates potential hazards. It is prudent to treat this compound with a similar level of caution. The likely hazards include:
-
Respiratory Irritation : May cause respiratory irritation.[1]
Based on these potential hazards, the following personal protective equipment is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of chemical-resistant gloves. A common and effective combination is an inner nitrile glove followed by an outer neoprene or butyl rubber glove for extended protection. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Face Shield | Use a face shield in conjunction with safety goggles when there is a risk of splashes, such as during bulk handling or dissolution. | |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood. The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following procedural steps provide a clear workflow for laboratory personnel.
Receipt and Storage
-
Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification : Confirm that the received chemical and quantity match the order.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Experimental Protocols: Weighing and Dissolution
Objective : To accurately weigh and dissolve this compound while minimizing exposure.
Materials :
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vortex mixer or sonicator
-
Appropriate glassware (e.g., volumetric flask, centrifuge tube)
Procedure :
-
Preparation : Don all required PPE as specified in Table 1.
-
Work Area : Perform all manipulations within a certified chemical fume hood.
-
Weighing :
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Record the exact weight.
-
-
Dissolution :
-
Transfer the weighed this compound to the appropriate glassware.
-
Add the desired volume of solvent.
-
Securely cap the container.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Labeling : Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated weighing paper, gloves, and other disposable labware, in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Sharps | Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste. |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of all personnel while maintaining the integrity of their research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
